Product packaging for (4-Methyloxan-4-yl)methanamine(Cat. No.:CAS No. 65626-24-6)

(4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613
CAS No.: 65626-24-6
M. Wt: 129.2 g/mol
InChI Key: ORECGNYKJRNVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Methyloxan-4-yl)methanamine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1396613 (4-Methyloxan-4-yl)methanamine CAS No. 65626-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECGNYKJRNVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709472
Record name 1-(4-Methyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65626-24-6
Record name Tetrahydro-4-methyl-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65626-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyloxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Methyloxan-4-yl)methanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methyloxan-4-yl)methanamine: A Key Building Block for Modern Drug Discovery

Executive Summary

This compound is a saturated heterocyclic compound featuring a synthetically versatile primary amine. Its structure is defined by a central tetrahydropyran (oxane) ring, substituted at the C4 position with both a methyl and an aminomethyl group. This arrangement creates a compact, three-dimensional spiro-like motif that is of increasing interest in medicinal chemistry. As a member of the oxa-spirocycle class, it offers distinct advantages over traditional carbocyclic analogues, notably the potential for improved aqueous solubility and modulated lipophilicity—key determinants of a drug candidate's pharmacokinetic profile.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary application as a valuable building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.[2]

The Strategic Value of Saturated Spirocycles in Medicinal Chemistry

For decades, pharmaceutical research has been dominated by flat, aromatic structures. However, the industry's pivot towards more complex and challenging biological targets has necessitated an "escape from flatland," a strategic shift towards molecules with greater three-dimensional (3D) character.[1] Saturated spirocycles are at the forefront of this movement. By joining two rings through a single, shared carbon atom, these motifs introduce conformational rigidity and present substituents in well-defined vectors, enabling more precise and potent interactions with protein binding sites.

The this compound scaffold is a prime example of an advanced spirocyclic fragment. The inclusion of an oxygen atom within the six-membered ring to form an oxane moiety imparts critical physicochemical benefits. Research has shown that such "oxa-spirocycles" can significantly enhance water solubility while lowering lipophilicity when compared to their all-carbon counterparts.[1] This property is invaluable for drug development professionals aiming to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce off-target toxicity. The primary amine handle provides a convenient point of attachment for further chemical elaboration, making it an ideal starting point for library synthesis or late-stage functionalization.

Core Molecular Profile of this compound

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Common Synonyms: 4-Aminomethyl-4-methyltetrahydro-2H-pyran[3]

  • Chemical Structure:

    alt text
    (Self-generated image, for illustration)

Physicochemical & Spectroscopic Properties

The key physicochemical and computed properties of this compound are summarized below. These data are critical for its application in synthesis, guiding choices for reaction conditions, solvents, and purification methods.

PropertyValueSource
CAS Number 65626-24-6[2]
Molecular Formula C₇H₁₅NO[2][4]
Molecular Weight 129.203 g/mol [2]
Monoisotopic Mass 129.11537 Da[4]
Predicted XlogP 0.3[4]
SMILES CC1(CCOCC1)CN[4]
InChIKey ORECGNYKJRNVMQ-UHFFFAOYSA-N[4]
Purity (Typical) ≥97%[2]
Storage Room Temperature[2]
Anticipated Spectroscopic Analysis

While specific spectra are proprietary to manufacturers, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl group (CH₃) should appear as a sharp singlet. The aminomethyl protons (CH₂-NH₂) would likely appear as a singlet, integrating to two protons. The protons of the oxane ring would present as complex multiplets due to their diastereotopic nature and coupling with each other. The protons at the C2 and C6 positions adjacent to the ring oxygen would be shifted downfield relative to the C3 and C5 protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals: one for the methyl carbon, one for the aminomethyl carbon, one for the quaternary C4 carbon, and three signals for the oxane ring carbons (C2/C6 and C3/C5 being chemically equivalent due to rapid chair-flipping at room temperature).

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 130.12265.[4] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 152.10459, may also be observed.[4] A common fragmentation pathway would involve the loss of the aminomethyl group.

Synthesis and Purification Protocol

Strategic Rationale for the Synthetic Route

A robust and scalable synthesis of this compound can be achieved via the reduction of a stable precursor, 4-methyl-tetrahydropyran-4-carboxamide . This strategy is advantageous because amides are generally stable, crystalline solids that are easy to handle and purify. Their reduction to primary amines is a well-established and high-yielding transformation in organic synthesis.[5][6] Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane-tetrahydrofuran) are highly effective for this deoxygenation reaction.[5] The following protocol details a procedure using LiAlH₄, a common and potent choice for this transformation.

Proposed Synthesis Workflow

The overall transformation from the precursor amide to the final amine product is a direct reduction.

G cluster_0 Synthesis Workflow Amide 4-Methyl-tetrahydropyran-4-carboxamide (Precursor) Reagents 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup (Fieser) Amide->Reagents Reduction Amine This compound (Target Product) Reagents->Amine

Caption: Workflow for the reduction of an amide precursor to the target amine.

Detailed Experimental Protocol

This protocol describes the reduction of 4-methyl-tetrahydropyran-4-carboxamide to this compound.

Trustworthiness & Self-Validation: This protocol incorporates a standard Fieser workup for quenching LiAlH₄ reactions, which reliably produces easily filterable aluminum salts, simplifying purification. Reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction is driven to completion before workup is initiated.

Reagents & Equipment:

  • 4-methyl-tetrahydropyran-4-carboxamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel, Buchner funnel, filter paper

  • Rotary evaporator

  • TLC plates (silica gel), developing chamber, and appropriate stain (e.g., ninhydrin for amine visualization)

Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • A dry 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool under an inert atmosphere.

    • Causality: LiAlH₄ is highly reactive with atmospheric moisture and water. An inert, anhydrous environment is mandatory to prevent violent quenching of the reagent and ensure reaction efficiency.

  • Reagent Addition:

    • Lithium aluminum hydride (2.5 eq) is carefully weighed and added to the flask, followed by the addition of anhydrous THF to create a slurry (approx. 0.5 M concentration).

    • The slurry is cooled to 0 °C in an ice-water bath.

    • The precursor amide (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ slurry via an addition funnel over 30-45 minutes.

    • Causality: The reaction is highly exothermic. Slow, controlled addition at 0 °C prevents a dangerous thermal runaway and minimizes side reactions.

  • Reaction Progression:

    • After the addition is complete, the ice bath is removed, and the reaction mixture is brought to reflux (approx. 66 °C for THF).

    • The reaction is stirred at reflux for 4-12 hours. Progress is monitored by TLC by taking small aliquots, quenching them carefully, and spotting them against the starting material. The product amine should be visible with a ninhydrin stain.

    • Causality: Heating to reflux provides the necessary activation energy to drive the complete reduction of the robust amide functional group.

  • Workup (Fieser Method):

    • The reaction is cooled back to 0 °C in an ice-water bath.

    • The reaction is quenched sequentially and very carefully by the dropwise addition of:

      • 'X' mL of water (where X = grams of LiAlH₄ used)

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water

    • Causality: This specific sequence (the Fieser method) is designed to convert the aluminum byproducts into a granular, white precipitate (lithium aluminum oxide) that is easily removed by filtration, which is far more efficient than dealing with gelatinous aluminum hydroxide sludges from a simple water quench.

  • Isolation and Purification:

    • The resulting slurry is stirred vigorously at room temperature for 1 hour, then filtered through a pad of Celite® or filter paper. The solid precipitate is washed thoroughly with THF or EtOAc.

    • The combined organic filtrates are collected and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude amine can be purified further by distillation under reduced pressure or by column chromatography if necessary. The resulting pure amine should be a clear oil or low-melting solid.

Applications in Drug Discovery and Chemical Biology

A Versatile Building Block for Protein Degraders

The most prominent application of this compound is as a structural component in the synthesis of targeted protein degraders.[2] Its classification as a "Protein Degrader Building Block" highlights its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The primary amine of this compound serves as a perfect chemical handle for conjugation into the linker portion of the PROTAC, typically via amide bond formation or reductive amination. The rigid, 3D nature of the oxane ring helps to control the spatial orientation and length of the linker, which is a critical parameter for inducing an effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

G cluster_PROTAC General PROTAC Structure cluster_BuildingBlock Role of this compound TargetLigand Target Protein Ligand (Warhead) Linker Linker TargetLigand->Linker E3Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Linker->E3Ligand BuildingBlock This compound AmineHandle Primary Amine (-CH₂NH₂) BuildingBlock->AmineHandle provides Scaffold Rigid Oxane Scaffold BuildingBlock->Scaffold contains AmineHandle->Linker  Incorporated into Linker via  amide or other coupling  

Caption: Role of the building block in the modular structure of a PROTAC.

Scaffolding for Bioactive Spirocyclic Pharmacophores

Beyond protein degraders, the core structure of this compound is representative of scaffolds used to construct novel therapeutics targeting a wide range of diseases. The field of medicinal chemistry has seen significant success with related spirocyclic systems. For instance, spiro-oxindole piperidine derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[7][8] Similarly, other complex spiropiperidines have been synthesized and evaluated for activity at various biological targets, including opioid receptors.[9] While this specific methanamine is a building block rather than a final drug, it provides researchers with a validated, 3D-rich fragment to incorporate into new molecular designs, accelerating the discovery of next-generation spirocyclic drug candidates.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its combination of a synthetically tractable primary amine, a conformationally restricted spirocyclic core, and the favorable physicochemical properties imparted by the oxane ring makes it a highly valuable building block. As drug discovery continues to tackle more complex biological targets and places a greater emphasis on optimizing pharmacokinetic properties, the demand for sophisticated, 3D-rich fragments like this compound is set to increase. Its utility in the construction of protein degraders places it at the cutting edge of therapeutic innovation, promising to facilitate the development of novel medicines for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to (4-Methyloxan-4-yl)methanamine: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Methyloxan-4-yl)methanamine (CAS Number: 65626-24-6), a pivotal building block in the rapidly evolving field of targeted protein degradation. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer actionable insights into its synthesis, characterization, and application, with a particular focus on its role in the design of Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular Attributes and Physicochemical Profile

This compound, also known as 4-aminomethyl-4-methyl-tetrahydropyran, is a substituted tetrahydropyran derivative. Its unique structural features, particularly the presence of a primary amine and a tertiary methyl group on a cyclic ether scaffold, make it a valuable component in the synthesis of complex bioactive molecules.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

A summary of its key chemical and physical properties is provided in the table below. It is important to note that some of these values are predicted, as experimental data for this specific compound is not widely available in the public domain.

PropertyValueSource
CAS Number 65626-24-6ChemScene[1]
Molecular Formula C7H15NOPubChem[2]
Molecular Weight 129.20 g/mol ChemScene[1]
Monoisotopic Mass 129.11537 DaPubChem[2]
Predicted XlogP 0.3PubChem[2]
Appearance Likely a liquid at room temperatureInferred from similar compounds
Purity Typically ≥97%ChemUniverse[3]
Storage Room temperatureVertex AI Search[4]

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

start 4-Methyl-tetrahydro-4H-pyran-4-carbonitrile step1 Reduction of Nitrile start->step1 Raney Nickel, H2, NH3/Methanol product This compound step1->product purification Purification (Distillation) product->purification final_product Pure Product purification->final_product

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination of 4-Methyl-tetrahydro-4H-pyran-4-carbonitrile

  • Reactor Setup: In a stainless-steel autoclave equipped with a mechanical stirrer, thermometer, and pressure gauge, add 4-methyl-tetrahydro-4H-pyran-4-carbonitrile (1 equivalent).

  • Solvent and Catalyst: Add a 22% (w/w) solution of ammonia in methanol and activated Raney nickel catalyst.

  • Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to 0.5-0.6 MPa and heat to 45-55 °C.

  • Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring for 12-18 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst and wash the catalyst with methanol.

Step 2: Purification

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the methanol and ammonia.

  • Distillation: Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid[4].

Application in Targeted Protein Degradation: A PROTAC Building Block

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs[4]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system[5].

The PROTAC Mechanism

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome[5][6].

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Figure 3: The mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

The this compound moiety can be incorporated into the linker or the E3 ligase ligand of a PROTAC. Its primary amine provides a convenient handle for chemical modification and attachment to other parts of the PROTAC molecule. The cyclic, non-planar structure of the tetrahydropyran ring can also impart favorable physicochemical properties, such as improved solubility and reduced metabolic liability, to the final PROTAC molecule.

Essential Experimental Protocols for Characterization

For any novel or commercially sourced building block, it is crucial to verify its identity and key physicochemical properties. The following are standard, field-proven protocols for the characterization of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter for predicting the lipophilicity and membrane permeability of a drug candidate. The shake-flask method is the gold standard for its determination.

cluster_1 LogP Determination Workflow Start Prepare octanol-saturated water and water-saturated octanol Step1 Dissolve this compound in one phase Start->Step1 Step2 Mix the two phases and shake to equilibrium (e.g., 24h) Step1->Step2 Step3 Separate the octanol and aqueous phases Step2->Step3 Step4 Measure the concentration of the compound in each phase (e.g., by HPLC or GC-MS) Step3->Step4 End Calculate LogP = log([Compound]octanol / [Compound]water) Step4->End

Figure 4: Workflow for the experimental determination of LogP.

A detailed protocol for LogP determination can be found in the application note from Agilent[7].

Aqueous Solubility Assessment

Aqueous solubility is another fundamental property that influences the absorption and distribution of a drug. The shake-flask method is also a reliable technique for determining thermodynamic solubility.

A general procedure for determining aqueous solubility is as follows[8]:

  • Preparation: Add an excess amount of this compound to a vial containing a buffered aqueous solution of a specific pH.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Filter the solution to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or LC-MS.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS hazard statements for the structurally similar 4-methyloxan-4-amine hydrochloride provide a good indication of the potential hazards[9].

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Room temperature storage is generally acceptable[4].

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the exciting and rapidly advancing field of targeted protein degradation. While comprehensive experimental data for this specific compound is not yet abundant in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application. By following the proposed methodologies and safety precautions, researchers can effectively utilize this compound in their drug discovery and development efforts.

References

Synthesis of (4-Methyloxan-4-yl)methanamine: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif to address these challenges.[1][2][3] Their inherent rigidity and defined three-dimensional geometry allow for precise projection of functional groups into biological space, often leading to improved target engagement and selectivity.[1] Furthermore, the increased sp3 character of spirocycles can confer advantageous properties such as enhanced aqueous solubility and metabolic stability compared to their flat, aromatic counterparts.[1] This guide focuses on the synthesis of a valuable spirocyclic building block, (4-Methyloxan-4-yl)methanamine, providing a comprehensive technical overview for its efficient preparation and strategic implementation in drug development programs.

Introduction: this compound, a Versatile Building Block

This compound is a primary amine featuring a spirocyclic tetrahydropyran core. This building block is of significant interest to medicinal chemists due to its potential to introduce a desirable 3D-scaffold into drug candidates. The tetrahydropyran ring is a prevalent motif in numerous approved drugs, often contributing to favorable pharmacokinetic profiles.[4] The primary amine handle provides a versatile point for further chemical elaboration, enabling the construction of diverse compound libraries for screening against various biological targets, including protein kinases.[5][6] This guide will detail a robust and reproducible synthetic route to this compound, commencing from readily available starting materials.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to the reduction of the corresponding nitrile, 4-methyl-tetrahydropyran-4-carbonitrile (II). This key intermediate can be envisioned to arise from the methylation of 4-cyanotetrahydropyran (III). The precursor, 4-cyanotetrahydropyran, can be synthesized from the commercially available tetrahydropyran-4-one (IV). This multi-step approach offers a practical and scalable route to the desired spirocyclic amine.

Retrosynthesis mol_I This compound (I) mol_II 4-Methyl-tetrahydropyran-4-carbonitrile (II) mol_I->mol_II Nitrile Reduction mol_III 4-Cyanotetrahydropyran (III) mol_II->mol_III Methylation mol_IV Tetrahydropyran-4-one (IV) mol_III->mol_IV Cyanation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 4-Methyl-tetrahydropyran-4-carbonitrile

The synthesis of the pivotal nitrile intermediate is a two-step process starting from tetrahydropyran-4-one.

Step 1: Synthesis of 4-Cyanotetrahydropyran

The initial step involves the conversion of tetrahydropyran-4-one to 4-cyanotetrahydropyran. A common and efficient method for this transformation is the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, followed by the elimination of the trimethylsiloxy group.

Experimental Protocol: Synthesis of 4-Cyanotetrahydropyran

Reagent/SolventMolar Eq.Amount
Tetrahydropyran-4-one1.010.0 g
Trimethylsilyl cyanide1.214.3 mL
Zinc iodide (catalyst)0.051.6 g
Dichloromethane (DCM)-200 mL

Procedure:

  • To a stirred solution of tetrahydropyran-4-one in dichloromethane at 0 °C under an inert atmosphere, add zinc iodide.

  • Slowly add trimethylsilyl cyanide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 4-cyanotetrahydropyran as a colorless oil.[7]

Step 2: Methylation of 4-Cyanotetrahydropyran

The second step involves the α-alkylation of 4-cyanotetrahydropyran with methyl iodide. This reaction requires a strong base to deprotonate the α-carbon to the nitrile, forming a carbanion that then acts as a nucleophile. Lithium diisopropylamide (LDA) is a suitable non-nucleophilic strong base for this purpose.

Experimental Protocol: Synthesis of 4-Methyl-tetrahydropyran-4-carbonitrile

Reagent/SolventMolar Eq.Amount
4-Cyanotetrahydropyran1.011.1 g
Diisopropylamine1.115.3 mL
n-Butyllithium (2.5 M in hexanes)1.0542 mL
Methyl iodide1.27.5 mL
Tetrahydrofuran (THF), anhydrous-250 mL

Procedure:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere, slowly add n-butyllithium. Stir the mixture for 30 minutes at this temperature to generate LDA.

  • To the freshly prepared LDA solution, add a solution of 4-cyanotetrahydropyran in anhydrous tetrahydrofuran dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-tetrahydropyran-4-carbonitrile.

Final Step: Reduction of 4-Methyl-tetrahydropyran-4-carbonitrile

The final step in the synthesis of this compound is the reduction of the nitrile group. Two primary methods are widely employed for this transformation: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting nitriles to primary amines.[8][9][10][11][12] This method is highly effective, especially for sterically hindered nitriles.

Experimental Protocol: LAH Reduction

Reagent/SolventMolar Eq.Amount
4-Methyl-tetrahydropyran-4-carbonitrile1.012.5 g
Lithium aluminum hydride (LAH)1.55.7 g
Diethyl ether or THF, anhydrous-300 mL

Procedure:

  • To a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of 4-methyl-tetrahydropyran-4-carbonitrile in the same solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous potassium carbonate, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.[2]

LAH_Reduction Nitrile 4-Methyl-tetrahydropyran-4-carbonitrile LAH LiAlH4, Et2O or THF Nitrile->LAH 1. Workup Aqueous Workup LAH->Workup 2. Amine This compound Workup->Amine

Caption: Workflow for the LAH reduction of the nitrile intermediate.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to LAH reduction.[13] Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[14][15] The addition of ammonia or a base is often necessary to suppress the formation of secondary and tertiary amine byproducts.[16]

Experimental Protocol: Catalytic Hydrogenation

Reagent/SolventMolar Eq.Amount
4-Methyl-tetrahydropyran-4-carbonitrile1.012.5 g
Raney Nickel (50% slurry in water)~10% w/w~1.25 g
Methanol or Ethanol-250 mL
Ammonia (7N in Methanol)-50 mL
Hydrogen gas-50-100 psi

Procedure:

  • To a solution of 4-methyl-tetrahydropyran-4-carbonitrile in methanol or ethanol in a high-pressure hydrogenation vessel, add the Raney Nickel slurry (washed with the reaction solvent).

  • Add the methanolic ammonia solution to the mixture.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to afford this compound. Further purification can be achieved by distillation.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-CyanotetrahydropyranC6H9NO111.14Colorless oil
4-Methyl-tetrahydropyran-4-carbonitrileC7H11NO125.17Colorless oil
This compoundC7H15NO129.20Colorless liquid

Conclusion: A Gateway to Novel Chemical Space

This guide has detailed a reliable and efficient synthetic pathway to this compound, a valuable spirocyclic building block for drug discovery. The presented protocols, from the initial cyanation of tetrahydropyran-4-one to the final reduction of the methylated nitrile intermediate, are designed to be reproducible and scalable. The strategic incorporation of this and similar sp3-rich scaffolds holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

References

A Technical Guide to the Spectroscopic Characterization of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the novel compound (4-Methyloxan-4-yl)methanamine. The structural elucidation of this molecule is critical for its application in medicinal chemistry and materials science. This guide will delve into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to this compound: Structure and Properties

This compound is a saturated heterocyclic compound with the molecular formula C₇H₁₅NO.[1][2][3] It possesses a tetrahydropyran (oxane) ring substituted at the 4-position with both a methyl group and an aminomethyl group. This unique structure imparts specific chemical properties that are of interest in synthetic chemistry.

Key Molecular Information:

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.203 g/mol [2]

  • Monoisotopic Mass: 129.11537 Da[1]

  • CAS Number: 65626-24-6[2][4]

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and the number of protons in each environment (integration).

Expected ¹H NMR Signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.5 - 2.8Singlet2H-CH₂NH₂
~ 3.5 - 3.8Multiplet4H-O-CH₂- (oxane ring)
~ 1.4 - 1.7Multiplet4H-C-CH₂-C- (oxane ring)
~ 1.5 - 2.0Singlet (broad)2H-NH₂
~ 1.0 - 1.2Singlet3H-CH₃

Rationale for Predictions:

  • The protons of the aminomethyl group (-CH₂NH₂) are expected to be deshielded by the adjacent nitrogen atom and appear as a singlet.

  • The protons on the carbons adjacent to the oxygen atom in the oxane ring (-O-CH₂-) will be the most deshielded within the ring system.

  • The protons on the other carbons of the oxane ring will appear at a more upfield chemical shift.

  • The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

  • The methyl group protons (-CH₃) will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

Predicted Chemical Shift (ppm)Assignment
~ 60 - 70-O-CH₂- (oxane ring)
~ 45 - 55-CH₂NH₂
~ 30 - 40Quaternary Carbon (C-CH₃, C-CH₂NH₂)
~ 30 - 40-C-CH₂-C- (oxane ring)
~ 20 - 30-CH₃

Rationale for Predictions:

  • The carbons bonded to the electronegative oxygen atom will have the largest chemical shift.

  • The carbon of the aminomethyl group will also be deshielded.

  • The quaternary carbon will have a distinct chemical shift.

  • The remaining ring carbons and the methyl carbon will appear at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

PubChem provides predicted m/z values for several adducts of this compound.[1] The most relevant for initial identification is the protonated molecule [M+H]⁺.

AdductPredicted m/z
[M+H]⁺130.12265
[M+Na]⁺152.10459

Predicted Fragmentation Pathway:

A common fragmentation pathway for amines is the loss of the aminomethyl radical. The following diagram illustrates a plausible fragmentation for this compound.

Fragmentation_Pathway parent This compound [M]+• m/z = 129 fragment1 Loss of •CH2NH2 m/z = 99 parent->fragment1

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3300 - 3500 (two bands)N-H stretch (primary amine)
2850 - 3000C-H stretch (alkane)
1590 - 1650N-H bend (primary amine)
1050 - 1150C-O stretch (ether)

Rationale for Predictions:

  • The presence of the primary amine will give rise to two characteristic N-H stretching bands and an N-H bending vibration.

  • The C-H stretching of the alkyl portions of the molecule will be prominent.

  • A strong C-O stretching band is expected due to the ether linkage in the oxane ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is recommended to observe the [M+H]⁺ ion.

IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired on a neat sample if it is a liquid, or as a thin film on a salt plate (e.g., NaCl, KBr).

  • Analysis: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its acquisition and interpretation. The predicted NMR, MS, and IR data, based on the known chemical structure, offer a valuable roadmap for researchers working with this compound. The provided experimental protocols outline the necessary steps to obtain high-quality spectra for definitive structural confirmation.

References

The Strategic Incorporation of (4-Methyloxan-4-yl)methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a discernible shift away from predominantly flat, aromatic molecules towards more three-dimensional, saturated heterocyclic scaffolds. This strategic move is driven by the pursuit of drug candidates with improved physicochemical properties, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles and ultimately, enhanced clinical success. Saturated heterocycles, such as the tetrahydropyran (THP) ring system, offer a compelling alternative to their carbocyclic or aromatic counterparts. The incorporation of a heteroatom within the cyclic framework, in this case, oxygen, can significantly influence a molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, and can lower the lipophilicity of the molecule compared to a cyclohexane ring, which is often beneficial for solubility and metabolic stability.

This guide focuses on a specific, yet increasingly important, building block within this class: (4-Methyloxan-4-yl)methanamine (CAS 65626-24-6). While a singular "discovery" paper for this compound is not prominent in the literature, its value is evident through its incorporation into numerous patented therapeutic agents. This suggests that its discovery was likely driven by the need for a small, functionalized, and conformationally restricted building block to explore chemical space in drug optimization programs. The 4-methyl and 4-aminomethyl substitution pattern provides a unique three-dimensional vector for derivatization, allowing medicinal chemists to probe specific binding pockets within a target protein.

This technical guide will provide a comprehensive overview of the strategic rationale for using the this compound scaffold, a plausible and detailed synthetic route for its preparation, and a review of its application in contemporary drug discovery, supported by examples from the patent literature.

The Strategic Value of the this compound Scaffold

The decision to incorporate the this compound moiety into a drug candidate is a deliberate one, rooted in the principles of medicinal chemistry. The tetrahydropyran ring serves as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine, with several key advantages.

Key Physicochemical Properties and Their Implications:

PropertyAdvantage in Drug Design
Lower Lipophilicity Compared to a cyclohexyl analogue, the oxygen atom in the THP ring reduces lipophilicity, which can lead to improved aqueous solubility and reduced off-target toxicity.
Hydrogen Bond Acceptor The ether oxygen can participate in hydrogen bonding with the target protein, potentially increasing binding affinity and selectivity.
Conformational Rigidity The THP ring has a lower conformational entropy than a more flexible linear ether, which can be advantageous for binding to a specific target conformation.
Metabolic Stability Saturated heterocyclic rings are often more resistant to metabolic degradation (e.g., aromatic oxidation) than their aromatic counterparts.
Three-Dimensionality The geminal substitution at the 4-position with a methyl and an aminomethyl group provides a defined three-dimensional exit vector for further chemical elaboration, allowing for precise exploration of a protein's binding site.

The primary amine handle of this compound is a versatile functional group for a variety of chemical transformations, enabling the straightforward incorporation of this scaffold into a lead molecule through amide bond formation, reductive amination, or other C-N bond-forming reactions.

Synthesis of this compound: A Plausible and Detailed Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Synthesis of the Key Intermediate: 4-Methyltetrahydropyran-4-carbonitrile. This can be achieved via the α-alkylation of a commercially available tetrahydropyran-4-carbonitrile.

  • Reduction of the Nitrile to the Primary Amine. The nitrile group of the intermediate is then reduced to afford the target this compound.

G A Tetrahydropyran-4-carbonitrile B LDA, THF, -78 °C A->B Deprotonation C Methyl Iodide (CH3I) B->C Alkylation D 4-Methyltetrahydropyran-4-carbonitrile C->D E Reduction (e.g., LiAlH4 in THF or H2/Raney Ni) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Methyltetrahydropyran-4-carbonitrile

This procedure is based on standard α-alkylation of nitriles.

Materials and Reagents:

  • Tetrahydropyran-4-carbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of tetrahydropyran-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 4-methyltetrahydropyran-4-carbonitrile.

Part 2: Reduction of 4-Methyltetrahydropyran-4-carbonitrile to this compound

This procedure outlines a standard lithium aluminum hydride reduction of a nitrile.

Materials and Reagents:

  • 4-Methyltetrahydropyran-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.

  • Addition of Nitrile: Add a solution of 4-methyltetrahydropyran-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used. A granular precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may be further purified by vacuum distillation if necessary.

Applications in Drug Discovery: A Review of Patented Inventions

The utility of this compound as a valuable building block is best illustrated by its incorporation into a variety of patented small molecule therapeutics. A targeted search for its CAS number (65626-24-6) reveals its presence in several patent applications, often as a key component of the final active pharmaceutical ingredient.

Examples of Patented Molecules Incorporating the this compound Scaffold:

Patent NumberTherapeutic Area (Inferred)Role of the this compound Moiety
WO2023158626A1Adenosine Receptor Antagonists[1]The aminomethyl group is likely used as a handle to connect the tetrahydropyran scaffold to the core of the molecule, with the 4-methyl-4-substituted tetrahydropyran providing a desirable three-dimensional conformation and favorable physicochemical properties.
US20130040967A1Anticancer Agents (Podophyllotoxin Derivatives)[2]In this context, the aminomethyltetrahydropyran moiety is appended to the core structure, likely to improve solubility and/or to interact with a specific region of the biological target.
Illustrative Application Workflow

The general workflow for incorporating this compound into a drug discovery program typically follows a well-defined path, from initial design to the synthesis of the final drug candidate.

G A Lead Compound with Sub-optimal Properties B Bioisosteric Replacement Strategy A->B Identify liabilities E Coupling Reaction (e.g., Amide formation, Reductive Amination) A->E C Identification of this compound as a suitable building block B->C Design new analogues D Synthesis of this compound C->D Obtain building block D->E F New Drug Analogue E->F G In vitro and in vivo testing (ADME, efficacy, toxicity) F->G H Optimized Drug Candidate G->H Improved profile

Caption: General workflow for the application of this compound in a drug discovery project.

Conclusion

This compound stands as a testament to the ongoing evolution of medicinal chemistry, where the focus is increasingly on the rational design of molecules with superior drug-like properties. While it may not have a celebrated discovery story, its quiet inclusion in a growing number of patents underscores its importance as a strategic tool for fine-tuning the properties of drug candidates. The tetrahydropyran core offers a favorable combination of conformational restraint, improved physicochemical properties, and metabolic stability. The geminal methyl and aminomethyl substituents at the 4-position provide a versatile handle for chemical modification with a well-defined three-dimensional orientation. As the demand for more sophisticated and effective therapeutics continues to grow, building blocks like this compound will undoubtedly play an increasingly critical role in the design and synthesis of the next generation of medicines.

References

Physicochemical properties of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methyloxan-4-yl)methanamine

Abstract

This compound is a substituted cyclic ether amine that is emerging as a valuable building block in modern medicinal chemistry, particularly in the synthesis of novel chemical entities for targeted protein degradation.[1] Its unique topology, combining a hydrophilic aminomethyl group with a moderately lipophilic tetrahydropyran (oxane) core, presents a distinct profile of physicochemical properties. Understanding these properties—namely its basicity (pKa), lipophilicity (logP), and solubility—is paramount for researchers in drug discovery and development. These parameters govern a molecule's behavior in biological systems, influencing everything from formulation and absorption to membrane permeability and target engagement. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details robust experimental protocols for their determination, and offers expert insights into the practical implications of these characteristics for scientific research.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is a primary amine attached to a tetrahydropyran ring at a quaternary carbon center.

  • IUPAC Name: this compound

  • Common Synonyms: (4-Methyltetrahydro-2H-pyran-4-yl)methanamine, 4-Aminomethyl-4-methyltetrahydro-2H-pyran

  • CAS Number: 65626-24-6[1]

  • Molecular Formula: C₇H₁₅NO[1][2]

  • Molecular Weight: 129.20 g/mol [1]

Structure: Chemical structure of this compound (Image generated for illustrative purposes)

Core Physicochemical Properties

The utility of a chemical building block in drug development is heavily dictated by its intrinsic physicochemical properties. The following table summarizes the key experimental and predicted values for this compound. It is crucial to note that while high-quality predictive models exist, experimental validation remains the gold standard.

PropertyPredicted/Estimated ValueSignificance in Drug Discovery
pKa (Conjugate Acid)~9.5 - 10.5Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane passage.
logP (Octanol-Water)0.3 (Predicted)[3]Measures lipophilicity. A low positive value suggests balanced solubility, potentially avoiding issues of poor absorption or high metabolic clearance.
Aqueous Solubility High (Predicted)Essential for formulation and bioavailability.[4] High solubility is advantageous for developing intravenous formulations and can improve absorption for oral dosage forms.[5]
Boiling Point 156.5 ± 33.0 °C (Estimated)Relevant for purification and handling during synthesis. Based on the structurally similar 4-methyltetrahydropyran-4-amine.[6]
Density 0.932 ± 0.06 g/cm³ (Estimated)Physical constant useful for formulation calculations. Based on the structurally similar 4-methyltetrahydropyran-4-amine.[6]

Expert Discussion: Interpreting the Physicochemical Profile

As a Senior Application Scientist, my role extends beyond data presentation to providing actionable insights. The profile of this compound is particularly interesting for drug design.

  • Ionization State: The primary amine group is strongly basic, with an estimated pKa typical for primary alkylamines (9-11).[7][8] This means that at physiological pH of 7.4, the molecule will exist almost exclusively in its protonated, cationic form (R-CH₂NH₃⁺). This has profound implications:

    • High Aqueous Solubility: The charged state promotes strong interactions with water, leading to high solubility. This is a significant advantage, as poor solubility is a primary cause of compound failure in development.[9]

    • Membrane Permeability: While high water solubility is beneficial for formulation, the charged state hinders passive diffusion across lipophilic cell membranes. This is a critical consideration for oral bioavailability and reaching intracellular targets. The molecule would likely rely on specific transporters or other mechanisms to enter cells.

  • Lipophilicity and logD: The predicted logP of 0.3 indicates a molecule with a slight preference for a lipophilic environment in its neutral state.[3] However, the more relevant parameter at physiological pH is the Distribution Coefficient (logD) , which accounts for ionization. Given the high pKa, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP. This balance of a moderately lipophilic core (the oxane ring) with a strongly hydrophilic, charged amine makes it a versatile scaffold. It can be strategically incorporated into larger molecules to fine-tune their overall solubility and permeability profiles.

The logical interplay between these properties is visualized below.

G pKa pKa (Basicity) logD logD (Effective Lipophilicity) pKa->logD logP logP (Lipophilicity) logP->logD pH Physiological pH (e.g., 7.4) pH->logD ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) logD->ADME Directly Influences

Caption: Relationship between core physicochemical properties and ADME outcomes.

Experimental Protocols for Property Determination

To ensure scientific rigor, predicted values must be confirmed experimentally. The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of this compound.

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for its accuracy and reliability in determining the dissociation constant of ionizable groups.[7][10]

Principle: The compound, a base, is dissolved in water and titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa of the conjugate acid is the pH at which 50% of the amine has been protonated (the half-equivalence point).[7][11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.01 M solution of this compound B Standardize 0.1 M HCl Titrant Solution C Calibrate pH Meter (pH 4, 7, 10 buffers) D Add titrant in small, precise increments C->D E Record pH and Volume after each addition D->E F Continue past equivalence point E->F G Plot pH vs. Volume of Titrant F->G H Determine Equivalence Point (max slope of 1st derivative) G->H I Calculate Half-Equivalence Volume H->I J Determine pKa (pH at half-equivalence volume) I->J

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titrant Preparation: Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).

  • Instrumentation Setup: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and begin adding the standardized HCl titrant in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The equivalence point is identified as the point of maximum inflection. The pKa is the pH value recorded at exactly half of the volume of titrant required to reach the equivalence point.

Determination of logP by Shake-Flask Method

This classic "shake-flask" method directly measures the partitioning of a compound between n-octanol and water and remains the most definitive technique.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is measured, and the logP is calculated as the base-10 logarithm of the ratio of the concentrations.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Quantification & Calculation A Saturate n-octanol with water B Saturate water (pH 7.4 buffer) with n-octanol C Add compound to biphasic system B->C D Shake vigorously to facilitate partitioning (e.g., 24h) C->D E Centrifuge to ensure complete phase separation D->E F Sample aqueous and octanol phases E->F G Quantify concentration in each phase (e.g., HPLC-UV) F->G H Calculate P = [Conc]octanol / [Conc]aqueous G->H I Calculate logP = log10(P) H->I

Caption: Workflow for logP determination using the shake-flask method.

Detailed Methodology:

  • Phase Preparation: Prepare two stock solutions: n-octanol saturated with water and water (or a suitable buffer like PBS at pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[13]

  • Experiment Setup: Add a known amount of this compound to a vial containing known volumes of the pre-saturated n-octanol and water phases.

  • Equilibration: Seal the vial and shake it at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium distribution is achieved.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility, which is the most relevant value for predicting in-vivo dissolution.[9][14]

Principle: An excess amount of the solid compound is suspended in an aqueous buffer. The suspension is agitated until the solution is saturated and in equilibrium with the undissolved solid. The solid is then removed, and the concentration of the dissolved compound in the clear supernatant is quantified.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[14]

  • Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Withdraw a precise volume of the clear supernatant and dilute it as necessary. Quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or HPLC-UV by comparing the response to a standard curve of known concentrations.

  • Result Expression: The final solubility is reported in units such as µg/mL or mM.

Spectroscopic Profile

While not strictly physicochemical properties, the spectroscopic signatures of a molecule are vital for its identification and structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl (-CH₂NH₂) protons, the methyl (-CH₃) group protons, and the diastereotopic protons of the oxane ring. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrogen and the quaternary carbon will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretching for the ether linkage (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecule will fragment in a predictable pattern. With electrospray ionization (ESI), the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (130.12).

Conclusion

This compound possesses a well-defined set of physicochemical properties that make it a highly valuable and versatile building block for drug discovery. Its primary amine confers strong basicity and high aqueous solubility in its protonated state, while the substituted oxane ring provides a stable, moderately lipophilic core. The balance between these hydrophilic and lipophilic features, characterized by its pKa and logP, is a critical determinant of its behavior in biological systems. The robust experimental protocols detailed herein provide a clear path for researchers to validate these properties, ensuring data integrity and enabling more informed decisions in the design and development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental hurdles are the intrinsic physicochemical properties of the molecule itself. Properties such as solubility and stability are not mere data points; they are critical determinants of a drug's ultimate success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability, formulation, and shelf-life.[1] A thorough understanding of these characteristics at an early stage can prevent costly late-stage failures and guide the formulation of a safe, effective, and stable drug product.[2]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (4-Methyloxan-4-yl)methanamine. As a primary amine featuring a substituted cyclic ether, this molecule presents a unique combination of functional groups that govern its behavior in aqueous and stress-induced environments. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only standardized protocols but also the underlying scientific rationale to empower informed decision-making in the laboratory. We will delve into the gold-standard methodologies for determining thermodynamic solubility and explore a systematic approach to stability assessment through forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Section 1: Physicochemical Profile of this compound

Before embarking on experimental assessments, it is crucial to consolidate the known and predicted properties of the target molecule. This foundational data allows us to anticipate its behavior and design appropriate analytical strategies. This compound is a small molecule containing a basic primary amine, which is expected to be protonated at physiological pH, and a tetrahydropyran ring, which contains an ether linkage and can act as a hydrogen bond acceptor.

Property Value Source(s)
Molecular Formula C₇H₁₅NO[5][6][7][8]
Molecular Weight 129.20 g/mol [6][8]
Predicted XlogP 0.3[5]
CAS Number 65626-24-6[6][8]
Structure CC1(CCOCC1)CN[5]

The predicted XlogP value of 0.3 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, hinting at potentially favorable aqueous solubility. The presence of the primary amine is the most significant feature, suggesting that solubility will be highly pH-dependent.

Section 2: Determination of Aqueous Solubility

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic solubility.[9][10] Its strength lies in its principle: allowing an excess of the solid compound to equilibrate with a solvent over a sufficient period to achieve a true thermodynamic equilibrium. This ensures a reliable and reproducible measurement that reflects the compound's intrinsic solubility under specific conditions (e.g., pH, temperature).[11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the pH-dependent aqueous solubility of this compound.

  • Preparation of Buffers: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess solubility across the gastrointestinal tract and in physiological conditions.

  • Compound Addition: Add an excess amount of solid this compound to pre-labeled glass vials containing a precise volume (e.g., 2 mL) of each buffer. A visual excess of solid material must be present to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described below.

Analytical Quantification: HPLC Method for Amine-Containing Compounds

Primary amines like this compound often lack a strong UV chromophore, making direct UV detection by HPLC challenging and insensitive.[12][13] To achieve accurate and sensitive quantification, pre-column derivatization is the recommended approach.[14]

  • Derivatization Reagent: Use a reagent like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts rapidly with primary amines to form highly fluorescent or UV-absorbent derivatives.[12][14]

  • HPLC System & Column:

    • System: A standard HPLC system with a UV or fluorescence detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the relatively non-polar derivatives.[12]

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a re-equilibration step.

  • Calibration: Prepare a series of calibration standards of the derivatized compound of known concentrations to generate a standard curve for accurate quantification.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare pH Buffers (e.g., 3.0, 5.0, 7.4, 9.0) add_compound Add Excess Solid Compound to Buffer Vials prep_buffers->add_compound agitate Agitate Vials (24-48h at constant T) add_compound->agitate separate Separate Phases (Centrifuge or Filter) agitate->separate quantify Quantify Supernatant (e.g., HPLC with Derivatization) separate->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a cornerstone of drug development, providing critical information on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4][15] Forced degradation, or stress testing, is an essential component of this process.[16][17] It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[16][18]

Causality Behind Experimental Choice: A Multi-Condition Stress Study

A forced degradation study must be comprehensive, evaluating the compound's susceptibility to the primary degradation mechanisms: hydrolysis, oxidation, and photolysis.[16][18] By subjecting the molecule to a range of pH values, an oxidative agent, and intense light, we can rapidly uncover its potential liabilities. The goal is not to completely destroy the compound but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without generating irrelevant secondary products from over-stressing.[19][20]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed based on ICH guidelines to assess the intrinsic stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl). Store at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH). Store at room temperature or a slightly elevated temperature.

    • Neutral Hydrolysis: Dilute the stock solution with purified water. Store at an elevated temperature (e.g., 60°C).

    • Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, store a solution of the compound at 60°C.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[15][21] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 8, 24, 48 hours) or until the target degradation (5-20%) is achieved.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples to prevent damage to the column. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (the same method developed for solubility testing can be validated for this purpose).

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the retention times and peak areas of any new impurity peaks.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the parent peak is spectrally pure and co-elution is not occurring.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare Compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base water Neutral Hydrolysis (H₂O, 60°C) start->water oxide Oxidation (3% H₂O₂, RT) start->oxide photo Photolysis (ICH Q1B Light) start->photo thermal Thermal (Solid & Solution, 60-80°C) start->thermal analyze Analyze Samples at Time Points (Stability-Indicating HPLC) acid->analyze base->analyze water->analyze oxide->analyze photo->analyze thermal->analyze evaluate Evaluate Data: - % Degradation - Impurity Profile - Peak Purity analyze->evaluate pathway Establish Degradation Pathways evaluate->pathway caption Workflow for a Forced Degradation (Stress) Study.

Caption: Workflow for a Forced Degradation (Stress) Study.

Conclusion

The systematic evaluation of solubility and stability is an indispensable phase in the progression of any compound through the drug development pipeline. For this compound, its primary amine and cyclic ether moieties dictate a clear path for investigation. The pH-dependent solubility, best determined by the robust shake-flask method, will be a key parameter for predicting its absorption and guiding formulation efforts. Concurrently, a comprehensive forced degradation study will illuminate its intrinsic stability, reveal potential degradation products, and underpin the development of a validated, stability-indicating analytical method. The protocols and logical frameworks presented in this guide provide the necessary tools for researchers to generate high-quality, reliable data, thereby de-risking development and building a solid foundation for subsequent preclinical and clinical studies.

References

Navigating the Nomenclature: A Comprehensive Guide to (4-Methyloxan-4-yl)methanamine and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a definitive resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the nomenclature associated with the chemical compound (4-Methyloxan-4-yl)methanamine. Understanding the various synonyms and alternative names for this compound is crucial for accurate literature searches, unambiguous communication in scientific publications, and precise procurement from chemical suppliers.

Core Chemical Identity

This compound is a substituted oxane derivative, a class of heterocyclic compounds containing a six-membered ring with one oxygen atom. Its structure is characterized by a methyl group and an aminomethyl group attached to the same carbon atom (position 4) of the oxane ring.

Molecular Formula: C₇H₁₅NO[1][2][3]

Molecular Weight: 129.20 g/mol [2][3]

CAS Registry Number: 65626-24-6[2][4]

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for this specific chemical substance and is essential for database searches and regulatory compliance.

Systematic and Trivial Names

The nomenclature of a chemical compound can be approached from different systems, leading to a variety of names. These can be broadly categorized as systematic names, which follow established rules (like IUPAC), and trivial or common names that have been adopted through usage.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized and unambiguous system for naming chemical compounds.

  • Preferred IUPAC Name: this compound[1]

This name clearly describes the molecular structure: a methanamine group attached to the 4-position of an oxane ring, which is itself substituted with a methyl group at the same position.

Other Systematic and Semi-Systematic Names

Variations in naming conventions and the use of different parent structures can lead to other valid systematic or semi-systematic names.

  • 4-methyl-tetrahydropyran-4-yl-methylamine

  • 4-Methyltetrahydro-2H-pyran-4-methanamine

  • (4-Methyl-tetrahydropyran-4-yl)methylamine

These names are frequently encountered in scientific literature and supplier catalogs. "Tetrahydropyran" is a common and acceptable alternative to "oxane".

Representations in Chemical Databases

Chemical databases and software utilize various line notations to represent chemical structures in a machine-readable format.

  • SMILES (Simplified Molecular-Input Line-Entry System): CC1(CCNCC1)C[1][3]

  • InChI (International Chemical Identifier): InChI=1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3[1][3]

  • InChIKey: ORECGNYKJRNVMQ-UHFFFAOYSA-N[1]

These identifiers are crucial for searching chemical databases and ensuring the correct compound is being referenced.

Tabular Summary of Synonyms and Identifiers

For ease of reference, the following table consolidates the various names and identifiers for this compound.

Identifier Type Identifier Source/Reference
Preferred IUPAC Name This compoundPubChem[1]
CAS Registry Number 65626-24-6ChemUniverse[4]
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.203 g/mol CP Lab Safety[2]
SMILES CC1(CCOCC1)CNPubChem[1]
InChI InChI=1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3PubChem[1]
InChIKey ORECGNYKJRNVMQ-UHFFFAOYSA-NPubChem[1]
Alternative Name 4-methyl-tetrahydropyran-4-yl-methylamine-
Alternative Name (4-Methyl-tetrahydropyran-4-yl)methylamine-
Alternative Name 4-Methyltetrahydro-2H-pyran-4-methanamine-

Related Compounds and Naming Conventions

It is also important to be aware of the nomenclature of closely related compounds, as this can help in understanding the naming patterns and avoiding confusion.

  • (4-Methyloxan-4-yl)amine: This is a related compound where the amine group is directly attached to the oxane ring at the 4-position, without the methylene bridge.

  • This compound hydrochloride: This is the hydrochloride salt of the parent compound. The presence of the salt form is often indicated by "hydrochloride" or "HCl" at the end of the name.

Understanding these subtle differences is critical for experimental design and interpretation of results.

Logical Flow of Nomenclature

The following diagram illustrates the relationship between the chemical structure and its various identifiers.

Nomenclature_Flow cluster_structure Chemical Structure cluster_names Nomenclature cluster_identifiers Database Identifiers Structure 4-Methyloxan-4-yl)methanamine (Visual Representation) IUPAC IUPAC Name This compound Structure->IUPAC Systematic Naming CAS CAS Number 65626-24-6 Structure->CAS Unique Registration LineNotations Line Notations SMILES: CC1(CCOCC1)CN InChI: ... Structure->LineNotations Structural Encoding Synonyms Synonyms - 4-methyl-tetrahydropyran-4-yl-methylamine - (4-Methyl-tetrahydropyran-4-yl)methylamine IUPAC->Synonyms Leads to

Caption: Relationship between chemical structure, systematic names, and database identifiers.

Conclusion

A thorough understanding of the synonyms and alternative names for this compound is indispensable for the modern researcher. This guide provides a consolidated reference to aid in the accurate identification and communication of this chemical entity. By utilizing the IUPAC name and CAS Registry Number as primary identifiers, scientists can minimize ambiguity and ensure the integrity of their research and development activities.

References

Introduction: Escaping Flatland and Embracing Three-Dimensionality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Spirocyclic Amines in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by aromatic, planar molecules—a chemical space often referred to as "flatland." While effective, this reliance on two-dimensional structures has inherent limitations in achieving high target specificity and favorable pharmacological properties. The increasing interest in compounds with a higher fraction of sp³-hybridized carbons and enhanced three-dimensionality has brought spirocyclic scaffolds, particularly spirocyclic amines, to the forefront of modern drug discovery.[1][2]

Spirocycles are bicyclic structures where two rings are linked by a single common atom, the spiro atom.[1][2] This unique structural feature imparts a rigid, well-defined three-dimensional geometry that is fundamentally different from flat aromatic systems or flexible aliphatic chains.[3] This guide provides a comprehensive overview of the strategic advantages of incorporating spirocyclic amines into drug candidates, exploring their impact on physicochemical properties, pharmacokinetics, and target engagement. We will delve into synthetic methodologies, highlight their application as versatile bioisosteres, and examine their presence in clinically successful drugs, providing researchers and drug development professionals with a robust framework for leveraging these powerful scaffolds.

The Spirocyclic Advantage: Optimizing Physicochemical and Pharmacokinetic Profiles

The decision to incorporate a spirocyclic amine is driven by the profound and often predictable improvements it can confer upon a molecule's drug-like properties. The inherent rigidity and three-dimensionality of the spirocyclic core are central to these advantages.

Enhanced Three-Dimensionality and Fsp³ Character

A primary benefit of spirocyclic structures is the increase in the fraction of sp³-hybridized carbons (Fsp³).[4] A higher Fsp³ count generally correlates with improved clinical success, attributed to enhanced solubility, reduced promiscuity, and better overall pharmacokinetic profiles.[1][4] Unlike planar systems, the spirocyclic core projects functional groups into three-dimensional space, enabling more specific and complex interactions with the binding sites of biological targets like proteins and RNA.[2][5] This controlled spatial arrangement can lead to significant gains in potency and selectivity.[6]

Modulation of Physicochemical Properties

The introduction of a spirocyclic amine can be a powerful tool for fine-tuning a compound's physicochemical properties to overcome common drug development hurdles.

  • Solubility and Lipophilicity: Shifting from planar aromatic structures to saturated spirocyclic systems can decrease lipophilicity (LogP/LogD) and improve aqueous solubility.[1][2] This is a critical advantage, as poor solubility is a frequent cause of compound attrition. For example, replacing a traditional piperidine or morpholine ring with an azaspirocycle can lead to a more favorable balance of properties.[1][4]

  • Basicity (pKa): The constrained geometry of spirocyclic amines can influence the pKa of the nitrogen atom compared to more flexible or acyclic analogues. This allows for the precise modulation of a compound's ionization state at physiological pH, which is crucial for target binding, cell permeability, and avoiding off-target effects like hERG channel inhibition.

Table 1: Comparative Physicochemical Properties of Non-Spirocyclic vs. Spirocyclic Analogues
PropertyNon-Spirocyclic Lead (e.g., with Piperidine)Spirocyclic Analogue (e.g., with Azaspiro[3.3]heptane)Rationale for Improvement
Lipophilicity (cLogP) HigherLowerIncreased Fsp³ character and reduced surface area often lead to lower lipophilicity.[1]
Aqueous Solubility LowerHigherReduced lipophilicity and improved crystal packing can enhance solubility.[2]
Metabolic Stability Lower (Potential for ring oxidation)HigherThe quaternary spirocenter can block sites of metabolism, improving stability.[1][7]
hERG Inhibition Risk Higher (for lipophilic amines)LowerReduced lipophilicity and modulated basicity can mitigate hERG binding.[1]

Strategic Applications in Rational Drug Design

Beyond property modulation, spirocyclic amines serve as strategic tools for rational drug design, enabling conformational control and novel scaffold-hopping approaches.

Conformational Restriction: Locking in Bioactive Conformations

Flexible molecules pay an entropic penalty upon binding to a target, as they must adopt a single, rigid conformation. By incorporating a spirocyclic scaffold, medicinal chemists can pre-organize a molecule into its bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity.[1][6][8] This rigid framework minimizes undesirable interactions with off-targets that may require a different conformation for binding.

G cluster_0 Flexible Ligand cluster_1 Spirocyclic Ligand cluster_2 Target Receptor a Conformation A b Conformation B a->b Rotation c Conformation C (Bioactive) b->c Rotation receptor Binding Site c->receptor Weak Binding (High Entropic Cost) d Locked Bioactive Conformation d->receptor Strong Binding (Low Entropic Cost) G A Acyclic Ketone (with halide & alkene) B Condensation with Hydroxylamine A->B C Intermediate A D Intramolecular N-Alkylation E Cyclic Nitrone D->E F Intramolecular [3+2] Dipolar Cycloaddition E->F G Tricyclic Isoxazolidine F->G H Reductive N-O Bond Cleavage G->H I Final Spirocyclic Amino Alcohol Product H->I

References

Methodological & Application

Application Notes for the Synthetic Utility of (4-Methyloxan-4-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of saturated heterocyclic scaffolds is a cornerstone of molecular design. These motifs offer a three-dimensional architecture that can enhance metabolic stability, improve solubility, and provide novel intellectual property. Among these, the tetrahydropyran ring is a privileged structure, frequently employed to modulate the physicochemical properties of bioactive molecules.[1] The compound (4-Methyloxan-4-yl)methanamine, featuring a primary amine tethered to a quaternary center on a tetrahydropyran ring, is a particularly valuable building block for introducing this desirable scaffold. Its sterically hindered nature presents both unique synthetic challenges and opportunities for creating structurally complex and potent therapeutic agents, such as protein kinase modulators. This guide provides a detailed exploration of the experimental protocols for leveraging this compound in key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
XLogP3-AA 0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 129.115364101 g/mol
Monoisotopic Mass 129.115364101 g/mol
Topological Polar Surface Area 35.3 Ų
Heavy Atom Count 9
Complexity 76.6
CAS Number 65626-24-6

Experimental Protocols: Harnessing the Reactivity of a Hindered Amine

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. Due to the steric hindrance imposed by the adjacent quaternary carbon, reaction conditions may require careful optimization compared to less hindered primary amines. Below are detailed protocols for two fundamental and widely applicable reactions: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. For sterically hindered amines like this compound, standard coupling conditions may be sluggish. The following protocol utilizes common carbodiimide activators, with the option of elevated temperatures to overcome steric barriers.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Amine This compound Amide Amide Product Amine->Amide CarboxylicAcid R-COOH CarboxylicAcid->Amide EDC EDC/HOBt EDC->Amide Activation Base DIPEA Base->Amide Base Byproducts Urea byproduct

Caption: Amide bond formation workflow.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution. If using DCC, it can be added as a solid or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Expert Insight: For particularly hindered carboxylic acids or if the reaction is sluggish, heating the mixture to 40-60 °C may be necessary to drive the reaction to completion.

  • Upon completion, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This one-pot procedure involves the in-situ formation of an imine or enamine intermediate, followed by reduction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Amine This compound ProductAmine Secondary or Tertiary Amine Amine->ProductAmine Carbonyl Aldehyde or Ketone Carbonyl->ProductAmine ReducingAgent NaBH(OAc)₃ ReducingAgent->ProductAmine Reduction Acid Acetic Acid (cat.) Acid->ProductAmine Catalyst

Caption: Reductive amination workflow.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE (0.1-0.5 M) under an inert atmosphere, add a catalytic amount of acetic acid (e.g., 0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations and is generally preferred over the more toxic NaBH₃CN.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.

Characterization Data

Predicted Spectroscopic Data:

Data TypePredicted Values
¹H NMR Chemical shifts for protons on the tetrahydropyran ring are expected between 3.5-4.0 ppm (adjacent to oxygen) and 1.5-2.0 ppm. The methyl group protons would appear as a singlet around 1.0-1.2 ppm. The methylene protons adjacent to the amine would likely be a singlet around 2.5-2.8 ppm. The amine protons would be a broad singlet.
¹³C NMR The quaternary carbon would appear around 70-75 ppm. Carbons adjacent to the oxygen are expected in the 60-70 ppm range. The methyl carbon would be around 20-25 ppm, and the methylene carbon adjacent to the amine around 45-50 ppm.
Mass Spectrometry [M+H]⁺ = 130.12265

Safety and Handling

As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements (Anticipated): Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • In Case of Contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. While its sterically hindered nature requires careful consideration of reaction conditions, the protocols outlined in this guide for amide bond formation and reductive amination provide a solid foundation for its successful implementation in synthetic workflows. The incorporation of the 4-methyltetrahydropyran motif can impart favorable physicochemical properties, making this reagent a key tool for the modern medicinal chemist.

References

Characterization of novel compounds from (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Characterization of Novel Derivatives from (4-Methyloxan-4-yl)methanamine for Drug Discovery

Introduction: The Strategic Value of the Oxane Scaffold

In contemporary medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is paramount. Saturated heterocyclic scaffolds, rich in sp³-hybridized carbons, have become indispensable tools for escaping the "flatland" of aromatic, sp²-dominated molecules that often plague discovery pipelines with solubility and metabolic liabilities. The oxane (tetrahydropyran) ring, in particular, has emerged as a valuable structural motif.[1][2] Its defined three-dimensional geometry and the presence of a hydrogen bond acceptor introduce favorable properties, including improved aqueous solubility and metabolic stability, making it a desirable component in novel chemical entities (NCEs).[2][3]

This compound is a versatile building block that combines the benefits of the oxane ring with a reactive primary amine handle. This primary amine serves as an ideal anchor point for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries. The strategic placement of the methyl group and the exocyclic aminomethyl group provides a unique steric and electronic environment, offering opportunities to modulate target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide provides a comprehensive, field-proven framework for the synthesis, purification, and multi-faceted characterization of novel compounds derived from this compound. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to facilitate the efficient progression of NCEs from conception to lead optimization.

Section 1: Synthesis and Purification of Novel Amine Derivatives

The derivatization of the primary amine is the first step in exploring the chemical space around the this compound core. Standard amide bond formation is a robust and widely applicable method for this purpose.

Protocol 1.1: General Procedure for Amide Coupling

Causality: Amide coupling via an activated carboxylic acid is chosen for its high efficiency, broad functional group tolerance, and the availability of numerous coupling reagents, allowing for precise control over reaction conditions to minimize side products. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent due to its high reactivity and low propensity for racemization.

Materials:

  • This compound[4]

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 1.2: Purification by Amine-Functionalized Silica Chromatography

Causality: Basic amines often exhibit poor peak shape and streaking on standard acidic silica gel due to strong ionic interactions with surface silanol groups.[5] Employing an amine-functionalized stationary phase (SiO₂-NH) or adding a competing base like triethylamine to the mobile phase neutralizes these acidic sites, leading to symmetrical peaks and improved separation efficiency.[5]

Materials:

  • Crude amide product from Protocol 1.1

  • Amine-functionalized silica gel cartridge (e.g., Biotage® KP-NH)[5]

  • Hexanes

  • Ethyl acetate (EtOAc)

Step-by-Step Protocol:

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Equilibrate the amine-functionalized silica cartridge with the starting mobile phase (e.g., 100% Hexanes or 98:2 Hexanes/EtOAc).

  • Load the dissolved sample onto the column.

  • Elute the compound using a linear gradient of EtOAc in Hexanes. The specific gradient will depend on the polarity of the synthesized amide.

  • Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified amide.

Section 2: Structural Elucidation and Physicochemical Profiling

Unambiguous confirmation of the molecular structure and an early assessment of key physicochemical properties are critical checkpoints before committing resources to extensive biological testing.

Protocol 2.1: Molecular Weight Confirmation by Mass Spectrometry

Causality: Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of a synthesized compound.[6][7] Electrospray Ionization (ESI) is a soft ionization technique ideal for small molecules, typically yielding the protonated molecular ion [M+H]⁺, which directly confirms the success of the synthetic transformation.[8]

Step-by-Step Protocol:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of ~10-50 µg/mL in the infusion solvent (typically 50:50 acetonitrile:water + 0.1% formic acid).

  • Infuse the sample directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the peak corresponding to the [M+H]⁺ adduct. The measured mass-to-charge ratio (m/z) should match the calculated exact mass of the protonated target molecule within a narrow tolerance (typically < 5 ppm for high-resolution instruments).[9]

Protocol 2.2: Structural Verification by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure determination in solution.[10][11] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides definitive evidence of atomic connectivity and the overall molecular framework.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved to avoid line broadening.

  • 1D ¹H NMR: Acquire a proton NMR spectrum. Verify the presence of signals corresponding to the (4-methyloxan-4-yl)methyl moiety and the newly introduced R-group. The integration of signals should correspond to the number of protons in each environment.

  • 1D ¹³C NMR: Acquire a carbon NMR spectrum. Confirm the number of unique carbon environments matches the expected structure.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems through the molecule. This is crucial for confirming the connectivity within the oxane ring and the substituent.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C).[13] It allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

The diagram below illustrates the comprehensive workflow for synthesizing and confirming the identity of a novel derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization s1 Amide Coupling (Protocol 1.1) s2 Crude Product s1->s2 s3 Amine-Silica Chromatography (Protocol 1.2) s2->s3 s4 Purified Compound s3->s4 c1 Mass Spectrometry (Protocol 2.1) s4->c1 Sample Aliquot c3 NMR Spectroscopy (Protocol 2.2) s4->c3 Sample Aliquot c2 Molecular Weight Confirmed c1->c2 end_node Proceed to Biological Testing c4 Structure Confirmed c3->c4 c4->end_node G cluster_assays Initial Screening Assays cluster_data Data Integration start Novel Compound (Structure Confirmed) assay1 Primary Bioassay (e.g., Kinase Inhibition) start->assay1 assay2 Cytotoxicity Assay (Protocol 3.1) start->assay2 assay3 Metabolic Stability (Protocol 3.2) start->assay3 d1 Potency (IC₅₀) assay1->d1 d2 Toxicity (CC₅₀) assay2->d2 d3 Stability (t₁/₂) assay3->d3 decision Decision Point: Go / No-Go d2:s->decision:n outcome1 OPTIMIZE (Potent, Stable, Non-toxic) decision->outcome1 Favorable Profile outcome2 DEPRIORITIZE (Toxic or Unstable) decision->outcome2 Poor ADME/Tox outcome3 DEPRIORITIZE (Not Potent) decision->outcome3 Low Activity

References

Asymmetric Synthesis of Chiral (4-Methyloxan-4-yl)methanamine Derivatives: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The (4-methyloxan-4-yl)methanamine scaffold represents a valuable building block in medicinal chemistry, combining the favorable pharmacokinetic properties of the tetrahydropyran (oxane) ring with a chiral, sterically defined aminomethyl group at a quaternary stereocenter. The synthesis of enantiomerically pure derivatives of this scaffold is a significant challenge due to the difficulty in controlling the stereochemistry at the C4-tetrasubstituted carbon. This application note provides an in-depth guide to two robust strategies for the asymmetric synthesis of these chiral amines: a chiral auxiliary-mediated diastereoselective alkylation and a catalytic enantioselective alkylation. We offer detailed, step-by-step protocols, explain the mechanistic rationale behind experimental choices, and present expected outcomes to guide researchers in synthesizing these high-value compounds for drug discovery and development programs.

Introduction: The Significance of the Chiral Oxane Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, prized for its ability to improve aqueous solubility and metabolic stability while serving as a versatile, non-planar core for the three-dimensional display of pharmacophoric elements. When combined with a chiral primary amine—a functional group present in over 80% of all drugs and drug candidates—the resulting aminotetrahydropyrans become powerful building blocks for novel therapeutics.

The specific target of this guide, this compound, presents a formidable synthetic challenge: the construction of an all-carbon quaternary stereocenter at the C4 position. The precise control of this stereocenter is critical, as the biological activity of enantiomers can differ dramatically, with one being a potent therapeutic (the eutomer) while the other may be inactive or even toxic (the distomer).

This document serves as a practical guide for chemists, detailing two distinct and powerful methodologies to achieve the enantioselective synthesis of this scaffold. We will explore a classical, substrate-controlled approach using a chiral auxiliary and a modern, catalyst-controlled approach, providing the theoretical basis and detailed experimental protocols for each.

Retrosynthetic Analysis and Core Challenges

A logical retrosynthetic analysis of the target structure reveals the central challenge. The key disconnection is the C4-methyl bond, which points to an α-alkylation of a suitable C4-functionalized oxane precursor. The stereochemistry can be introduced either by attaching a chiral auxiliary to this precursor to direct the alkylation (Strategy 1) or by employing a chiral catalyst to control the facial selectivity of the alkylation on a prochiral substrate (Strategy 2).

G Target Chiral this compound Intermediate1 Chiral 4-Methyl-oxane-4-carboxylic Acid Derivative Target->Intermediate1  Functional Group  Interconversion  (e.g., Curtius) Intermediate2 Prochiral Oxane-4-carboxylate / Nitrile Intermediate1->Intermediate2  Asymmetric Alkylation Strategy1 Strategy 1: Chiral Auxiliary Intermediate2->Strategy1 Strategy2 Strategy 2: Chiral Catalyst Intermediate2->Strategy2

Caption: Retrosynthetic analysis of the target chiral amine.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This classical approach relies on temporarily incorporating a chiral molecule—an auxiliary—into the substrate. The auxiliary's inherent chirality sterically directs an incoming reagent (a methyl group) to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product and allows for the recovery of the auxiliary. Evans' oxazolidinones are exemplary auxiliaries for this purpose due to their high stereodirecting ability and reliable cleavage conditions.

Workflow Overview

The process involves three main stages: coupling the prochiral oxane acid to the auxiliary, the key diastereoselective alkylation, and finally, cleavage and conversion to the target amine.

G cluster_0 Prochiral Prochiral Oxane-4- carboxylic Acid Coupled N-Acyl Oxazolidinone Intermediate Prochiral->Coupled Coupling Auxiliary Chiral Auxiliary (e.g., Evans') Auxiliary->Coupled Alkylated Alkylated Intermediate (High d.r.) Coupled->Alkylated 1. Enolate Formation 2. Me-I Product Enantioenriched Carboxylic Acid Alkylated->Product Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Cleavage Amine Target Chiral Amine Product->Amine Conversion

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Materials:

  • Oxane-4-carboxylic acid

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)

  • Pivaloyl chloride, Triethylamine (TEA)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Methyl iodide (MeI)

  • Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)

  • Diphenylphosphoryl azide (DPPA), t-Butanol

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)

Protocol Steps:

  • Synthesis of N-Acyl Oxazolidinone:

    • To a solution of oxane-4-carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (2.2 equiv).

    • Slowly add pivaloyl chloride (1.1 equiv) and stir for 1 hour at 0 °C.

    • In a separate flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.05 equiv) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.0 equiv) and stir for 15 minutes.

    • Cannulate the mixed anhydride solution from the first flask into the lithiated oxazolidinone solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup. Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

    • Add methyl iodide (1.5 equiv) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can often be used directly in the next step after confirming high diastereoselectivity by ¹H NMR.

  • Auxiliary Cleavage and Conversion to Amine:

    • (Cleavage): Dissolve the crude alkylated product in a THF/water (3:1) mixture and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir vigorously for 4-6 hours.

    • Quench with aqueous Na₂SO₃. Acidify with 1M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral 4-methyl-oxane-4-carboxylic acid. The aqueous layer contains the recoverable auxiliary.

    • (Curtius Rearrangement): Dissolve the purified acid (1.0 equiv) in anhydrous t-butanol. Add TEA (1.2 equiv) and DPPA (1.1 equiv).

    • Heat the mixture to reflux (approx. 85-90 °C) for 12-16 hours until N₂ evolution ceases.

    • Cool to room temperature and concentrate. Purify the resulting Boc-protected amine by flash chromatography.

    • (Deprotection): Dissolve the Boc-amine in DCM and add TFA (10 equiv). Stir at room temperature for 1-2 hours. Concentrate in vacuo and neutralize with a base (e.g., saturated NaHCO₃) to obtain the final (R)- or (S)-(4-methyloxan-4-yl)methanamine.

Expected Outcomes
StepParameterTypical ResultReference Analogy
AlkylationDiastereomeric Ratio (d.r.)>95:5
CleavageYield (over 2 steps)75-90%
ConversionYield (Curtius/Deprotection)60-80%N/A
Overall Enantiomeric Excess (e.e.) >90%

Strategy 2: Catalytic Asymmetric Phase-Transfer Alkylation

This strategy offers a more atom-economical and scalable alternative by using a substoichiometric amount of a chiral catalyst to generate the stereocenter. Phase-transfer catalysis (PTC) is particularly well-suited for the alkylation of α-substituted nitriles. A chiral quaternary ammonium salt can shuttle an enolate from an aqueous basic phase to an organic phase, where it reacts with an electrophile within a chiral ion pair, thereby inducing enantioselectivity.

Catalytic Cycle

The catalyst first undergoes ion exchange with the base. It then deprotonates the substrate at the interface between the organic and aqueous phases, forming a chiral ion pair. This complex reacts with the methylating agent in the organic phase. The product is released, and the catalyst is regenerated to continue the cycle.

G Catalyst QX ActiveCat QOH Catalyst->ActiveCat NaOH (aq) Enolate Chiral Ion Pair [Q*]⁺[Enolate]⁻ ActiveCat->Enolate Substrate (org) Substrate Substrate (Oxane-CN) Substrate->Enolate Product Product (Alkylated Oxane-CN) Enolate->Product MeI (org) MeI MeI MeI->Product Product->Catalyst Release

Caption: Phase-transfer catalytic cycle for asymmetric alkylation.

Detailed Experimental Protocol

Materials:

  • Oxane-4-carbonitrile

  • (S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide (or other Maruoka/Corey catalyst)

  • Methyl iodide (MeI)

  • 50% w/w aqueous Potassium hydroxide (KOH) or Cesium hydroxide (CsOH)

  • Toluene or Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous THF or Ethanol

Protocol Steps:

  • Synthesis of Prochiral Substrate (Oxane-4-carbonitrile):

    • This substrate can be prepared from commercially available tetrahydropyran-4-one via formation of a tosylhydrazone followed by reaction with KCN.

  • Catalytic Asymmetric Alkylation:

    • To a vigorously stirred biphasic mixture of toluene (5 mL) and 50% aqueous KOH (1 mL), add the chiral phase-transfer catalyst (0.01-0.05 equiv).

    • Add the oxane-4-carbonitrile (1.0 equiv) and cool the mixture to 0 °C.

    • Add methyl iodide (1.2 equiv) dropwise over 10 minutes.

    • Stir vigorously at 0 °C for 24-48 hours. The reaction progress should be monitored by GC or LC-MS.

    • Upon completion, dilute with water and toluene. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting chiral 4-methyl-oxane-4-carbonitrile by flash column chromatography. Determine the enantiomeric excess (e.e.) using chiral HPLC or SFC.

  • Reduction to the Primary Amine:

    • Carefully add the purified nitrile (1.0 equiv) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool to 0 °C and quench sequentially by the careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x = grams of LiAlH₄ used (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the target this compound.

Expected Outcomes
ParameterTypical ResultReference Analogy
Catalyst Loading1-5 mol%
Yield70-95%
Enantiomeric Excess (e.e.) 85-99%
Reduction Yield>90%N/A

Characterization and Stereochemical Analysis

  • Structural Verification: The chemical structure and purity of all intermediates and the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Stereochemical Purity: The enantiomeric excess (e.e.) of the final amine or its chiral precursors (acid or nitrile) must be determined by analytical chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, IC).

Conclusion

The asymmetric synthesis of chiral this compound derivatives is an achievable yet challenging goal. The chiral auxiliary-based strategy offers a reliable and predictable route that is often straightforward to implement on a small scale, providing high stereoselectivity. Its primary drawbacks are lower overall atom economy and the need for stoichiometric amounts of the expensive auxiliary.

Conversely, the catalytic phase-transfer approach is highly efficient, scalable, and atom-economical, making it attractive for larger-scale synthesis. However, it may require more extensive optimization of reaction conditions (catalyst, base, solvent, temperature) to achieve maximum enantioselectivity. The choice between these methods will depend on the specific project goals, scale, and available resources. Both protocols provide robust and validated pathways to access these valuable chiral building blocks for advancing drug discovery programs.

Application Notes and Protocols for High-Throughput Synthesis with (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (4-Methyloxan-4-yl)methanamine in Modern Drug Discovery

In the landscape of contemporary drug discovery, the efficiency of the Design-Make-Test-Analyze (DMTA) cycle is paramount.[1][2] High-throughput synthesis (HTS) of compound libraries plays a pivotal role in this cycle, enabling the rapid generation of diverse chemical entities for screening and lead identification.[3][4] The choice of building blocks is a critical determinant of the structural diversity and novelty of these libraries. This compound emerges as a particularly valuable scaffold due to its unique combination of a sterically hindered primary amine and a saturated heterocyclic core. This structure imparts favorable physicochemical properties, such as improved metabolic stability and reduced planarity, which are often sought after in medicinal chemistry to enhance drug-like characteristics.

These application notes provide detailed protocols for the integration of this compound into high-throughput synthesis workflows, with a focus on two of the most fundamental transformations in pharmaceutical chemistry: amide bond formation and reductive amination.[5][6] The protocols are designed to be robust and adaptable for automated synthesis platforms, facilitating the generation of large, diverse compound libraries for screening campaigns, including the increasingly important area of Proteolysis Targeting Chimeras (PROTACs).[7][8][9]

Unique Physicochemical Properties and Reactivity Profile

This compound, with a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol , possesses a distinct three-dimensional structure that can be leveraged to explore new chemical space. The presence of the methyl group on the oxane ring introduces a degree of steric hindrance around the primary amine, which can influence its reactivity and the conformational preferences of the resulting products. This steric bulk can be advantageous in modulating protein-ligand interactions and improving selectivity.

High-Throughput Amide Bond Formation

Amide bond formation is a cornerstone reaction in medicinal chemistry. The following protocol has been optimized for the parallel synthesis of amide libraries using this compound.

Protocol 1: Automated Amide Coupling

This protocol is designed for a 96-well plate format and can be executed using automated liquid handlers and reaction blocks.

Reagents and Materials:

Reagent/MaterialRecommended SupplierNotes
This compoundCommercially AvailableEnsure >95% purity
Carboxylic AcidsDiverse commercial sourcesArray of building blocks
HATU (Coupling Reagent)Commercially Available
DIPEA (Base)Commercially Available
Anhydrous DMFCommercially Available
96-well reaction platesAppropriate for synthesizer
Automated liquid handler
Plate shaker/incubator
High-throughput purification system

Experimental Workflow:

Caption: Automated workflow for parallel amide synthesis.

Detailed Steps:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution for each carboxylic acid in anhydrous DMF in a separate source plate.

    • Prepare a 0.4 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reagent Dispensing (using an automated liquid handler):

    • To each well of a 96-well reaction plate, dispense 100 µL of the corresponding carboxylic acid stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the this compound stock solution to each well (0.02 mmol, 1.0 eq).

    • Add 50 µL of the HATU stock solution to each well (0.02 mmol, 1.0 eq).

    • Add 25 µL of the DIPEA stock solution to each well (0.02 mmol, 1.0 eq).

  • Reaction Incubation:

    • Seal the reaction plate securely.

    • Place the plate on a shaker and incubate at room temperature for 12-16 hours. For less reactive carboxylic acids, the temperature can be increased to 40-50 °C.

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding 200 µL of water to each well.

    • The crude products can be directly purified by high-throughput preparative HPLC-MS.

  • Quality Control:

    • Analyze the purity and confirm the identity of each compound in the library using LC-MS.

High-Throughput Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[6] This protocol is optimized for the parallel synthesis of secondary amines from a library of aldehydes and ketones.

Protocol 2: Parallel Reductive Amination

This protocol is also amenable to automation in a 96-well format.

Reagents and Materials:

Reagent/MaterialRecommended SupplierNotes
This compoundCommercially AvailableEnsure >95% purity
Aldehydes/KetonesDiverse commercial sourcesArray of building blocks
Sodium Triacetoxyborohydride (STAB)Commercially AvailableMoisture sensitive
Dichloromethane (DCM)Anhydrous
Acetic AcidGlacial
96-well reaction platesAppropriate for synthesizer
Automated liquid handler
Plate shaker

Experimental Workflow:

Caption: Workflow for parallel reductive amination.

Detailed Steps:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M stock solution for each aldehyde or ketone in anhydrous DCM in a separate source plate.

  • Reagent Dispensing and Imine Formation:

    • To each well of a 96-well reaction plate, dispense 100 µL of the corresponding aldehyde/ketone stock solution (0.02 mmol, 1.0 eq).

    • Add 110 µL of the this compound stock solution to each well (0.022 mmol, 1.1 eq).

    • Add 5 µL of glacial acetic acid to each well.

    • Seal the plate and shake at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Prepare a slurry of sodium triacetoxyborohydride (STAB) in DCM (approximately 0.4 M).

    • Unseal the plate and add 75 µL of the STAB slurry to each well (approx. 0.03 mmol, 1.5 eq). Note: STAB should be added portion-wise if a significant exotherm is observed.

    • Reseal the plate and shake at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the plate for 10 minutes.

    • The organic layer can be separated for direct analysis or further purification. For high-throughput workflows, a liquid-liquid extraction can be performed in the plate or using an automated extractor.

  • Purification and Quality Control:

    • The crude products can be purified by high-throughput preparative HPLC-MS.

    • Analyze the purity and confirm the identity of each compound using LC-MS.

High-Throughput Workflow Integration and Automation

The successful implementation of these protocols on a large scale hinges on seamless integration with automated platforms.[10][11] Modern drug discovery laboratories utilize robotic systems for liquid handling, reaction execution, work-up, and analysis.[1][12]

Key Considerations for Automation:

  • Reagent Management: Utilize automated systems for weighing and dissolving solids to prepare stock solutions. Barcoding of reagent plates is crucial for tracking.

  • Liquid Handling: Employ precise automated liquid handlers for dispensing reagents into the reaction plates. This minimizes errors and ensures reproducibility.

  • Reaction Monitoring: For optimization, consider integrating online reaction monitoring techniques where feasible, although endpoint analysis is more common for library production.

  • Data Management: A robust laboratory information management system (LIMS) is essential to track each reaction from setup to final analysis, associating analytical data with the intended product structure.

Troubleshooting and Scientific Rationale

IssuePotential CauseRecommended Solution & Rationale
Low Amide Coupling Yield Incomplete activation of carboxylic acid; Steric hindranceIncrease the amount of coupling reagent (HATU) to 1.2-1.5 eq. to ensure complete activation. Prolong reaction time or increase temperature (to 40-50°C) to overcome the activation energy barrier.
Incomplete Reductive Amination Inefficient imine formation; Insufficient reducing agentEnsure anhydrous conditions as water can hydrolyze the imine intermediate. For ketones, which are less reactive, a longer initial incubation time or the addition of a mild Lewis acid may be beneficial. Ensure the STAB is fresh and added in sufficient excess.
Side Product Formation Racemization (for chiral carboxylic acids); Over-alkylation (reductive amination)For amide coupling with chiral acids, conduct the reaction at a lower temperature (0°C to rt) to minimize racemization. Reductive amination with primary amines is generally less prone to over-alkylation than direct alkylation.
Poor Solubility of Reagents/Products Inappropriate solvent choiceWhile DMF and DCM are good starting points, for specific building blocks, alternative solvents like NMP or THF may be necessary. A small-scale solubility test is recommended before committing to a full plate.

Conclusion

This compound is a valuable building block for high-throughput synthesis, offering a pathway to novel, three-dimensional chemical structures. The detailed protocols for amide coupling and reductive amination provided herein are robust, scalable, and amenable to automation. By integrating these methods into established drug discovery workflows, researchers can efficiently generate diverse compound libraries, accelerating the identification of new therapeutic leads. The principles of careful reaction optimization, automation, and data management are key to leveraging the full potential of this and other unique building blocks in the quest for new medicines.

References

Reaction of (4-Methyloxan-4-yl)methanamine with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reactivity and Synthetic Applications of (4-Methyloxan-4-yl)methanamine with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Sterically Hindered Building Block

This compound is a unique primary amine featuring a neopentyl-like architecture.[1][2] The amine's nucleophilic center is attached to a methylene group, which is bonded to a quaternary carbon atom at the 4-position of an oxane (tetrahydropyran) ring. This structural arrangement imparts significant steric hindrance around the reactive amine group, a feature that profoundly influences its reactivity and makes it a valuable synthon for introducing sterically demanding motifs in drug discovery and materials science. Understanding the interplay between its inherent nucleophilicity and this steric shielding is critical for predicting reaction outcomes and designing robust synthetic protocols.

Core Reactivity Profile: Nucleophilicity vs. Steric Hindrance

The reactivity of this compound is dominated by two opposing factors:

  • Nucleophilicity: As a primary aliphatic amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers (electrophiles).

  • Steric Hindrance: The quaternary carbon adjacent to the aminomethyl group, substituted with a methyl group and embedded within the bulky oxane ring, creates a sterically congested environment. This shielding hinders the approach of electrophiles to the nitrogen atom.

This dynamic dictates that reactions often require more forcing conditions (e.g., elevated temperatures, longer reaction times) or specialized reagents compared to less hindered primary amines. The steric bulk significantly slows the rate of SN2 reactions, a phenomenon well-documented for neopentyl systems which can be up to 100,000 times slower than other primary alkyl halides.[3] However, this same steric hindrance can be advantageous, often preventing undesired secondary reactions like over-alkylation, which plagues simpler amines.[4][5]

Reactions with Common Electrophiles: A Practical Guide

This section details the reaction of this compound with several classes of electrophiles, providing mechanistic insights and optimized protocols.

Acylation: Formation of Amides

Acylation is one of the most reliable transformations for this amine. The reaction with highly reactive electrophiles like acyl chlorides and anhydrides proceeds readily to form stable amide bonds.[4][6] The resulting amide nitrogen is significantly less nucleophilic, preventing over-acylation.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Collapse of this intermediate expels the leaving group (e.g., chloride) to yield the amide. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl).

Protocol Insight: The choice of base is crucial. A hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal as it will not compete with the primary amine in attacking the electrophile. Standard bases like pyridine can also be used.[7]

Sulfonylation: Formation of Sulfonamides

Similar to acylation, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) is an efficient process.[7][8] Sulfonamides are key functional groups in medicinal chemistry, and this reaction provides a direct route to introduce the bulky (4-methyloxan-4-yl)methyl moiety.

Mechanism: The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to quench the generated HCl.

Protocol Insight: While TEA and DIPEA are effective, the reaction can sometimes be sluggish. In such cases, using a base like pyridine, which can also act as a nucleophilic catalyst, may accelerate the reaction. For particularly challenging substrates, specialized conditions may be required.[9]

Reductive Amination: Controlled N-Alkylation

Direct alkylation of this compound with alkyl halides is often problematic due to the slow SN2 reaction rate at a neopentyl-like center and the risk of side reactions.[3][10] Reductive amination is a superior strategy for forming secondary amines.[11] This two-step, one-pot process involves the initial formation of an imine (or iminium ion) with an aldehyde or ketone, followed by its immediate reduction.

Mechanism: The amine first condenses with the carbonyl compound to form a hemiaminal, which then dehydrates to an imine. A specialized reducing agent, present in the reaction mixture, reduces the C=N double bond to the corresponding amine.

Protocol Insight: The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are potent enough to reduce the intermediate iminium ion.[11][12][13] This selectivity is crucial for high yields. For hindered ketones, more specialized catalysts may be necessary to facilitate the difficult iminium ion formation.[13][14][15]

Detailed Experimental Protocols

G cluster_prep Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Prepare Reagents - Amine (1.0 eq) - Electrophile (1.1 eq) - Base (1.5 eq) - Anhydrous Solvent Glassware 2. Assemble Dry Glassware - Round-bottom flask - Magnetic stirrer - Inert atmosphere (N₂/Ar) Dissolve 3. Dissolve Amine & Base Glassware->Dissolve Cool 4. Cool to 0 °C Dissolve->Cool Add_E 5. Add Electrophile Dropwise Cool->Add_E Warm 6. Warm to RT & Stir Add_E->Warm Monitor 7. Monitor by TLC/LC-MS Warm->Monitor Quench 8. Quench Reaction Monitor->Quench Extract 9. Aqueous Work-up & Extraction Quench->Extract Dry 10. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Purify 12. Purify by Column Chromatography Concentrate->Purify Characterize 13. Characterize Product (NMR, MS, IR) Purify->Characterize

Protocol 1: N-Acylation with Acetyl Chloride
  • Objective: To synthesize N-((4-methyloxan-4-yl)methyl)acetamide.

  • Materials:

    • This compound (1.0 equiv)

    • Acetyl chloride (1.1 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous DCM.

    • Add triethylamine and cool the resulting solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride dropwise via syringe, maintaining the temperature at 0 °C. A white precipitate of triethylammonium hydrochloride will form.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Reductive Amination with Benzaldehyde
  • Objective: To synthesize N-benzyl-1-(4-methyloxan-4-yl)methanamine.

  • Materials:

    • This compound (1.0 equiv)

    • Benzaldehyde (1.05 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic, ~0.1 equiv)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound, benzaldehyde, and anhydrous DCE.

    • Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir for 30 minutes at room temperature.

    • In portions, carefully add sodium triacetoxyborohydride to the stirring mixture. The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the pure secondary amine.

Data Summary & Comparison

Reaction TypeElectrophileKey ReagentsTemp. (°C)Typical Time (h)Key Challenge
Acylation Acyl ChlorideTEA or DIPEA0 to RT1 - 4Handling of moisture-sensitive electrophile
Sulfonylation Sulfonyl ChloridePyridine or TEART to 504 - 18Slower reaction rates compared to acylation
Reductive Amination Aldehyde/KetoneSTAB or NaBH₃CNRT12 - 24Slow imine formation with hindered ketones
Direct Alkylation Alkyl HalideK₂CO₃ or Cs₂CO₃50 to 10024 - 72Very slow SN2 rate; risk of elimination

Troubleshooting and Safety

  • Low Yields: For sluggish reactions, consider increasing the temperature, extending the reaction time, or using a more reactive electrophile (e.g., an acid anhydride instead of an acid for acylation). Ensure all reagents and solvents are anhydrous, as water can consume the electrophile.

  • Incomplete Conversion: If starting material persists, a small additional charge of the electrophile and/or base may be required. Ensure efficient stirring.

  • Safety: Acyl halides and sulfonyl chlorides are corrosive and lachrymatory; handle them in a fume hood with appropriate personal protective equipment (PPE). Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and react with acid to produce flammable or toxic gases; quenching should be done carefully and in a well-ventilated area.

References

Application Notes and Protocols: The Strategic Incorporation of (4-Methyloxan-4-yl)methanamine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Saturated Heterocycles in Kinase Inhibitor Design

The landscape of kinase inhibitor development is perpetually advancing, driven by the need for enhanced selectivity, improved pharmacokinetic profiles, and strategies to overcome drug resistance.[1][2] Within this dynamic field, the judicious selection of molecular building blocks is paramount. Saturated heterocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a departure from traditional flat, aromatic systems.[3] These three-dimensional structures can provide improved aqueous solubility, lower toxicity of metabolites, and greater opportunities for stereoisomerism, which can be pivotal for achieving desired biological activity and drug-like properties.[3]

Among the diverse array of saturated heterocycles, the tetrahydropyran (THP) motif has garnered significant attention.[4][5] As a conformationally constrained ether, the THP ring possesses lower entropy and, as a bioisostere of a cyclohexane ring, it can introduce a polar oxygen atom capable of forming hydrogen bonds with the target protein, thereby enhancing binding affinity.[4][6] Furthermore, the incorporation of THP moieties has been shown to modulate the lipophilicity and pKa of drug candidates, leading to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[4] This application note provides a detailed exploration of (4-Methyloxan-4-yl)methanamine (also known as 4-(Aminomethyl)tetrahydro-2H-pyran), a versatile building block for the synthesis of next-generation kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss its impact on the structure-activity relationship (SAR) of potent kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug discovery.

PropertyValueSource
CAS Number 130290-79-8[7][8]
Molecular Formula C₆H₁₃NO[7][8]
Molecular Weight 115.17 g/mol [7][8]
Appearance Colorless to light yellow liquid[9]
Boiling Point 175-176 °C[10]
SMILES NCC1CCOCC1[8]

The Strategic Advantage of the this compound Moiety in Kinase Inhibitors

The incorporation of the this compound fragment into kinase inhibitor scaffolds is a deliberate design choice aimed at conferring several advantageous properties:

  • Enhanced Solubility and Improved ADME Profile: The hydrophilic nature of the tetrahydropyran ring can significantly improve the aqueous solubility of the final compound, a critical factor for oral bioavailability.[3] This has been exemplified in the development of the approved FLT3 inhibitor, Gilteritinib (Xospata®) , which features an amino-THP substituent and is used to treat acute myeloid leukemia (AML).[4]

  • Vectorial Exit and Target Engagement: The primary amine of this compound provides a versatile chemical handle for coupling to the core of the kinase inhibitor. The attached THP moiety can then project into solvent-exposed regions of the ATP-binding pocket or interact with specific amino acid residues, influencing the inhibitor's binding kinetics and selectivity.

  • Structural Rigidity and Conformational Control: The inherent rigidity of the tetrahydropyran ring can help to lock the conformation of the side chain, reducing the entropic penalty upon binding to the target kinase and potentially leading to higher affinity.[4]

  • Bioisosteric Replacement: The THP ring can serve as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, allowing for fine-tuning of physicochemical properties without drastically altering the overall shape and size of the molecule.[4] This strategy was successfully employed by AstraZeneca in the development of the potent and selective ATM kinase inhibitor AZD0156 , where the introduction of a THP-amine fragment led to a superior profile.[4]

Synthetic Protocols for the Incorporation of this compound

The primary amine of this compound is readily derivatized through standard coupling reactions. Below are detailed protocols for two of the most common and robust methods: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via Carbodiimide Activation

This protocol describes a general procedure for the coupling of a carboxylic acid-bearing kinase inhibitor scaffold with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Carboxylic acid-functionalized kinase inhibitor intermediate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of the carboxylic acid intermediate (1.0 eq) in DCM or DMF (0.1-0.5 M) at 0 °C, add this compound (1.1 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide product.

Amide_Coupling_Workflow reagents Carboxylic Acid (Scaffold) This compound coupling EDC, HOBt, DIPEA in DCM or DMF reagents->coupling Activation workup Aqueous Workup (NaHCO₃, Brine) coupling->workup Reaction purification Silica Gel Chromatography workup->purification Crude Product product Final Kinase Inhibitor (Amide Linked) purification->product Purified Product

Caption: Workflow for Amide Bond Formation.

Protocol 2: Reductive Amination

This protocol outlines the formation of a secondary amine linkage between an aldehyde or ketone-functionalized kinase inhibitor scaffold and this compound.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized kinase inhibitor intermediate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of the aldehyde or ketone intermediate (1.0 eq) and this compound (1.1 eq) in DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired secondary amine product.

Reductive_Amination_Workflow reactants Aldehyde/Ketone (Scaffold) This compound imine_formation Imine Formation (cat. Acetic Acid) reactants->imine_formation reduction Reduction (Sodium Triacetoxyborohydride) imine_formation->reduction workup Aqueous Workup & Purification reduction->workup product Final Kinase Inhibitor (Secondary Amine Linkage) workup->product

Caption: Workflow for Reductive Amination.

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Analog

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies.[11][12] Many potent BTK inhibitors feature a central heterocyclic core with various substituents to optimize potency and selectivity.[13] The following is a representative synthetic scheme for a hypothetical BTK inhibitor incorporating the this compound moiety, drawing inspiration from known synthetic strategies for pyrimidine-based kinase inhibitors.[12]

BTK_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Amine Displacement A 2,4-dichloro-5-pyrimidine carboxamide B Intermediate 1 A->B Suzuki Coupling (Arylboronic acid) D BTK Inhibitor Analog B->D Nucleophilic Aromatic Substitution (DIPEA, NMP, heat) C This compound C->D

Caption: Synthetic Strategy for a BTK Inhibitor Analog.

Experimental Protocol:

  • Synthesis of Intermediate 1: To a solution of 2,4-dichloro-5-pyrimidinecarboxamide (1.0 eq) in a mixture of 1,4-dioxane and water is added the desired arylboronic acid (1.2 eq) and sodium carbonate (2.5 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction is heated to 90 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography to yield Intermediate 1.

  • Synthesis of the Final BTK Inhibitor Analog: A mixture of Intermediate 1 (1.0 eq), this compound (1.5 eq), and DIPEA (3.0 eq) in N-methyl-2-pyrrolidone (NMP) is heated to 120 °C for 16 hours. The reaction is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the final BTK inhibitor analog.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the analysis of the resulting changes in biological activity form the basis of SAR studies. In the context of kinase inhibitors, the introduction of the this compound moiety can have a profound impact on the SAR.[14][15]

  • Impact of the THP Ring: The replacement of a more lipophilic group (e.g., a substituted phenyl ring) with the THP moiety at a solvent-exposed region can lead to a significant improvement in aqueous solubility and a reduction in off-target toxicities associated with high lipophilicity.

  • Stereochemistry of the THP Ring: While the example provided uses an achiral building block, the synthesis of chiral analogs of this compound can be explored. The stereochemistry of the methyl group and the aminomethyl substituent on the THP ring can influence the binding orientation and affinity for the target kinase.

  • Linker Length and Composition: The nature of the linker connecting the THP moiety to the core scaffold (e.g., amide vs. secondary amine) can affect the flexibility and hydrogen bonding potential of the molecule, thereby influencing its biological activity.

Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the design and synthesis of novel kinase inhibitors. Its strategic incorporation can lead to compounds with improved physicochemical properties, enhanced target engagement, and favorable pharmacokinetic profiles. The robust and well-established synthetic methodologies for its derivatization, such as amide coupling and reductive amination, make it a readily accessible component for library synthesis and lead optimization campaigns. As the quest for more selective and effective kinase inhibitors continues, the thoughtful application of saturated heterocyclic building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methyloxan-4-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable amine intermediate. The primary synthetic route discussed is the reduction of the precursor nitrile, 4-methyltetrahydro-2H-pyran-4-carbonitrile.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yield is a frequent issue stemming from several critical areas. The most common culprits are the formation of secondary/tertiary amine byproducts, incomplete reaction, and mechanical losses during workup.

  • Byproduct Formation: The primary challenge in nitrile reductions is preventing the formation of secondary and tertiary amines.[1][2] This occurs when the newly formed primary amine attacks the intermediate imine, which is generated during the reduction process.[2]

    • Mitigation Strategy: The addition of ammonia (or ammonium hydroxide) to the reaction mixture can suppress this side reaction by shifting the equilibrium away from byproduct formation.[3] For catalytic hydrogenations, ensuring a high hydrogen pressure and efficient agitation also minimizes the concentration of the imine intermediate, favoring the desired primary amine pathway.

  • Incomplete Reaction: Insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions can lead to a stalled or incomplete reaction.

    • Mitigation Strategy: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) by checking for the disappearance of the starting nitrile. If using a catalyst like Raney® Nickel, ensure it is fresh and active. Dry catalysts can be pyrophoric and should be handled with care, typically water-wet.[4] For hydride reductions (e.g., LiAlH₄), ensure anhydrous conditions as these reagents react violently with water.

  • Workup & Purification Losses: The target amine is water-soluble, which can lead to significant losses during aqueous workup.

    • Mitigation Strategy: After quenching the reaction, perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). Adjusting the pH of the aqueous layer to be more basic (pH > 11) will ensure the amine is in its freebase form, maximizing its solubility in the organic phase.

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low Yield Observed check_byproducts Analyze Crude Product (GC-MS, NMR) start->check_byproducts check_sm Check Reaction Completion (TLC, GC) start->check_sm byproducts_present Significant Secondary/ Tertiary Amines Detected check_byproducts->byproducts_present sm_present Starting Nitrile Remains check_sm->sm_present byproducts_present->sm_present No solution_byproducts Optimize Reaction: - Add NH3/NH4OH - Increase H2 Pressure - Change Catalyst byproducts_present->solution_byproducts Yes solution_incomplete Troubleshoot Reaction: - Verify Reagent/Catalyst Activity - Increase Reaction Time/Temp - Ensure Anhydrous Conditions sm_present->solution_incomplete Yes solution_workup Review Workup: - Adjust pH to >11 - Increase Extraction Volume/Frequency - Use Continuous Extraction sm_present->solution_workup No (Indicates workup loss)

Caption: Troubleshooting workflow for low yield.

Q2: I'm struggling with the catalytic hydrogenation using Raney® Nickel. The reaction is sluggish and gives a mixture of products. How can I optimize it?

A2: Raney® Nickel is a highly effective but sometimes temperamental catalyst for nitrile reductions.[1] Sluggishness and poor selectivity often point to issues with the catalyst, solvent, or additives.

  • Catalyst Activity: Raney® Ni is typically stored under water and must be washed with a solvent compatible with your reaction (e.g., ethanol, methanol) before use. Its activity can diminish over time. Always use a fresh, active batch for best results.

  • Solvent Choice: The choice of solvent is critical. Ethanolic or methanolic solutions are common. Using dry ethanol is recommended as water can sometimes interfere.[2] A study by Wu et al. demonstrated that changing the solvent from ethanol to THF or dichloromethane dramatically harmed the reduction.[2][5]

  • Additive Effect: As mentioned, adding ammonia or ammonium hydroxide is a standard practice to suppress secondary amine formation.[3] The basic conditions help to minimize the side reaction between the product amine and the imine intermediate.

  • Hydrogen Pressure & Temperature: These parameters need to be optimized. Typical conditions might range from 50 psi to 500 psi of H₂ and temperatures from ambient to 80 °C. Start with milder conditions (e.g., 60 psi, 40 °C) and gradually increase if the reaction is slow. High pressure generally favors the formation of the primary amine.

ParameterRecommendationRationale
Catalyst Use fresh, active Raney® Nickel.Ensures high reaction rate and complete conversion.
Solvent Anhydrous Ethanol or Methanol.Good solubility for substrate and product; promotes reaction.[2]
Additive 5-10 mol% NH₃ (as solution in MeOH) or NH₄OH.Suppresses secondary amine formation.[3]
H₂ Pressure 50 - 500 psi (start lower).Higher pressure increases H₂ concentration, favoring direct reduction of the imine intermediate.
Temperature 25 - 80 °C.Balances reaction rate with potential side reactions.
Q3: Can I use a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) instead of catalytic hydrogenation?

A3: Yes, LiAlH₄ is a powerful and effective reagent for reducing nitriles to primary amines.[6][7] It is an excellent alternative if high-pressure hydrogenation equipment is unavailable.

  • Advantages: The reaction is typically fast and proceeds at room temperature or gentle reflux. It often provides very clean reductions to the primary amine with minimal secondary amine formation.

  • Disadvantages & Safety: LiAlH₄ is extremely reactive and pyrophoric. It reacts violently with water and other protic solvents. The reaction must be performed under strictly anhydrous conditions (dry ether or THF) and an inert atmosphere (e.g., Nitrogen or Argon). The workup procedure also requires careful, slow quenching with a specific sequence of reagents (e.g., Fieser workup: water, then NaOH solution) to safely neutralize the excess hydride and aluminum salts.

  • Stoichiometry: A sufficient excess of LiAlH₄ is required to ensure complete reduction. Typically, 2-3 molar equivalents are used.

G cluster_0 Reaction cluster_1 Workup (Fieser) nitrile 4-Methyltetrahydropyran- 4-carbonitrile add_lah Add LiAlH₄ in dry THF/Ether (Inert Atmosphere) nitrile->add_lah reflux Stir/Reflux (Monitor by TLC/GC) add_lah->reflux quench_h2o 1. Cool to 0°C 2. Add H₂O slowly reflux->quench_h2o quench_naoh 3. Add 15% NaOH (aq) quench_h2o->quench_naoh quench_h2o2 4. Add H₂O quench_naoh->quench_h2o2 stir_warm 5. Stir until white ppt. forms quench_h2o2->stir_warm filter_extract 6. Filter solids 7. Extract filtrate stir_warm->filter_extract

Caption: Workflow for LiAlH₄ reduction of the nitrile.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis?

A: The most direct precursor is 4-methyltetrahydro-2H-pyran-4-carbonitrile (CAS 856255-87-3).[8] Its quality is paramount. Impurities in the starting material can poison catalysts or lead to side products that are difficult to remove from the final amine. It is advisable to check the purity by GC or NMR and purify by distillation or chromatography if necessary before proceeding with the reduction.

Q: Are there alternative reducing agents besides Raney® Nickel and LiAlH₄?

A: Several other reagents can be used, each with its own benefits and drawbacks.

  • Borane Complexes (BH₃•THF or BH₃•SMe₂): These are effective for nitrile reduction and are generally considered milder than LiAlH₄.[3] However, they may require heating, and borane-dimethylsulfide has a very unpleasant odor.[3]

  • Sodium Borohydride (NaBH₄) with a Promoter: NaBH₄ alone is typically not strong enough to reduce nitriles.[6] However, its reactivity can be enhanced by adding a catalyst like CoCl₂ or Raney Nickel.[2][5] A system of Raney Ni/KBH₄ in ethanol has been reported to give excellent yields of primary amines under mild conditions.[2][5]

  • Other Hydrogenation Catalysts: Palladium on carbon (Pd/C) or Platinum Oxide (PtO₂) can also be used for catalytic hydrogenation.[1] The choice of catalyst can significantly impact selectivity and reaction conditions.[1]

Q: What are the key safety considerations for this synthesis?

A:

  • Catalytic Hydrogenation: Handling hydrogen gas requires specialized high-pressure equipment and proper ventilation. Catalysts like Raney® Nickel and Palladium on Carbon can be pyrophoric, especially when dry and exposed to air, and represent a fire hazard.[4]

  • LiAlH₄ Reduction: As detailed earlier, LiAlH₄ is extremely dangerous if not handled correctly. Strict exclusion of moisture and air is mandatory. The quenching process generates hydrogen gas and must be done slowly and carefully in a well-ventilated fume hood.

  • Product Handling: The final amine product, like many small amines, may be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Experimental Protocol: Catalytic Hydrogenation with Raney® Nickel

This protocol is a representative example and may require optimization.

Materials:

  • 4-methyltetrahydro-2H-pyran-4-carbonitrile (1.0 eq)

  • Anhydrous Ethanol (or Methanol)

  • Raney® Nickel (approx. 50% slurry in water, ~10-20% by weight of nitrile)

  • Ammonium Hydroxide (28% solution, ~0.1 eq)

  • Hydrogen Gas (H₂)

  • Diatomaceous earth (for filtration)

Procedure:

  • Catalyst Preparation: In a flask, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by adding anhydrous ethanol, swirling, and carefully decanting the solvent. Repeat this process three times to exchange the water for ethanol.

  • Reaction Setup: To a high-pressure reactor vessel, add the washed Raney® Nickel catalyst, the starting nitrile, and anhydrous ethanol. Add the ammonium hydroxide solution.

  • Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas several times, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C). Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can become pyrophoric. Wash the filter cake with additional ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or by conversion to an HCl salt followed by recrystallization to yield pure this compound.

References

Technical Support Center: Reactions Involving Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your expert resource for navigating the complexities of reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges such as low yields, slow reaction rates, and unexpected side products when working with these notoriously difficult substrates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

The Challenge of Steric Hindrance

Steric hindrance in amines arises from the presence of bulky substituents on or near the nitrogen atom. This bulkiness physically obstructs the approach of electrophiles, dramatically affecting the amine's reactivity. The core of the problem lies in the dual nature of amines as both nucleophiles and bases. While steric bulk significantly diminishes nucleophilicity by impeding attack on electrophilic carbons, it has a less pronounced effect on basicity, as protons are small and can more easily access the nitrogen's lone pair.[1][2] This disparity is the root of many synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Acylation and Amide Bond Formation

Amide bond formation is one of the most common and critical reactions in pharmaceutical and chemical research. However, when a sterically hindered amine is involved, standard protocols often fail.[3][4]

Question 1: My amide coupling reaction with a hindered amine (e.g., di-tert-butylamine, N-methylated amino acids) is giving very low to no yield. What is the primary cause and how can I fix it?

Answer:

The primary cause is the low nucleophilicity of the sterically hindered amine, which struggles to attack the activated carboxylic acid intermediate. Standard coupling reagents like DCC or EDC/HOBt are often not potent enough to overcome this hurdle.[5]

Troubleshooting Workflow: Low Yield in Amide Coupling

Below is a decision-making workflow to address low yields in amide coupling reactions with sterically hindered amines.

Caption: Troubleshooting Decision Tree for Amide Coupling.

Detailed Solutions:

  • Upgrade Your Coupling Reagent: Switch to more powerful phosphonium or uronium/aminium salt-based reagents.[6] These reagents form highly reactive activated esters that are more susceptible to attack by hindered amines.[7]

    Reagent Class Examples Key Advantages for Hindered Couplings
    Uronium/Aminium Salts HATU, HCTU, COMUHighly reactive, fast reaction times, often suppress racemization. HATU and COMU are particularly effective for N-methylated and other hindered amino acids.[8][9]
    Phosphonium Salts PyAOP, PyBOP, PyBrOPVery effective for sterically demanding couplings. PyBrOP is exceptionally reactive and useful for the most challenging cases, like coupling two N-methyl amino acids.[10]
  • Optimize Reaction Conditions:

    • Temperature: Increasing the temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier. However, be cautious of potential racemization if chiral centers are present.

    • Reaction Time: Hindered couplings are often slow. Extend the reaction time to 24 hours or longer and monitor progress by TLC or LC-MS.[11]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will deprotonate the amine's conjugate acid without competing as a nucleophile.[12]

    • Pre-activation: Stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the hindered amine can improve yields by ensuring the activated ester is fully formed.[9]

Question 2: I'm observing multiple spots on my TLC plate and a complex LC-MS chromatogram. What are the likely side products and how can I minimize them?

Answer:

With highly reactive coupling reagents, side reactions can become competitive, especially when the desired nucleophilic attack is slow.

Common Side Products and Solutions:

  • Guanidinylation of the Amine: This is a known side reaction with uronium-based reagents like HATU and HBTU, where the reagent reacts with the amine nucleophile.[5]

    • Solution: Avoid using a large excess of the coupling reagent. Ensure the carboxylic acid is fully activated before the amine is added (pre-activation).

  • Racemization/Epimerization: If your carboxylic acid has a chiral center (e.g., an amino acid), the harsh conditions required for hindered couplings can lead to a loss of stereochemical purity.

    • Solution: Use reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, which are known to suppress racemization more effectively than their HOBt-based counterparts.[13] Running the reaction at the lowest effective temperature is also crucial.

  • Unreacted Activated Ester: If the amine is too hindered, the activated ester may degrade or react with other species before the desired reaction occurs.

    • Solution: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.[11]

Experimental Protocol: General Procedure for HATU-Mediated Coupling with a Hindered Amine [5][9]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise and stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Coupling: Add the sterically hindered amine (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), dilute aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but coupling with hindered amines remains a significant challenge.[14][15]

Question 3: My Buchwald-Hartwig reaction between an aryl halide and a hindered secondary amine (e.g., di-tert-butylamine) is failing. What are the critical parameters to consider?

Answer:

Successful coupling with hindered amines requires careful selection of the ligand, base, and palladium precatalyst. The key is to facilitate the C-N reductive elimination step, which is often the rate-limiting step and is highly sensitive to steric crowding around the palladium center.[16][17]

Key Parameters for Optimization:

  • Ligand Choice: This is the most critical factor. Sterically demanding, electron-rich biaryl phosphine ligands are required. These bulky ligands promote the formation of a monoligated Pd(0) species, creating the necessary space for the hindered amine to coordinate and facilitating reductive elimination.[18]

    Ligand Generation Examples Application Notes for Hindered Amines
    First Generation P(o-tolyl)₃Generally ineffective for hindered primary or secondary amines.[14]
    Bidentate Ligands BINAP, DPPFImproved scope for primary amines but can still be challenging for very hindered substrates.[14]
    Bulky Monophosphine Ligands RuPhos, BrettPhosExcellent for coupling a wide range of hindered primary and secondary amines. They accelerate reductive elimination and are often the ligands of choice.[16][19]
  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require higher temperatures and longer reaction times.[20]

  • Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, using pre-formed precatalysts (e.g., (BrettPhos)Pd G3) can lead to more reliable and reproducible results.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) [(Ar)Pd(II)(L)(HNR'R'')]X [(Ar)Pd(II)(L)(HNR'R'')]X Ar-Pd(II)-X(L)->[(Ar)Pd(II)(L)(HNR'R'')]X Amine Coordination (HNR'R'') (Ar)Pd(II)-NR'R''(L) (Ar)Pd(II)-NR'R''(L) (Amido Complex) [(Ar)Pd(II)(L)(HNR'R'')]X->(Ar)Pd(II)-NR'R''(L) Deprotonation (-Base-H+) Pd(0)L Pd(0)L (Ar)Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (+Ar-NR'R'')

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Hindered Secondary Amine

  • Setup: To a flame-dried Schlenk tube, add the Pd precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagents: Add the aryl bromide (1.0 eq) and the hindered secondary amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: After cooling to room temperature, monitor the reaction by GC-MS or LC-MS.

  • Work-up: Dilute the mixture with an organic solvent, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Alkylation of Sterically Hindered Amines

Direct alkylation of amines with alkyl halides is notoriously difficult to control, often leading to over-alkylation because the product amine is more nucleophilic than the starting material. This problem is exacerbated with hindered amines, where the desired reaction is already slow.[21]

Question 4: I am trying to mono-alkylate a hindered secondary amine, but I am getting a mixture of starting material, the desired product, and the quaternary ammonium salt. How can I improve selectivity?

Answer:

Achieving selective mono-alkylation requires suppressing the "runaway" reaction. While challenging, several strategies can be employed.

Troubleshooting Strategies for Selective Alkylation:

  • Stoichiometry Control: Use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting amine rather than the product.[15]

  • Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture to maintain a low concentration of the electrophile, which helps to minimize over-alkylation.[15]

  • Alternative Methods: For reliable synthesis of hindered tertiary amines, direct alkylation is often abandoned in favor of more robust methods like reductive amination .[5][22] This two-step, one-pot process involves the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by reduction. This method is highly effective for synthesizing sterically demanding tertiary amines.[1][23]

Experimental Protocol: Reductive Amination for the Synthesis of a Hindered Tertiary Amine [1]

  • Iminium Formation: To a solution of the secondary amine (1.2 eq) and a ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add a dehydrating agent (e.g., molecular sieves or MgSO₄). Stir at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify via flash column chromatography.

Concluding Remarks

Working with sterically hindered amines requires a departure from standard protocols and a deeper understanding of the interplay between sterics, nucleophilicity, and reaction kinetics. By selecting the appropriate high-potency reagents, carefully optimizing reaction conditions, and considering alternative synthetic routes like reductive amination, the challenges posed by these substrates can be successfully overcome. This guide serves as a starting point for troubleshooting; meticulous reaction monitoring and a systematic approach to optimization will ultimately lead to success in your synthetic endeavors.

References

Technical Support Center: Optimization of Reaction Conditions for (4-Methy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (4-Methyloxan-4-yl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable compound, providing in-depth, field-proven insights to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and efficient synthetic route to this compound?

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of a corresponding carbonyl compound, typically 4-methyl-tetrahydropyran-4-carbaldehyde. This one-pot reaction is favored for its operational simplicity and generally high yields.[1][2] Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][4]

A typical procedure involves reacting 4-methyl-tetrahydropyran-4-carbaldehyde with a source of ammonia, such as a solution of ammonia in methanol, followed by the addition of a reducing agent.[1]

FAQ 2: Which reducing agents are most effective for the reductive amination to form this compound?

Several reducing agents can be employed for reductive amination, with the choice often depending on the scale of the reaction, cost, and safety considerations.[3] For the synthesis of this compound, common and effective reducing agents include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, often preferred for its high efficiency and tolerance of a wide range of functional groups.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, though it is toxic and requires careful handling.

  • α-Picoline-Borane: A stable and less toxic alternative to sodium cyanoborohydride, which can be used in various solvents, including methanol and water, and even under neat conditions.[6]

  • Catalytic Hydrogenation (H₂/Pd/C): This method is also effective but requires specialized equipment for handling hydrogen gas under pressure.[5]

FAQ 3: What are the potential side reactions to be aware of during the synthesis?

During the reductive amination process, several side reactions can occur, potentially lowering the yield and purity of the desired product. These include:

  • Over-alkylation: The newly formed primary amine can react further with the starting aldehyde to form a secondary amine, which can then be reduced. This is more likely if there is an excess of the aldehyde.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol ( (4-methyloxan-4-yl)methanol).

  • Ring Opening: Cyclic ethers can undergo cleavage under strongly acidic conditions.[7] While the conditions for reductive amination are typically mild, the use of strong acids as catalysts should be carefully controlled.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired Amine

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Imine Formation The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation.[3]
Inefficient Reduction The chosen reducing agent may not be potent enough or may have degraded.Ensure the reducing agent is fresh and of high quality. Consider switching to a more reactive reducing agent, such as sodium triacetoxyborohydride.[5]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.Optimize the reaction temperature. For many reductive aminations, room temperature is a good starting point.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or side product formation.Carefully control the stoichiometry. A slight excess of the amine source is often used to ensure full conversion of the aldehyde.
Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Unreacted Starting Aldehyde Incomplete reaction or inefficient purification.Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete consumption of the aldehyde. Optimize purification by column chromatography or distillation.
Alcohol Byproduct Direct reduction of the aldehyde.Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.
Over-alkylated Byproducts The product amine reacts further with the starting aldehyde.Use a larger excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine.
Issue 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Product is Water Soluble The amine product may have some solubility in water, leading to losses during aqueous workup.Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Saturate the aqueous layer with sodium chloride to decrease the solubility of the amine.
Formation of Emulsions The basic nature of the amine can lead to the formation of emulsions during extraction.Add a small amount of a saturated brine solution to help break the emulsion.
Co-elution during Chromatography Impurities may have similar polarities to the product, making separation by column chromatography difficult.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider derivatization of the amine to alter its polarity for easier separation.

Section 3: Experimental Protocols & Visualizations

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-methyl-tetrahydropyran-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a 7N solution of ammonia in methanol (2.0-3.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 30 minutes. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeImine Optimize Imine Formation (e.g., add drying agent) CheckYield->OptimizeImine Yes CheckIsolation Isolation Issues? CheckPurity->CheckIsolation No OptimizePurification Optimize Purification (e.g., new solvent system) CheckPurity->OptimizePurification Yes Success Successful Synthesis CheckIsolation->Success No OptimizeWorkup Optimize Workup (e.g., brine wash) CheckIsolation->OptimizeWorkup Yes ChangeReductant Change/Check Reducing Agent OptimizeImine->ChangeReductant OptimizeTemp Optimize Reaction Temperature ChangeReductant->OptimizeTemp OptimizeTemp->Start OptimizePurification->Start OptimizeWorkup->Start

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Identifying byproducts in the synthesis of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Methyloxan-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights into identifying and mitigating byproduct formation during this critical synthesis, ensuring the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected byproducts?

The most prevalent and scalable synthesis involves the reduction of a nitrile precursor, 4-methyl-oxane-4-carbonitrile. This reduction is typically achieved via two main pathways:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Raney Nickel or Palladium on Carbon (Pd/C).[1][2]

  • Chemical Reduction: Employing a metal hydride reagent, most commonly Lithium Aluminum Hydride (LiAlH₄), in an ethereal solvent like THF or diethyl ether.[3][4]

Regardless of the method, the primary goal is the complete reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). However, side reactions can and do occur.

Expected Byproducts:

The most common byproducts arise from incomplete reduction or subsequent side reactions. These include:

  • Secondary Amine (Bis((4-methyloxan-4-yl)methyl)amine): This is the most frequently encountered impurity, especially during catalytic hydrogenation.[1] It forms when the initially produced primary amine reacts with an intermediate imine before the imine can be fully reduced.

  • Tertiary Amine (Tris((4-methyloxan-4-yl)methyl)amine): Formation of the tertiary amine is also possible through successive reactions.[1]

  • Starting Material (4-methyl-oxane-4-carbonitrile): Incomplete reaction will leave unreacted nitrile.

  • Aldehyde Intermediate (4-methyl-oxane-4-carbaldehyde): Partial hydrolysis of the intermediate imine during workup can lead to the corresponding aldehyde. This is more common with LiAlH₄ reductions if the quenching procedure is not carefully controlled.[5]

Q2: Which analytical techniques are best for identifying these byproducts?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for both identification and quantification.

  • GC-MS: Ideal for separating volatile compounds and providing initial identification based on fragmentation patterns. The "Nitrogen Rule" in mass spectrometry is a key indicator: a molecule with an odd number of nitrogen atoms, like our primary amine product, will have an odd molecular weight.[6][7][8] Byproducts like the secondary amine will have an even molecular weight.

  • ¹H and ¹³C NMR: Provides definitive structural information. The chemical shifts of protons and carbons adjacent to the nitrogen atom are highly diagnostic.[9][10] For instance, the -CH₂- group attached to the amine will have a distinct chemical shift. In ¹H NMR, the N-H protons of a primary amine typically appear as a broad signal that will disappear upon adding a drop of D₂O to the NMR tube.[9][10]

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?

This is a classic challenge in nitrile reduction. The key is to suppress the reaction between the newly formed primary amine and the imine intermediate.

Causality: The imine intermediate is electrophilic, and the primary amine product is nucleophilic. Without proper control, they will react.

Preventative Measures:

  • Use of Ammonia: The most effective strategy is to add ammonia (often as a concentrated solution in ethanol or as liquid ammonia) to the reaction mixture.[1] The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of secondary amine formation, although this may also slow down the primary reaction.

Troubleshooting Guide

Scenario 1: "My GC-MS shows an unexpected peak with an even molecular weight."

Diagnosis: You have likely formed a secondary or tertiary amine byproduct. According to the Nitrogen Rule, compounds with an even number of nitrogen atoms (or zero) will have an even molecular weight.[6][7] The desired product, this compound (C₇H₁₅NO), has a molecular weight of 129.20 g/mol .[11] A common secondary amine byproduct would have a significantly higher molecular weight.

Troubleshooting Steps:

  • Analyze the Fragmentation Pattern: Aliphatic amines exhibit characteristic α-cleavage.[12][13] Look for a base peak resulting from the cleavage of the bond beta to the nitrogen atom. For the desired primary amine, a prominent fragment at m/z 30 (CH₂=NH₂⁺) is expected.[6][8] The secondary amine will show a different, higher mass base peak.

  • Confirm with NMR: Acquire a ¹H NMR spectrum. The integration of the signals corresponding to the protons on the oxane ring versus the protons on the α-carbon (-CH₂N) can help determine the structure. The secondary amine will have a different ratio compared to the primary amine.

  • Implement Corrective Action: If catalytic hydrogenation was used, re-run the reaction with the addition of ammonia.[1] If LiAlH₄ was used, ensure slow addition of the nitrile to the hydride slurry to maintain an excess of the reducing agent.

Scenario 2: "My ¹H NMR spectrum shows a small singlet around 9-10 ppm, and my product has a slight almond-like smell."

Diagnosis: This strongly suggests the presence of the aldehyde byproduct, 4-methyl-oxane-4-carbaldehyde. Aldehyde protons typically resonate in the 9-10 ppm region of a ¹H NMR spectrum. This impurity often arises from the hydrolysis of the intermediate imine during the aqueous workup of a LiAlH₄ reduction.[5]

Troubleshooting Steps:

  • Review Your Workup Procedure: The quenching step after a LiAlH₄ reduction is critical. A slow, controlled addition of water and then a sodium hydroxide solution (Fieser workup) at low temperatures (0 °C) is crucial to prevent the hydrolysis of the imine to an aldehyde.

  • Purification: The aldehyde can often be removed by careful column chromatography. Alternatively, a bisulfite wash can sometimes be effective in sequestering the aldehyde impurity.

  • Corrective Action: For future reactions, ensure the reaction goes to completion (check by TLC or GC) and that the workup is performed under controlled, cold conditions.

Key Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Objective: To prepare a sample of the crude reaction mixture for analysis to identify volatile byproducts.

  • Quench Reaction: Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture.

  • Dilution: Dilute the aliquot with 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the sample through a syringe filter (0.45 µm) into a GC vial.

  • Analysis: Run the sample on a GC-MS system using a standard method for volatile amines. Pay close attention to the molecular ion peaks and fragmentation patterns. For low molecular weight amines, derivatization might be necessary to improve detection.[14]

Protocol 2: D₂O Shake for ¹H NMR Analysis

Objective: To confirm the presence of N-H protons and identify the corresponding signal.

  • Acquire Standard Spectrum: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Identify Potential N-H Signal: Locate any broad signals, typically between 0.5-3.0 ppm for aliphatic amines.[8][15]

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O).

  • Shake and Re-acquire: Cap the tube, shake vigorously for 30 seconds to mix, and re-insert into the spectrometer.

  • Analyze: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H protons will have disappeared or significantly diminished due to the chemical exchange of protons for deuterium.[9][10]

Visualizing Reaction Pathways and Troubleshooting

Synthesis and Byproduct Formation Pathway

The following diagram illustrates the primary synthetic route from 4-methyl-oxane-4-carbonitrile and the key points where byproducts can form.

Synthesis cluster_main Primary Synthetic Pathway cluster_byproducts Byproduct Formation Nitrile 4-Methyl-oxane-4-carbonitrile Imine Imine Intermediate Nitrile->Imine Reduction Step 1 (e.g., H₂/Pd or LiAlH₄) Product This compound (Primary Amine) Imine->Product Reduction Step 2 SecondaryAmine Secondary Amine Imine->SecondaryAmine Reacts with Primary Amine Aldehyde Aldehyde Imine->Aldehyde Hydrolysis (Workup)

Caption: Synthetic pathway and common byproduct origins.

Troubleshooting Flowchart for Unknown Impurities

This flowchart provides a logical sequence for identifying an unknown peak observed in your analysis.

Troubleshooting start Unexpected Peak in GC/LC-MS ms_check Check Molecular Ion (M⁺). Is it Odd or Even? start->ms_check odd_mw Odd M⁺: Likely contains an odd number of Nitrogen atoms. Could be an isomer or unexpected amine. ms_check->odd_mw Odd even_mw Even M⁺: Likely contains zero or an even number of Nitrogen atoms. ms_check->even_mw Even secondary_check Is M⁺ > Product M⁺? (e.g., M⁺ = 240 for secondary amine) even_mw->secondary_check secondary_amine Probable Secondary/Tertiary Amine. Confirm with NMR. secondary_check->secondary_amine Yes other_even Could be solvent, grease, or non-nitrogenous byproduct (e.g., aldehyde). secondary_check->other_even No nmr_check Check ¹H NMR for aldehyde proton (9-10 ppm). other_even->nmr_check aldehyde Aldehyde byproduct confirmed. nmr_check->aldehyde Yes unknown Impurity remains unknown. Consider 2D NMR, IR, or high-res mass spec. nmr_check->unknown No

Caption: A logical guide for impurity identification.

Summary Table of Potential Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (GC-MS)Key Analytical Signature (¹H NMR)
Desired Product C₇H₁₅NO129.20Odd M⁺ peak; fragment at m/z 30Broad singlet for NH₂ (disappears with D₂O)
Secondary AmineC₁₄H₂₇NO₂241.37Even M⁺ peak; no m/z 30 fragmentAbsence of primary NH₂ signal; complex multiplets
AldehydeC₇H₁₂O₂128.17Even M⁺ peak; characteristic fragmentsSharp singlet signal around 9-10 ppm
Unreacted NitrileC₇H₁₁NO125.17Odd M⁺ peak; presence of C≡N groupAbsence of -CH₂NH₂ signal; α-protons shifted

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methyloxan-4-yl)methanamine. As a valued building block in pharmaceutical and materials science, this compound offers a unique scaffold. However, its structure presents a significant, though surmountable, synthetic challenge: severe steric hindrance around the primary amine. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights, troubleshooting strategies, and validated protocols to successfully incorporate this versatile amine into their synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is this compound, and why is it considered sterically hindered?

This compound is a primary amine featuring a neopentyl-like architecture.[1][2][3] The aminomethyl group (-CH₂NH₂) is attached to a quaternary carbon atom on a tetrahydropyran ring. This quaternary carbon is also substituted with a methyl group and is part of the bulky, conformationally significant six-membered oxane ring.[4][5] This arrangement creates a congested environment around the nitrogen atom's lone pair of electrons, physically obstructing the approach of electrophiles.[6][7] This obstruction, known as steric hindrance, is the primary reason for the compound's reduced reactivity in many standard transformations.

Steric_Hindrance cluster_amine Sterically Congested Amine cluster_bulk Hindering Groups N N Quat_C C(sp³) N->Quat_C C-N bond THP_Ring Oxane Ring Quat_C->THP_Ring Me_Group Methyl Quat_C->Me_Group Electrophile Electrophile (e.g., R-C=O) Electrophile->N   Approach   Obstructed

Caption: Steric shielding of the amine in this compound.

Q2: How does this steric hindrance impact common reactions like amide coupling and N-alkylation?

Steric hindrance fundamentally reduces reaction rates by increasing the activation energy of the transition state.[8]

  • For Amide Bond Formation: In a typical amide coupling, the amine's nitrogen atom must perform a nucleophilic attack on an activated carboxylic acid derivative. The bulky groups on this compound act as a shield, making this attack slow and inefficient.[9] Standard coupling reagents like DCC or EDC/HOBt often fail because the activated ester they form is not electrophilic enough to overcome this physical barrier, leading to low or no product yield.[10][11]

  • For N-Alkylation: In Sₙ2-type alkylations with alkyl halides, the nucleophilic amine must attack the backside of the carbon-leaving group bond. Steric hindrance around the nitrogen makes achieving the required geometry for this attack extremely difficult.[7] Furthermore, direct alkylation of amines is often plagued by over-alkylation, as the product secondary amine can be more nucleophilic than the starting primary amine.[12]

Part 2: Troubleshooting Guide - Amide Bond Formation

This is the most frequently encountered challenge. If your reaction is failing, it is almost certainly due to an inability of the nucleophile and electrophile to connect. The solution is to increase the reactivity of the system, either by using a more potent coupling reagent or by making the electrophile smaller and more reactive.

Q3: My standard EDC/HOBt or DCC coupling resulted in low yield or recovery of starting materials. What went wrong and what should I try next?

The Cause: You have experienced a classic case of sterically-limited reactivity. The activated species formed by EDC (an O-acylisourea) is not sufficiently reactive to couple with the hindered amine before it hydrolyzes or undergoes side reactions.

The Solution: Switch to a more potent class of coupling reagents. Aminium/Uronium or Phosphonium salt-based reagents are designed for difficult couplings and are highly effective for sterically demanding reactions.[13][14]

  • Recommended First-Line Alternative: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester with the carboxylic acid. This activated species is significantly more potent than those formed by carbodiimides.[14]

Detailed Protocol 1: Amide Coupling with HATU
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN).

  • Reagent Addition: Add this compound (1.1–1.2 eq), HATU (1.2 eq), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. For highly hindered systems, the reaction may require extended time (12–48 hours) or gentle heating (40–50 °C).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc or DCM). Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Q4: Even with HATU, my yields are poor, or the reaction stalls. Are there even more powerful strategies available?

The Cause: In exceptionally challenging cases, even a highly activated OAt-ester may be too bulky to efficiently approach the hindered amine. The steric clash involves not just the amine but also the large coupling reagent adduct.

The Solution: The next logical step is to make the electrophilic partner as small and reactive as possible. Converting the carboxylic acid to an acyl fluoride in situ is an excellent strategy.[10][15][16] Acyl fluorides are among the smallest activated acid derivatives, significantly reducing steric repulsion in the transition state.[16]

Detailed Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

This protocol uses cyanuric fluoride as an efficient reagent for generating the acyl fluoride, which then couples with the amine at an elevated temperature.

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add cyanuric fluoride (0.5 eq) and pyridine (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Amine Addition: Add a solution of this compound (1.2 eq) and additional pyridine (1.2 eq) in DCM to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat to 45-60 °C. The reaction typically requires 12-24 hours. Monitor progress by LC-MS.

  • Work-up & Purification: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Data Summary: Comparison of Amide Coupling Strategies
StrategyReagent(s)General Yield (Hindered Amines)Key AdvantagesKey Considerations
Carbodiimide EDC/HOBt, DCCPoor to NoneLow cost, commonIneffective for this substrate.
Aminium Salt HATU, HCTUGood to ExcellentHigh reactivity, suppresses racemization.[13][14]Higher cost, potential for guanidinylation side reaction if excess is used.[14]
Phosphonium Salt PyAOP, PyBOPGood to ExcellentHighly effective, does not cause guanidinylation.[13][14]Byproducts can be difficult to remove.
Acyl Fluoride Cyanuric Fluoride, TFFH, Deoxo-FluorExcellentMinimizes steric bulk of the electrophile.[10][16]May require elevated temperatures; reagents can be moisture-sensitive.[10][15]
Phosphonic Anhydride T3PGood to ExcellentByproducts are water-soluble, simplifying work-up.[13]Can require elevated temperatures.[13]

Part 3: Troubleshooting Guide - N-Alkylation and C-N Coupling

Q5: I am attempting a direct N-alkylation with an alkyl halide, but the reaction is extremely slow or fails completely. What should I do?

The Cause: As discussed, direct Sₙ2 alkylation is disfavored due to the severe steric hindrance around the nitrogen atom.[12]

The Solution: Use reductive amination . This two-step, one-pot process first forms an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. This pathway avoids the sterically demanding Sₙ2 transition state. Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions.

Reductive_Amination A Amine + Aldehyde/Ketone B Imine/Iminium Ion Formation (Reversible) A->B Mild Acid Catalyst (e.g., AcOH) C In-situ Reduction (with STAB) B->C Add NaBH(OAc)₃ D Alkylated Amine Product C->D

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol 3: Reductive Amination with STAB
  • Imine Formation: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or Dichloroethane (DCE), add a catalytic amount of acetic acid (~0.1 eq). Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Q6: How can I achieve a successful Buchwald-Hartwig or Ullmann C-N coupling with this amine?

The Cause: Transition-metal catalyzed C-N cross-coupling reactions are highly sensitive to steric hindrance on the amine coupling partner. The bulky amine can hinder the crucial reductive elimination step from the metal center (e.g., Palladium), preventing product formation and leading to catalyst decomposition.

The Solution: Success relies on using a catalyst system specifically designed for hindered substrates. This involves the careful selection of both the metal precursor and, most importantly, the supporting ligand.

  • Ligand Choice: For Pd-catalyzed couplings, bulky, electron-rich biarylphosphine ligands are required. These ligands promote the challenging reductive elimination step.[17][18] Examples include ligands from the Josiphos, Buchwald, or Fu families.

  • Catalyst System: For Cu-catalyzed couplings, specific ligands such as those based on a pyrrole-ol motif have been developed to facilitate the coupling of sterically demanding partners.[19]

  • Optimization is Key: There is no single universal protocol. Reaction conditions (base, solvent, temperature) must be carefully screened for each specific aryl halide and amine combination. It is highly recommended to consult primary literature for catalyst systems proven to be effective with hindered primary amines.[17][18][19]

References

Technical Support Center: Scale-up Synthesis of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of (4-Methyloxan-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and critical considerations for transitioning this synthesis from the laboratory bench to larger-scale production.

Overview of Synthetic Strategy

This compound is a valuable building block in medicinal chemistry.[1][2] A common and scalable synthetic route commences with 4-methyl-tetrahydropyran-4-carbonitrile, which is then reduced to the target primary amine. This approach is often favored for its atom economy and the availability of starting materials.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow A Starting Material: 4-Methyl-tetrahydropyran-4-carbonitrile B Reduction of Nitrile A->B Reducing Agent (e.g., LAH, Raney Ni/H2) C Reaction Quench & Work-up B->C Quenching Agent (e.g., H2O, Rochelle Salt) D Purification C->D Extraction & Solvent Removal E Final Product: This compound D->E Distillation or Crystallization

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Navigating Scale-up Challenges

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My nitrile reduction is sluggish or incomplete on a larger scale, even though it worked perfectly in the lab. What are the likely causes and solutions?

A1: This is a frequent issue in process scale-up, often related to mass and heat transfer limitations. Here’s a breakdown of potential causes and actionable solutions:

  • Poor Mixing/Agitation: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good top-to-bottom flow) and that the stirring speed is optimized for the vessel geometry and reaction volume. Consider using baffles to improve mixing efficiency.

  • Reagent Degradation: Some reducing agents, particularly metal hydrides like Lithium Aluminum Hydride (LAH), can degrade upon exposure to moisture or if the quality of the solvent is poor.

    • Solution: Always use freshly opened, high-purity anhydrous solvents. For particularly sensitive reagents, consider titrating them before use to determine their exact molarity.

  • Catalyst Inactivity (for catalytic hydrogenation): If you are using a heterogeneous catalyst like Raney Nickel or Palladium on Carbon, its activity can be compromised.

    • Solution:

      • Ensure the catalyst has not been inadvertently poisoned by impurities in the starting material or solvent.

      • For slurry-based hydrogenations, ensure adequate agitation to keep the catalyst suspended.

      • Confirm that your hydrogen delivery system is functioning correctly and maintaining the desired pressure.

Q2: I'm observing a significant increase in side-product formation, particularly secondary amines, during my large-scale nitrile reduction. How can I mitigate this?

A2: The formation of secondary amines is a known side reaction in nitrile reductions, often proceeding through the condensation of the initially formed primary amine with an intermediate imine.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of these byproducts.

    • Solution:

      • Maintain a lower reaction temperature. While this may slow the reaction, it often improves selectivity.

      • Monitor the reaction closely (e.g., by in-process control (IPC) sampling and analysis) and quench it as soon as the starting material is consumed.

  • Choice of Reducing Agent: Some reducing agents are more prone to over-reduction or side reactions.

    • Solution: While LAH is a powerful reducing agent, catalytic hydrogenation (e.g., using Raney Nickel) under optimized conditions can sometimes offer better selectivity towards the primary amine.[3] Another alternative is the use of ammonia borane, which has been shown to be effective for the reduction of a wide range of nitriles to primary amines.[4][5]

Q3: The work-up of my large-scale LAH reduction is proving difficult and hazardous. Are there safer and more manageable alternatives?

A3: Quenching large-scale LAH reactions can be highly exothermic and generate large volumes of hydrogen gas, posing a significant safety risk.

  • Fieser Work-up: A carefully controlled Fieser work-up is a standard procedure for quenching LAH reactions. For 'x' grams of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Rochelle Salt Quench: An alternative and often safer method involves quenching the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). This helps to complex the aluminum salts and often results in a biphasic mixture that is easier to separate.

  • Safety First: Regardless of the method, the quench should always be performed slowly, with efficient cooling, and in a well-ventilated area. A serious explosion has been reported during the large-scale reduction of a nitrile with alane (AlH3), highlighting the potential dangers.[6]

Q4: My final product has a persistent color, and I'm struggling to achieve the desired purity specifications. What are the best purification strategies for this compound on a large scale?

A4: Color in the final product often indicates the presence of high-molecular-weight byproducts or degradation products.

  • Distillation: Vacuum distillation is typically the most effective method for purifying volatile amines like this compound.

    • Pro-Tip: A fractional distillation column can provide better separation if you have closely boiling impurities.

  • Salt Formation and Recrystallization: If distillation is not feasible or effective, consider forming a salt of the amine (e.g., the hydrochloride or sulfate salt). These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The free base can then be regenerated by treatment with a base.

  • Activated Carbon Treatment: A treatment with activated carbon can be effective for removing colored impurities. This is typically done by stirring a solution of the product with a small amount of activated carbon, followed by filtration.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up the synthesis of this compound?

A:

  • Nitrile Toxicity: Nitriles can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or reactor.[7][8]

  • Hydrogen Gas Evolution: The reduction of nitriles, especially with metal hydrides, generates hydrogen gas, which is highly flammable. Ensure the reactor is properly vented and that there are no ignition sources nearby.

  • Exothermic Reactions: Both the reduction and the subsequent quench can be highly exothermic. Use a reactor with adequate cooling capacity and add reagents slowly to control the temperature.

  • Caustic Solutions: The work-up may involve the use of strong bases. Handle these with care to avoid chemical burns.

Q: What solvents are recommended for the scale-up synthesis?

A: The choice of solvent is critical for reaction performance, safety, and environmental impact.

  • Ethers: Diethyl ether and tetrahydrofuran (THF) are common choices for LAH reductions. On a larger scale, consider using a higher-boiling ether like 2-methyltetrahydrofuran (2-MeTHF) or 4-methyltetrahydropyran (4-MeTHP) for better temperature control.[9][10][11]

  • Alcohols: For catalytic hydrogenations, alcohols like methanol or ethanol are often used.

SolventBoiling Point (°C)Key Considerations
Diethyl Ether34.6Highly volatile and flammable.
Tetrahydrofuran (THF)66Can form explosive peroxides.
2-Methyl-THF80Greener alternative to THF, less prone to peroxide formation.
4-Methyl-THP105-115Good alternative to harmful halogenated solvents.[9][11]
Methanol64.7Common solvent for catalytic hydrogenation.
Ethanol78.37Another common solvent for catalytic hydrogenation.
Q: How can I monitor the progress of the reaction on a large scale?

A: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the disappearance of the starting material.

  • Gas Chromatography (GC): Provides quantitative data on the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used if the compounds are not volatile enough for GC.

Q: Are there any "green" chemistry considerations for this synthesis?

A: Yes, several aspects can be optimized to make the process more environmentally friendly.

  • Solvent Selection: As mentioned, consider using greener solvents like 2-MeTHF or 4-MeTHP.[9][10][11]

  • Catalytic Processes: Catalytic hydrogenation is generally preferred over stoichiometric reagents like LAH as it produces less waste.

  • Atom Economy: The reduction of a nitrile to an amine is an atom-economical transformation.

References

Stability issues and degradation of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methyloxan-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, possessing both a primary aliphatic amine and a cyclic ether (tetrahydropyran) moiety, is susceptible to several degradation pathways. The main concerns are oxidative degradation of the amine group, potential peroxide formation in the tetrahydropyran ring, and sensitivity to acidic conditions.[1][2][3] It is crucial to handle and store this compound under appropriate conditions to minimize these risks.

Q2: How should I properly store this compound?

A2: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] The container should be protected from light and moisture. For sensitive applications, storage in an amber glass vial is recommended to prevent photodegradation.[5]

Q3: Can I store solutions of this compound? If so, what are the recommended conditions?

A3: While storing the neat compound is preferred, solutions can be prepared for immediate use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures (-20°C) under an inert atmosphere. The stability in solution is highly dependent on the solvent and the presence of potential contaminants. Aqueous solutions, especially at non-neutral pH, are not recommended for storage due to the potential for hydrolysis and pH-catalyzed degradation.[6][7]

Q4: My experiment is giving inconsistent results. Could degradation of this compound be the cause?

A4: Yes, inconsistent results can be a symptom of compound degradation. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your assay. Key indicators of degradation include discoloration of the compound, the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS), or a decrease in the expected biological activity.

Q5: Are there any known incompatibilities with other common laboratory reagents?

A5: As a primary amine, this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. It can also react with aldehydes and ketones. The compound may also be corrosive to certain metals. Always consult the Safety Data Sheet (SDS) and relevant chemical compatibility charts before mixing with other reagents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Oxidative degradation or reaction with solvent impurities.1. Use high-purity, anhydrous solvents: Solvents can contain impurities that react with the amine. 2. Spage solvents with an inert gas: This removes dissolved oxygen, a key player in oxidative degradation.[8][9] 3. Prepare solutions fresh: Avoid storing solutions for extended periods.
Loss of biological activity over time in a multi-day experiment. Degradation in the experimental medium (e.g., buffer, cell culture media).1. Assess stability in your medium: Perform a time-course experiment where you analyze the concentration of the compound in your experimental medium over the duration of the experiment. 2. Consider pH effects: The stability of amines can be pH-dependent.[6][10] Ensure the pH of your medium is within a stable range for the compound. 3. Replenish the compound: If degradation is unavoidable, consider replenishing the compound at set intervals during the experiment.
Solid compound has changed color (e.g., yellowing). Oxidative degradation or exposure to contaminants.1. Verify purity: Use an appropriate analytical method (e.g., HPLC, NMR) to assess the purity of the compound. 2. Discard if significantly degraded: If purity is compromised, it is best to use a fresh, high-purity batch for your experiments. 3. Review storage conditions: Ensure the compound is stored under an inert atmosphere and protected from light.[4][5]
Inconsistent results when using different batches of the compound. Variation in purity or degradation of an older batch.1. Always use a Certificate of Analysis (CoA): Compare the purity and analytical data for each batch. 2. Re-qualify older batches: Before use, verify the purity of older batches of the compound, as degradation may have occurred during storage.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing robust experimental protocols and analytical methods. The primary routes of degradation are oxidation and acid-mediated reactions.

Oxidative Degradation

The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[1][2] This can lead to the formation of various degradation products.

Oxidative Degradation cluster_main Oxidative Stress (O₂, light, metal ions) amine This compound hydroxylamine N-((4-methyloxan-4-yl)methyl)hydroxylamine amine->hydroxylamine Oxidation dealkylation N-dealkylation products amine->dealkylation Radical-mediated cleavage n_oxide N-Oxide derivatives hydroxylamine->n_oxide Further Oxidation Acid-Mediated Degradation amine This compound protonated_amine Protonated Amine (Ammonium salt) amine->protonated_amine Acidic pH (H⁺) ring_opening Potential Ring-Opening Products (Under harsh acidic conditions) protonated_amine->ring_opening Strong Acid / Heat

References

Technical Support Center: Stereoselectivity in (4-Methyloxan-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support hub for researchers utilizing (4-Methyloxan-4-yl)methanamine in stereoselective synthesis. This molecule, with its primary amine tethered to a sterically defined quaternary center on a conformationally biased oxane ring, is a valuable building block in medicinal chemistry and materials science. However, controlling the stereochemical outcome of its reactions is a common challenge that requires a nuanced understanding of reaction dynamics. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate these challenges and improve the stereoselectivity of your synthetic transformations.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing poor stereoselectivity (low d.r. or e.e.) in my reaction involving this compound. What are the most common underlying causes?

A1: Poor stereoselectivity is rarely due to a single factor. It typically arises from an insufficient energy difference between the transition states leading to the different stereoisomeric products. Key factors to investigate immediately include:

  • Sub-optimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is paramount for inducing asymmetry. An inappropriate match between the catalyst's steric and electronic properties and your specific substrate can lead to poor stereodifferentiation.[1]

  • Reaction Conditions: Temperature, solvent, and concentration play a critical role. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, eroding selectivity. Solvent polarity can influence the stability of transition states and the solubility of catalysts and reagents.[2][3]

  • Substrate-Catalyst Mismatch: The inherent structure of your electrophile or other reactants may clash sterically with the catalyst, preventing the formation of a well-organized, stereodirecting transition state.[1]

  • Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast, it will produce a racemic or non-selective background mixture, lowering the overall observed stereoselectivity.

  • Product Racemization: The desired product might be susceptible to racemization or epimerization under the reaction conditions or during the workup and purification process.[1]

Q2: What are the principal strategies for inducing or improving stereoselectivity when using this amine as a nucleophile?

A2: There are three primary strategies to control stereochemistry in reactions with this compound:

  • Chiral Catalysis: This is often the most efficient and atom-economical approach.

    • Organocatalysis: Chiral amines (primary, secondary, or tertiary), thioureas, or phosphoric acids can activate the substrate and create a chiral environment.[4][5] For instance, a chiral secondary amine catalyst can form a chiral iminium ion with an α,β-unsaturated aldehyde, directing the nucleophilic attack of your oxane amine.[6]

    • Metal Catalysis: Chiral Lewis acids or transition metal complexes with chiral ligands can coordinate to the electrophile, rendering one face more accessible to nucleophilic attack.[7]

  • Chiral Auxiliaries: This involves covalently and temporarily attaching a chiral molecule (the auxiliary) to your amine. The auxiliary then directs the stereochemistry of a subsequent reaction. While effective, this method requires additional synthetic steps for attachment and removal. The work of Ellman with sulfinimine chemistry is a classic example of this approach.[8]

  • Substrate-Based Control: If the electrophile already contains stereocenters, they can influence the facial selectivity of the amine's attack, leading to one diastereomer being favored. This is known as diastereoselective synthesis.

Q3: How does the conformational nature of the 4-methyloxan ring impact reaction outcomes?

A3: The oxane ring typically adopts a stable chair conformation. The methyl group and the aminomethyl group are attached to a quaternary center (C4), which locks the local conformation. This steric bulk adjacent to the reacting amine group can be leveraged. It can create a specific steric environment that may favor one approach trajectory of an electrophile over another, especially in intramolecular reactions or when complexed with a catalyst. Understanding the most stable conformation of your substrate-catalyst complex is key to predicting and optimizing stereoselectivity.[9]

Section 2: Troubleshooting Guide for Stereocontrol

Navigating the path to high stereoselectivity involves a logical progression of troubleshooting. If you are experiencing poor results, use the following decision-making workflow and the detailed Q&A guide below.

General Troubleshooting Workflow

G Start Start: Poor Stereoselectivity (Low d.r. or e.e.) Check_Temp Is the reaction run at the lowest feasible temperature? Start->Check_Temp Lower_Temp Action: Lower the temperature (e.g., 0°C, -20°C, -78°C) to favor the kinetic product. Check_Temp->Lower_Temp No Check_Solvent Is the solvent optimized? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Screen_Solvents Action: Screen solvents. Non-polar solvents often enhance the influence of chiral catalysts. Check_Solvent->Screen_Solvents No Check_Catalyst Is a chiral catalyst being used? Check_Solvent->Check_Catalyst Yes Screen_Solvents->Check_Catalyst Add_Catalyst Action: Introduce a chiral catalyst. Start with well-established systems (e.g., Proline, MacMillan, Chiral Lewis Acids). Check_Catalyst->Add_Catalyst No Screen_Catalysts Action: Screen different catalyst scaffolds and/or ligands. Consider steric and electronic variations. Check_Catalyst->Screen_Catalysts Yes, but ineffective Check_Reagents Are reagents and solvents pure and anhydrous? Add_Catalyst->Check_Reagents Screen_Catalysts->Check_Reagents Purify_Reagents Action: Purify starting materials and dry solvents. Water can poison catalysts. Check_Reagents->Purify_Reagents No Success Success: High Stereoselectivity Achieved Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Troubleshooting Decision Tree for Low Stereoselectivity.

In-Depth Troubleshooting: A Q&A Approach
Scenario: A Reductive Amination Yields a 1:1 Diastereomeric Ratio.

Q: My reductive amination of this compound with a prochiral ketone is not selective. I'm forming the intermediate imine and then reducing it. Where is the control lost?

A: The stereocenter is set during the reduction step. The lack of selectivity indicates that both faces of the imine are equally accessible to the reducing agent.

  • Have you tried a directed reduction? The key is to make the reduction itself stereoselective. Instead of a simple hydride source like NaBH₄, consider using a bulky or a chiral reducing agent.

  • Could you use a catalyst? An alternative, and often superior, strategy is catalytic asymmetric reduction. This involves using a chiral catalyst (e.g., a CBS catalyst or a Noyori-type hydrogenation catalyst) that complexes with the imine and delivers the hydride from a specific face.

  • What is the order of addition? In some cases, especially with sensitive imines, the order of reagent addition can affect the outcome.[2][3] Try adding the reducing agent slowly to a mixture of the amine, ketone, and a dehydrating agent to favor in situ imine formation and immediate reduction.

Scenario: A Michael Addition to an Enone Shows Low Enantiomeric Excess (e.e.).

Q: I'm using a well-known chiral primary amine catalyst for a conjugate addition, but the e.e. is below 20%. What's wrong?

A: This is a classic case of a substrate-catalyst mismatch or sub-optimal conditions.

  • Is the catalyst activating the correct component? In this reaction, the chiral catalyst (e.g., a secondary amine) should activate the enone via iminium ion formation. Your primary amine, this compound, acts as the nucleophile. If you are using a chiral primary amine catalyst, it may be competing with your substrate. A chiral secondary amine catalyst, like a MacMillan catalyst, is a more appropriate choice here.[6]

  • Have you considered a bifunctional catalyst? A catalyst containing both a Lewis basic site (to activate the amine) and a Brønsted acid site (to activate the enone) can be highly effective. Thiourea-based catalysts are excellent for this purpose, as they organize both components in the transition state through hydrogen bonding.[5]

  • What is the solvent? Polar solvents can sometimes interfere with the hydrogen bonding crucial for organization in the transition state. Screening less polar solvents like toluene or dichloromethane is advisable.[3]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for optimization. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Screening Chiral Organocatalysts for a Michael Addition

This protocol outlines a general method for testing the efficacy of different chiral secondary amine catalysts in the Michael addition of this compound to cinnamaldehyde.

Materials:

  • This compound (1.2 eq.)

  • Cinnamaldehyde (1.0 eq.)

  • Chiral secondary amine catalyst (e.g., (S)-(-)-2-(Diphenylmethyl)pyrrolidine, MacMillan 1st Gen Catalyst) (0.1 eq.)

  • Acid co-catalyst (e.g., Benzoic acid) (0.1 eq.)

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂, Chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry vial under an inert atmosphere, add the chiral secondary amine catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol).

  • Add 2.0 mL of anhydrous solvent and stir for 10 minutes at room temperature.

  • Add the cinnamaldehyde (1.0 mmol) to the solution and stir for another 5 minutes.

  • Cool the reaction mixture to the desired temperature (start with 0 °C).

  • Add this compound (1.2 mmol) dropwise.

  • Monitor the reaction by TLC or LC-MS until the cinnamaldehyde is consumed (typically 12-48 hours).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

  • Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or SFC.

Section 4: Data Interpretation and Mechanistic Visualization

Table 1: Influence of Reaction Parameters on Stereoselectivity

The following table summarizes expected outcomes based on common modifications for a model Michael addition reaction. This data is illustrative and serves as a guide for your optimization efforts.

Parameter ChangedFrom (Baseline)To (Modified)Expected Effect on StereoselectivityRationale
Temperature 25 °C-20 °CIncrease Lower thermal energy reduces the probability of overcoming the activation barrier for the higher-energy (undesired) transition state.[1]
Solvent Methanol (Polar, Protic)Toluene (Non-polar)Increase Non-polar solvents often enhance the non-covalent interactions (e.g., H-bonding) that define the chiral pocket of the catalyst.[3]
Catalyst ProlineDiphenylprolinol Silyl EtherIncrease The bulky silyl ether group provides enhanced steric shielding of one face of the intermediate, improving facial discrimination.
Additive NoneBenzoic Acid (Co-catalyst)Increase The acid assists in the turnover of the enamine catalytic cycle and can participate in H-bonding in the transition state.
Proposed Mechanism of Stereocontrol

The diagram below illustrates a plausible transition state model for an organocatalyzed Michael addition, explaining the origin of stereoselectivity.

Caption: Facial Shielding by a Chiral Catalyst.

References

Resolving analytical challenges in characterizing (4-Methyloxan-4-yl)methanamine products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Methyloxan-4-yl)methanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this unique molecule. My objective is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your analytical campaigns. All procedures and recommendations are grounded in established principles of chromatography and spectroscopy, with references to key industry guidelines.[1]

Section 1: Understanding the Molecule's Analytical Profile

This compound presents a distinct set of analytical challenges stemming from its structure: a saturated heterocyclic (oxane) ring, a quaternary carbon, and a primary amine group.

  • Primary Amine: The basic nature of the -NH2 group is the primary driver of chromatographic issues, particularly peak tailing in reversed-phase HPLC.[2][3]

  • Lack of a Strong Chromophore: The molecule is aliphatic and lacks conjugated double bonds, meaning it does not absorb UV light strongly, rendering standard UV-Vis HPLC detection insensitive.[4][5]

  • Chirality: The C4 carbon, substituted with both a methyl and an aminomethyl group, is a chiral center. This necessitates the development of specific enantioselective methods to separate and quantify the enantiomers.[6][7][8]

  • Volatility: The compound's moderate volatility makes it amenable to Gas Chromatography (GC), but its polarity may require derivatization for optimal performance.[9]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the analysis of this compound.

Q1: My HPLC peak for the main compound is showing severe tailing. What's causing this and how do I fix it?

A1: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic primary amine and acidic residual silanol groups on the surface of standard silica-based HPLC columns.[2][3][10] At typical mobile phase pHs (3-7), the amine is protonated (-NH3+) and interacts strongly with ionized, acidic silanols (Si-O-), creating a secondary, non-ideal retention mechanism that leads to tailing.[2][10]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to 2.5-3.0 using an acid like formic acid or phosphoric acid. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine.[11]

  • Add a Competitive Base: Introduce a "silanol blocker" like 0.1% Triethylamine (TEA) or a volatile amine modifier to the mobile phase. These agents compete with your analyte for the active silanol sites, improving peak shape.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or use hybrid particle technology to minimize exposed silanols. If tailing persists, switch to a column specifically designed for basic compounds (e.g., a polar-embedded or charged surface hybrid column).[3][11]

Q2: I can't get a decent signal for my compound using a standard UV detector. What are my options?

A2: This is expected due to the lack of a UV chromophore. You need to employ a universal detection technique. The two most suitable options are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).[4][12][13]

  • Charged Aerosol Detector (CAD): This is often the preferred method. It nebulizes the eluent, dries the particles, and then transfers a charge to the analyte particles, which are measured by an electrometer. CAD generally offers better sensitivity and a wider dynamic range than ELSD.[12][14]

  • Evaporative Light Scattering Detector (ELSD): This detector also works by nebulizing and evaporating the mobile phase, but it measures the light scattered by the remaining solid analyte particles.[4][12]

Both detectors require volatile mobile phases (e.g., acetonitrile, methanol, water with volatile buffers like ammonium formate or acetate) to function correctly.[12]

Q3: How can I separate the enantiomers of this compound?

A3: Chiral separation is critical. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the standard approach.[6][7] Polysaccharide-based CSPs are a versatile starting point.

  • Column Selection: Columns based on derivatized cellulose or amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for separating a wide range of chiral compounds, including amines.[8][15]

  • Mobile Phase Screening: A screening approach is most efficient. Test the column with different mobile phase systems, such as:

    • Normal Phase: Heptane/Isopropanol with a basic additive (e.g., diethylamine).

    • Polar Organic Mode: Acetonitrile/Methanol.

    • SFC: Supercritical CO2 with a co-solvent like methanol.

Q4: What is the expected mass spectral fragmentation pattern for this molecule?

A4: In Mass Spectrometry (MS), particularly with electron ionization (EI) in GC-MS, amines undergo characteristic fragmentation.[16] For this compound (Molecular Weight: 129.21 g/mol ), expect to see:

  • Odd Molecular Ion: As per the nitrogen rule, a compound with a single nitrogen atom will have an odd molecular weight.[17][18] The M+ peak at m/z 129 may be weak or absent.

  • Alpha-Cleavage: The most prominent fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen.[18][19] This would involve the loss of the oxane ring, leading to a base peak at m/z 30 ([CH2NH2]+).

  • Ring Fragmentation: The cyclic amine structure can also lead to cleavage of the ring itself, typically involving the loss of hydrogen from the carbon alpha to the nitrogen, resulting in an [M-1] peak.[17][20]

Section 3: Troubleshooting Workflows & Method Selection

The following diagrams provide a logical path for troubleshooting common issues and selecting the appropriate analytical technique.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH low? (e.g., 2.5 - 3.5) start->check_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) check_ph->add_modifier No check_ph->add_modifier Yes, but still tails change_column Switch to Base-Deactivated or Hybrid Column add_modifier->change_column Still Tailing success Symmetrical Peak Achieved add_modifier->success Resolved change_column->success

G question What is the Analytical Goal? q_purity Purity/Impurity Profile question->q_purity q_identity Identity Confirmation question->q_identity q_enantiomer Enantiomeric Purity question->q_enantiomer q_volatile Residual Solvents/ Volatile Impurities question->q_volatile ans_purity HPLC with CAD/ELSD q_purity->ans_purity ans_identity Mass Spectrometry (MS) & NMR Spectroscopy q_identity->ans_identity ans_enantiomer Chiral HPLC or SFC q_enantiomer->ans_enantiomer ans_volatile Headspace GC-MS q_volatile->ans_volatile

Section 4: Standard Operating Procedures (SOPs)

These SOPs provide a starting point for method development. All methods must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.[1][21][22][23]

SOP 1: HPLC-CAD Method for Purity Assessment
  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: Base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas, 35 psi. Evaporation temperature set to "Auto".

  • System Suitability: As per USP <621>, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.[24][25][26][27]

SOP 2: GC-MS Method for Identity and Volatile Impurities
  • Instrumentation: Gas chromatograph with a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature 60 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • MS Settings:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[28]

    • Scan Range: m/z 25-300.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol.

Section 5: Data Interpretation & Reference Tables

Table 1: Comparison of Chiral Stationary Phases for Amine Separation
CSP TypeCommon Trade NamesTypical Mobile PhasesSeparation Principle
Polysaccharide (Cellulose/Amylose) Chiralpak IA/IB/IC, Lux Cellulose-1Normal Phase, Polar Organic, SFCPi-pi interactions, hydrogen bonding, steric inclusion.[7][8]
Crown Ether ChiroSilAcidic Aqueous/MethanolHost-guest complexation with the primary amine.[15]
Cyclofructan Larihc CF6-PNormal Phase, Polar OrganicInclusion complexation, dipole-dipole interactions.[7]
Table 2: Predicted NMR Spectral Data (¹H and ¹³C)

Note: Predicted shifts in CDCl₃. Actual values may vary based on solvent and concentration. Data should be confirmed with 2D NMR experiments (COSY, HSQC).

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-CH₃~1.0 - 1.2 (s, 3H)~25-30Singlet, integrates to 3 protons.
-CH₂N~2.6 - 2.8 (s, 2H)~50-55Singlet, adjacent to quaternary carbon.
-NH₂~1.5 - 2.5 (br s, 2H)-Broad singlet, exchangeable with D₂O.
Oxane -CH₂- (axial)~1.4 - 1.6 (m)~35-40Complex multiplet, may show geminal coupling.
Oxane -CH₂- (equatorial)~1.7 - 1.9 (m)~35-40Complex multiplet, typically downfield from axial.
Oxane -CH₂O-~3.5 - 3.8 (m)~65-70Protons adjacent to oxygen are deshielded.[29][30][31][32][33]
Quaternary C-~70-75Will appear in ¹³C, absent in ¹H.

References

Validation & Comparative

Comparative Analysis of (4-Methyloxan-4-yl)methanamine with Other Amine Building Blocks: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of three-dimensional (3D) structural motifs into drug candidates is a cornerstone of modern medicinal chemistry, offering a proven strategy to enhance physicochemical properties, metabolic stability, and target selectivity.[1][2] Saturated heterocyclic amines are pivotal building blocks in this endeavor.[3] This guide provides a comparative analysis of (4-Methyloxan-4-yl)methanamine, a contemporary 3D-rich building block, against traditional cyclic amines such as piperidine and morpholine. We will explore the key structure-property relationships that differentiate these scaffolds and provide detailed, validated experimental protocols for their head-to-head evaluation, empowering drug discovery teams to make informed decisions in lead optimization.

The Strategic Imperative for 3D Fragments in Drug Discovery

Historically, fragment and building block libraries were often dominated by flat, aromatic structures. While effective, this two-dimensional chemical space is well-explored. The progression toward molecules with greater 3D character is driven by several key advantages:

  • Improved Physicochemical Properties: Increased sp³ character often leads to enhanced aqueous solubility and reduced melting points compared to flat, aromatic counterparts.[1]

  • Enhanced Selectivity: The defined, rigid conformations of 3D fragments can facilitate more precise and selective interactions with the complex topology of protein binding sites, potentially reducing off-target effects.[1][4]

  • Exploration of Novel Chemical Space: Moving into three dimensions opens up vast, underexplored areas of chemical space, increasing the probability of discovering novel intellectual property and identifying hits for challenging biological targets.[2][5]

  • Metabolic Stability: Introduction of steric hindrance, such as quaternary centers, can block sites of metabolism, improving a compound's pharmacokinetic profile.[6][7]

This compound, with its sp³-rich oxane core and a metabolically robust quaternary center, exemplifies this modern design philosophy.

Structural and Physicochemical Comparison of Amine Building Blocks

The selection of an amine building block has profound consequences for a molecule's overall properties. Here, we compare this compound with two widely used cyclic secondary amines, piperidine and morpholine, to illustrate the impact of structural modifications.

Caption: Structural comparison of traditional vs. modern amine building blocks.

Key Physicochemical Properties

The following table summarizes representative physicochemical data for the selected amines. These values serve as a baseline for understanding the inherent properties each building block imparts to a parent molecule.

PropertyThis compoundPiperidineMorpholineRationale for Importance in Drug Design
Molecular Weight ( g/mol ) 129.2085.1587.12Governs ligand efficiency and overall size.
pKa (Conjugate Acid) ~9.5 - 10.5 (Estimated)11.12[8]8.39Dictates the ionization state at physiological pH (7.4), impacting solubility, cell permeability, and target binding (e.g., salt bridge formation).[9]
cLogP 0.3[10]0.84-0.86Measures lipophilicity. A balanced LogP (typically 1-3 for oral drugs) is crucial for membrane permeability without compromising aqueous solubility.[11]
Topological Polar Surface Area (TPSA) 35.3 Ų[12]12.0 Ų21.3 ŲAn indicator of a molecule's ability to cross cell membranes. TPSA < 140 Ų is often desired for oral bioavailability.
Fraction of sp³ carbons (Fsp³) 1.001.001.00A measure of three-dimensionality. Higher Fsp³ is often correlated with improved solubility and clinical success.[2]
Structure-Property Relationship (SPR) Insights
  • Basicity (pKa): this compound is a primary aliphatic amine, expected to have a pKa in the typical range of 9.5-10.5, making it strongly basic and predominantly protonated at physiological pH.[13] This is comparable to the secondary amine piperidine but significantly more basic than morpholine, whose basicity is attenuated by the electron-withdrawing effect of the oxygen atom. The choice of basicity is critical; a strongly basic amine might form a desired salt bridge with a target residue (e.g., ASP, GLU) but could also lead to off-target effects, such as hERG channel inhibition.

  • Lipophilicity (LogP) and Solubility: The introduction of the oxygen atom in the oxane ring compared to a cyclohexane equivalent significantly lowers lipophilicity and can improve aqueous solubility.[6][7] this compound (cLogP = 0.3) strikes a balance between the more lipophilic piperidine and the highly polar morpholine, offering a versatile starting point for property modulation.

  • Metabolic Stability: The quaternary carbon atom at the 4-position of the oxane ring is a key design feature. This "metabolic shield" blocks potential C-H oxidation at that position, a common metabolic soft spot for cyclic amines.[14] This can lead to a significant improvement in metabolic stability in human liver microsomes compared to unsubstituted or less-substituted rings.

Experimental Protocols for Comparative Evaluation

To validate the theoretical advantages of a building block, rigorous experimental testing is essential. The following protocols provide self-validating, step-by-step methodologies for key comparative assays.

Protocol: pKa Determination by Potentiometric Titration

This method accurately measures the pKa by monitoring pH changes during titration with a strong acid or base.[13][15]

G cluster_workflow Workflow: pKa Determination prep 1. Sample Preparation Dissolve known concentration of amine in deionized water. cal 2. pH Meter Calibration Use standard buffers (pH 4, 7, 10). prep->cal titrate 3. Titration Add standardized HCl titrant in small, precise increments. cal->titrate record 4. Data Recording Record pH after each addition (allow to equilibrate). titrate->record plot 5. Data Analysis Plot pH vs. Volume of Titrant. record->plot determine 6. pKa Calculation pKa = pH at the half-equivalence point. plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Prepare a 0.01 M solution of the amine hydrochloride salt in 50 mL of deionized, CO₂-free water.

  • Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.00, 7.00, and 10.00.[16]

  • Titration: Place the amine solution in a jacketed beaker at 25°C and begin stirring. Add standardized 0.1 M NaOH titrant in 0.05 mL increments using a calibrated burette.

  • Data Acquisition: Record the pH value after each increment, allowing the reading to stabilize for at least 30 seconds.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The first derivative of this curve will show a sharp peak at the equivalence point (Veq). The pKa is the pH value at the half-equivalence point (Veq/2).[13]

  • System Validation: Run a known standard (e.g., piperidine hydrochloride) to confirm the accuracy of the setup and titrant concentration.

Protocol: LogP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[17][18]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding saturated phase for all solutions.

  • Sample Preparation: Prepare a stock solution of the amine in the aqueous phase at a concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the amine-containing aqueous phase.

  • Equilibration: Shake the vial vigorously for 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 15 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the amine in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[17]

  • System Validation: Perform the experiment in triplicate. The low variance between replicates will validate the precision of the technique.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, and determines its intrinsic clearance.[14][19][20]

G cluster_workflow Workflow: HLM Metabolic Stability pre_incubate 1. Pre-incubation Warm HLM, buffer, and test compound to 37°C. initiate 2. Initiate Reaction Add NADPH cofactor to start metabolism. pre_incubate->initiate time_points 3. Time-Point Sampling Quench reaction at 0, 5, 15, 30, 60 min with cold Acetonitrile. initiate->time_points process 4. Sample Processing Centrifuge to pellet protein. Analyze supernatant. time_points->process quantify 5. LC-MS/MS Analysis Quantify remaining parent compound at each time point. process->quantify calculate 6. Data Analysis Plot ln(% Remaining) vs. Time. Calculate half-life (t½) and intrinsic clearance (CLint). quantify->calculate

Caption: Workflow for determining metabolic stability in human liver microsomes.

Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 1 µM working solution of the test compound.

  • Incubation: In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the test compound in the buffer for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor).

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% control.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

  • System Validation: Include positive control compounds with known metabolic fates (e.g., high-clearance Verapamil and low-clearance Warfarin) to ensure the metabolic activity of the HLM batch.

Conclusion and Future Outlook

The judicious selection of amine building blocks is a critical decision point in drug design. While traditional amines like piperidine and morpholine remain valuable tools, modern 3D-rich scaffolds such as this compound offer compelling advantages. Its inherent three-dimensionality, balanced physicochemical profile, and integrated metabolic shield provide a sophisticated solution to common challenges in lead optimization. By employing the rigorous comparative workflows detailed in this guide, medicinal chemists can generate robust data to support the rational design of next-generation therapeutics with improved ADME profiles and a higher probability of clinical success. The continued exploration of novel, sp³-rich chemical space will undoubtedly remain a fruitful endeavor for the discovery of innovative medicines.

References

A Comparative Guide to the Validation of Analytical Methods for (4-Methyloxan-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to (4-Methyloxan-4-yl)methanamine and its derivatives. As crucial building blocks in modern drug discovery, ensuring the purity, stability, and concentration of these aliphatic cyclic amines is paramount. This document moves beyond mere procedural lists to explain the scientific rationale behind method selection and validation parameter design, empowering researchers and drug development professionals to build robust, reliable, and regulatory-compliant analytical systems.

The Analytical Challenge: The Unique Chemistry of Cyclic Aliphatic Amines

This compound, a primary amine, and its derivatives present a distinct set of analytical challenges rooted in their physicochemical properties.[1] Unlike aromatic compounds, they lack a strong native chromophore, rendering them nearly invisible to standard UV-Vis detectors at common wavelengths. Furthermore, the primary amine group is highly polar and basic, leading to several potential issues in chromatography:

  • Poor Peak Shape: The basic amine can interact strongly with residual acidic silanol groups on silica-based column packing, causing significant peak tailing and reducing resolution.

  • Low Retention: High polarity can lead to poor retention on traditional reversed-phase (C18, C8) columns, with the analyte eluting at or near the solvent front.[2]

  • Volatility Considerations: While some derivatives may be amenable to Gas Chromatography (GC), their polarity can still necessitate derivatization to improve volatility and peak shape.[3][4]

Addressing these challenges is the foundational step in developing a method that is not only accurate but also rugged and repeatable.

Comparison of Core Analytical Techniques

The choice of analytical instrumentation is the most critical decision in method development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques, often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, typically driven by polarity.Separation relies on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.
Analyte Suitability Ideal for non-volatile, semi-volatile, and thermally labile compounds. Highly versatile for a wide range of polarities.[3]Best suited for volatile and thermally stable compounds.
Derivatization Often required for UV-Vis or Fluorescence detection to attach a chromophore/fluorophore.[6][7] Not necessary for MS, ELSD, or CAD detectors.Frequently necessary for polar amines to reduce polarity, block active sites, and improve thermal stability and peak shape.[4][8]
Detectors UV-Vis, Photodiode Array (PDA), Fluorescence (FLD), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD).Flame Ionization (FID), Mass Spectrometry (MS), Nitrogen-Phosphorus (NPD).
Pros for Amine Analysis Handles a broader range of derivatives, including salts and larger molecules. Ambient temperature operation prevents degradation.High separation efficiency. MS coupling provides excellent structural information from fragmentation patterns.
Cons for Amine Analysis Requires derivatization for sensitive UV detection. Potential for on-column interactions (peak tailing) if not properly managed.Limited to thermally stable and volatile derivatives. Derivatization adds complexity and potential for side reactions.
Decision Workflow for Technique Selection

The following workflow illustrates the logical process for selecting an appropriate analytical technique based on the properties of the this compound derivative and the analytical requirements.

G cluster_input Inputs cluster_decision Decision Pathway cluster_output Recommended Technique Analyte Analyte Properties (Volatility, Thermal Stability, Concentration) isVolatile Volatile & Thermally Stable? Analyte->isVolatile Goal Analytical Goal (Quantitation, Impurity ID, Limit Test) reqSens High Sensitivity / Specificity Required? Goal->reqSens reqSens2 High Sensitivity / Specificity Required? Goal->reqSens2 isVolatile->reqSens Yes isVolatile->reqSens2 No GCMS GC-MS reqSens->GCMS Yes LCMS HPLC-MS reqSens2->LCMS Yes HPLCUV HPLC-UV/FLD (with Derivatization) reqSens2->HPLCUV No

Caption: Decision tree for analytical technique selection.

In-Depth Validation of an RP-HPLC Method for Assay Quantification

This section provides a comprehensive protocol for validating a reversed-phase HPLC method for the assay of a this compound derivative, following the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11][12][13] For this example, we will assume a pre-column derivatization step is used to enable UV detection.

Overall Analytical Method Validation Workflow

The validation process is a structured sequence of experiments designed to demonstrate that the method is suitable for its intended purpose.

G Dev Method Development SysSuit System Suitability Dev->SysSuit Spec Specificity SysSuit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Rep Final Report & SOP Rob->Rep

References

A Prospective Guide to the Comparative Biological Activity of (4-Methyloxan-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The (4-Methyloxan-4-yl)methanamine core presents an intriguing, yet underexplored, scaffold. While direct biological activity data for this specific compound and its analogs are not extensively reported in public literature[1][2], its structural motifs—a substituted oxane ring and a primary aminomethyl group—are features present in numerous biologically active molecules. The oxane ring can influence critical drug-like properties such as lipophilicity and metabolic stability, while the amine function is a key pharmacophoric element for interacting with a wide array of biological targets.

This guide provides a prospective framework for the systematic evaluation and comparison of the biological activity of novel this compound analogs. We will delineate a logical progression from analog design to in-depth biological characterization, emphasizing the rationale behind experimental choices and providing detailed, self-validating protocols.

Rationale and Design of Analog Series

A systematic exploration of the structure-activity relationship (SAR) is fundamental to understanding how chemical modifications influence biological activity. Starting with the parent compound, this compound, a focused library of analogs should be synthesized to probe the contributions of different structural features.

Table 1: Proposed Analogs of this compound for Initial Screening

Compound IDR1 (at Amine)R2 (at Amine)R3 (at Oxane-4)Rationale for Modification
Parent-01 HHCH₃Parent Compound
Analog-A1 CH₃HCH₃N-methylation: Probing steric/electronic effects at the amine.
Analog-A2 CH₃CH₃CH₃N,N-dimethylation: Further modification of basicity and steric bulk.
Analog-A3 HHC₂H₅Alkyl chain extension at C4: Investigating the impact of lipophilicity.
Analog-A4 HHPhenylAryl substitution at C4: Introducing potential for π-π interactions.
Analog-A5 AcetylHCH₃N-acetylation: Removal of basicity, introduction of H-bond acceptor.

This initial set of analogs allows for a systematic evaluation of the impact of amine substitution and modification of the substituent at the 4-position of the oxane ring.

A Tiered Approach to Biological Screening

A tiered screening cascade is proposed to efficiently identify and characterize the biological activity of the synthesized analogs. This approach begins with broad, high-throughput screens to identify potential areas of activity, followed by more specific assays to elucidate the mechanism of action and functional consequences.

G cluster_0 Tier 1: Broad-Based Primary Screening cluster_1 Tier 2: Target Validation & Potency cluster_2 Tier 3: In-depth Mechanistic Studies Phenotypic Screening Phenotypic Screening Dose-Response Assays Dose-Response Assays Phenotypic Screening->Dose-Response Assays Active Analogs Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Dose-Response Assays Non-Toxic Analogs Receptor Binding Panel Receptor Binding Panel Functional Assays Functional Assays Receptor Binding Panel->Functional Assays Identified Hits Signaling Pathway Analysis Signaling Pathway Analysis Dose-Response Assays->Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis Selectivity Profiling Selectivity Profiling In Vivo Efficacy Models In Vivo Efficacy Models Selectivity Profiling->In Vivo Efficacy Models Signaling Pathway Analysis->In Vivo Efficacy Models

Caption: Tiered workflow for biological activity screening.

Tier 1: Primary Screening

The initial goal is to cast a wide net to detect any potential biological activity.

A. Broad Receptor Binding Panel: Given that many amine-containing compounds interact with G-protein coupled receptors (GPCRs) or ion channels, screening against a commercially available panel (e.g., Eurofins SafetyScreen44™ or similar) is a cost-effective first step. This will provide data on potential off-target effects and may identify primary targets.

B. Cytotoxicity Assay: It is crucial to assess the general toxicity of the compounds early on. A simple MTT or resazurin-based assay using a common cell line (e.g., HEK293 or HepG2) will determine the concentration range for subsequent cell-based assays.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the analog compounds (e.g., from 0.1 µM to 100 µM). Add the compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Tier 2: Target Validation and Potency Determination

Analogs showing promising activity in Tier 1 screens will be advanced to more focused assays to confirm the initial hits and quantify their potency.

A. Dose-Response Assays: For any "hits" identified in the receptor binding panel, conduct saturation binding assays with radiolabeled ligands to determine the binding affinity (Kᵢ) of the analogs for the specific target.

B. Functional Assays: Biological activity is not solely about binding; it requires a functional response. Depending on the identified target, appropriate functional assays should be employed. For example, if an analog binds to a GPCR, a cAMP assay or a calcium mobilization assay would be appropriate to determine if the compound is an agonist, antagonist, or allosteric modulator.

Protocol: cAMP Functional Assay (for a Gs-coupled GPCR)

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1).

  • Compound Incubation: Seed cells in a 96-well plate. Pre-treat cells with the analog compounds at various concentrations for 15 minutes.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., isoproterenol for β-adrenergic receptors) at a concentration that elicits a sub-maximal response (EC₂₀). For agonist testing, no pre-incubation with a known agonist is needed.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.

  • Data Analysis: Plot the response against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothetical Data Comparison and SAR Analysis

The data generated from these assays should be systematically compiled to facilitate comparison and the elucidation of structure-activity relationships.

Table 2: Hypothetical Comparative Biological Activity Data

Compound IDTarget Binding Kᵢ (nM) [Receptor X]Functional Activity EC₅₀/IC₅₀ (nM) [Receptor X]Cytotoxicity IC₅₀ (µM) [HepG2]Selectivity Index (Cytotoxicity/Functional Activity)
Parent-01 5201100 (Antagonist)>100>91
Analog-A1 250480 (Antagonist)>100>208
Analog-A2 890>10,00085N/A
Analog-A3 450950 (Antagonist)>100>105
Analog-A4 85150 (Antagonist)70467
Analog-A5 >10,000>10,000>100N/A
  • N-methylation (Analog-A1) appears to improve potency slightly.

  • N,N-dimethylation (Analog-A2) is detrimental to activity, possibly due to steric hindrance at the binding site.

  • Aryl substitution at the C4 position (Analog-A4) significantly enhances binding affinity and functional potency.

  • Removal of the amine's basicity (Analog-A5) completely abolishes activity, suggesting a critical ionic interaction with the target.

Tier 3: Mechanistic and In Vivo Studies

For the most promising lead compounds, such as the hypothetical "Analog-A4", further studies are warranted.

A. Signaling Pathway Analysis: Investigating the downstream effects of receptor modulation is key. This could involve Western blotting for phosphorylated signaling proteins (e.g., p-ERK, p-Akt) or reporter gene assays.

G cluster_0 Cell Membrane AnalogA4 Analog-A4 GPCR Receptor X AnalogA4->GPCR Antagonism GProtein Gα/βγ GPCR->GProtein Blocks Activation AC Adenylyl Cyclase GProtein->AC Inhibition of Activation cAMP cAMP AC->cAMP Reduced Production PKA PKA cAMP->PKA CREB CREB PKA->CREB GeneExp Gene Expression CREB->GeneExp

References

Benchmarking the synthesis of (4-Methyloxan-4-yl)methanamine against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(4-Methyloxan-4-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its constrained, non-planar saturated heterocyclic motif. The efficient and scalable synthesis of this amine is therefore of critical importance. This guide provides a comprehensive technical comparison of three distinct synthetic routes to this compound. We will dissect an established, linear synthesis and benchmark it against two alternative strategies: a convergent approach via a Strecker reaction and a route leveraging a Curtius rearrangement. Each route is evaluated on key performance indicators including overall yield, step-count, and the use of hazardous reagents, providing researchers with the critical data needed to make informed decisions for their specific research and development needs.

Introduction

The tetrahydropyran (oxane) ring system is a privileged scaffold in drug discovery, offering a favorable combination of metabolic stability, low lipophilicity, and the ability to engage in hydrogen bonding interactions. The specific substitution pattern of this compound, with a geminal methyl and aminomethyl group at the 4-position, provides a unique three-dimensional vector for molecular elaboration. Consequently, robust and efficient synthetic access to this amine is highly desirable. This guide will provide an in-depth analysis of three synthetic pathways, offering detailed protocols and a comparative assessment to aid in the selection of the most appropriate route for a given application.

Route 1: The Established Linear Synthesis

This established route is a three-step sequence commencing with the commercially available tetrahydropyran-4-carboxamide. The strategy involves the initial formation of a nitrile, followed by α-methylation, and concluding with the reduction of the nitrile to the desired primary amine.

Experimental Workflow

Established_Route A Tetrahydropyran-4-carboxamide B 4-Cyanotetrahydropyran A->B Dehydration C 4-Cyano-4-methyl-tetrahydropyran B->C α-Methylation D This compound C->D Nitrile Reduction

Caption: Workflow for the established linear synthesis of this compound.

Detailed Protocols

Step 1: Synthesis of 4-Cyanotetrahydropyran

This step involves the dehydration of tetrahydropyran-4-carboxamide. A common and effective method utilizes a dehydrating agent such as thionyl chloride.

  • Procedure: To a solution of tetrahydropyran-4-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-cyanotetrahydropyran. A reported yield for a similar procedure is approximately 94%.

Step 2: α-Methylation of 4-Cyanotetrahydropyran

The introduction of the methyl group at the α-position to the nitrile is achieved via enolate formation followed by alkylation. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the quantitative deprotonation of the α-carbon.[1]

  • Procedure: A solution of 4-cyanotetrahydropyran (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at this temperature to ensure complete enolate formation. Methyl iodide (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 4-cyano-4-methyl-tetrahydropyran, is purified by column chromatography.

Step 3: Reduction of 4-Cyano-4-methyl-tetrahydropyran

The final step is the reduction of the nitrile to the primary amine. This can be achieved through various methods, including catalytic hydrogenation or with a chemical hydride reducing agent.

  • Procedure (Catalytic Hydrogenation): 4-Cyano-4-methyl-tetrahydropyran (1.0 eq) is dissolved in methanol saturated with ammonia. Raney nickel (a catalyst) is added, and the mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is then carefully filtered off, and the solvent is removed under reduced pressure to yield this compound.

  • Procedure (Lithium Aluminum Hydride Reduction): To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C, a solution of 4-cyano-4-methyl-tetrahydropyran (1.0 eq) in THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the target amine.

Route 2: Alternative Synthesis via Strecker Reaction

This alternative route employs the well-established Strecker amino acid synthesis, a one-pot multicomponent reaction that offers a more convergent approach.[2][3][4] The key starting material for this route is 4-methyl-tetrahydropyran-4-one.

Experimental Workflow

Strecker_Route A 4-Methyl-tetrahydropyran-4-one B α-Amino nitrile intermediate A->B Strecker Reaction (KCN, NH4Cl) C This compound B->C Reduction (e.g., LiAlH4)

Caption: Workflow for the alternative synthesis via a Strecker reaction.

Detailed Protocols

Step 1: Synthesis of 4-Methyl-tetrahydropyran-4-one

The starting ketone can be prepared from commercially available materials. One potential route involves the methylation of a suitable precursor.

  • Procedure: A detailed protocol for the synthesis of 4-methyl-tetrahydropyran-4-one would first need to be established, for instance, via the methylation of tetrahydropyran-4-one.

Step 2: Strecker Synthesis of the α-Amino Nitrile

This one-pot reaction combines the ketone, a cyanide source, and an ammonia source to form the key α-amino nitrile intermediate.

  • Procedure: To a solution of 4-methyl-tetrahydropyran-4-one (1.0 eq) in a mixture of ethanol and water, ammonium carbonate (3.0 eq) and sodium cyanide (1.5 eq) are added. The reaction mixture is heated to around 60-70 °C for several hours.[5] Upon completion, the reaction is cooled, and the α-amino nitrile product may precipitate or be extracted with an organic solvent.

Step 3: Reduction of the α-Amino Nitrile

The final step involves the reduction of the nitrile group in the α-amino nitrile intermediate to the primary amine. Due to the presence of the amine group, a powerful reducing agent like LiAlH4 is typically employed.

  • Procedure: The α-amino nitrile (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 (2.0 eq) in THF at 0 °C. The reaction is then stirred at room temperature until completion. The workup procedure is similar to that described in Route 1 for the LiAlH4 reduction.

Route 3: Alternative Synthesis via Curtius Rearrangement

This third synthetic strategy utilizes the Curtius rearrangement, a powerful transformation for converting carboxylic acids into primary amines with the loss of one carbon atom.[6][7][8][9][10] The starting material for this route is 4-methyl-tetrahydropyran-4-carboxylic acid.

Experimental Workflow

Curtius_Route A 4-Methyl-tetrahydropyran-4-carboxylic acid B Acyl azide intermediate A->B Azide formation (DPPA) C Isocyanate intermediate B->C Curtius Rearrangement (Heat) D This compound C->D Hydrolysis

Caption: Workflow for the alternative synthesis via a Curtius rearrangement.

Detailed Protocols

Step 1: Synthesis of 4-Methyl-tetrahydropyran-4-carboxylic acid

This starting material can be synthesized from commercially available precursors. A plausible method involves the carboxylation of a Grignard reagent derived from a suitable halo-tetrahydropyran or the oxidation of a corresponding alcohol. A reported synthesis involves the hydrolysis of methyl tetrahydropyran-4-carboxylate, which can be prepared from tetrahydropyran-4-carboxylic acid.[11][12][13]

  • Procedure: A detailed protocol for the synthesis of 4-methyl-tetrahydropyran-4-carboxylic acid would need to be established.

Step 2: Curtius Rearrangement and Hydrolysis

This key transformation can often be performed as a one-pot procedure. The carboxylic acid is first converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the direct conversion of carboxylic acids to acyl azides.

  • Procedure: To a solution of 4-methyl-tetrahydropyran-4-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in an inert solvent like toluene, diphenylphosphoryl azide (DPPA) (1.1 eq) is added. The mixture is heated to reflux for several hours to facilitate both the formation of the acyl azide and its subsequent rearrangement to the isocyanate. After the rearrangement is complete, an aqueous acid solution (e.g., HCl) is added, and the mixture is heated to hydrolyze the isocyanate to the target amine. The product is then isolated by extraction and purification.

Comparative Analysis

FeatureRoute 1: Established Linear SynthesisRoute 2: Alternative via Strecker SynthesisRoute 3: Alternative via Curtius Rearrangement
Overall Strategy Linear, stepwise functional group interconversion.Convergent, one-pot formation of C-C and C-N bonds.Functional group transformation via rearrangement.
Starting Materials Tetrahydropyran-4-carboxamide4-Methyl-tetrahydropyran-4-one4-Methyl-tetrahydropyran-4-carboxylic acid
Key Intermediates 4-Cyano-4-methyl-tetrahydropyranα-Amino nitrileAcyl azide, Isocyanate
Number of Steps 32-3 (depending on ketone synthesis)2-3 (depending on acid synthesis)
Potential Yield Moderate to HighModerateModerate to High
Use of Hazardous Reagents Thionyl chloride, LDA, Methyl Iodide, LiAlH4/Raney NiSodium/Potassium Cyanide, LiAlH4Diphenylphosphoryl azide (explosive potential)
Scalability Generally scalable, though use of LDA can be challenging on a large scale.Potentially scalable, but use of cyanide requires strict safety protocols.Scalable, but handling of azides requires caution.
Advantages Well-established chemistry, potentially high-yielding individual steps.Convergent, potentially shorter overall sequence.Avoids the use of a separate methylation step.
Disadvantages Linear sequence can lead to lower overall yield, use of strong base (LDA).Use of highly toxic cyanide, synthesis of starting ketone may be required.Use of potentially explosive azide intermediate, synthesis of starting acid may be required.

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.

  • Route 1 (Established Linear Synthesis) is a reliable and well-understood pathway. It is a good choice for laboratory-scale synthesis where the starting material is readily available and the handling of strong bases like LDA is routine.

  • Route 2 (Alternative via Strecker Synthesis) offers the advantage of convergency, potentially leading to a shorter overall synthesis if the starting ketone is accessible. This route is particularly attractive for the rapid generation of analogues by varying the ketone starting material. However, the use of cyanide necessitates stringent safety precautions.

  • Route 3 (Alternative via Curtius Rearrangement) provides an elegant alternative that avoids a separate methylation step. This route may be advantageous if the corresponding carboxylic acid is a more readily available or synthetically accessible precursor. The handling of acyl azides requires care due to their potential instability.

For initial small-scale synthesis and proof-of-concept studies, the Established Linear Synthesis (Route 1) may be the most straightforward approach. For larger-scale production or in a setting where cyanide handling is well-established, the Strecker Synthesis (Route 2) could offer a more efficient process. The Curtius Rearrangement (Route 3) presents a compelling alternative, particularly if the carboxylic acid precursor is readily available or can be synthesized efficiently.

Ultimately, the optimal route will be determined by a careful evaluation of the factors outlined in this guide, balanced with the specific expertise and resources of the research team.

References

A Senior Application Scientist's Guide: Correlating In Silico and Experimental Data for (4-Methyloxan-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Dual-Methodology Approach

In modern medicinal chemistry, the journey from a conceptual molecule to a viable drug candidate is both complex and resource-intensive. The family of (4-Methyloxan-4-yl)methanamine derivatives represents a promising scaffold, amenable to diverse substitutions that can modulate its interaction with various biological targets. However, the sheer number of potential derivatives makes exhaustive experimental synthesis and screening impractical. This is where a synergistic relationship between in silico (computational) modeling and empirical experimental validation becomes not just advantageous, but essential.[1][2][3]

Computational chemistry allows us to rapidly screen vast virtual libraries, predicting key properties like binding affinity, pharmacokinetics, and toxicity before a single compound is synthesized.[3] This predictive power prioritizes the most promising candidates, focusing precious laboratory resources where they are most likely to yield success.[4] Yet, in silico models are, by nature, approximations of complex biological reality. Experimental data provides the "ground truth"—the indispensable validation that confirms, refutes, or refines our computational hypotheses.[1][5]

This guide provides a comprehensive comparison of in silico and experimental methodologies as applied to the this compound scaffold. We will explore the causality behind our experimental choices, detail self-validating protocols, and present a clear framework for integrating these two powerful approaches to accelerate drug discovery.

In Silico Predictive Modeling: Building the Hypothesis

The primary goal of the in silico phase is to generate a robust, data-driven hypothesis for a derivative's potential as a drug candidate. This involves a multi-faceted computational approach to predict its interaction with a target protein and its likely behavior within a biological system.[3]

Core Methodologies
  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[6][7][8] It is fundamental for structure-based drug design, helping to visualize how the this compound core and its substituents fit into the active site of an enzyme or receptor.[9][10]

  • ADMET Prediction: An acronym for Absorption, Distribution, Metabolism, Excretion, and Toxicity, ADMET models use quantitative structure-activity relationships (QSAR) and machine learning to forecast a compound's pharmacokinetic profile.[4][11][12] Early elimination of candidates with poor predicted ADMET properties can save significant time and resources.[11][13]

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations model the dynamic movements of the ligand-protein complex over time.[14][15][16] This provides crucial insights into the stability of the binding pose predicted by docking.

Workflow & Protocol: In Silico Candidate Prioritization

The following protocol outlines a standardized workflow for the computational evaluation of a novel this compound derivative.

Objective: To predict binding affinity, mode of interaction, and drug-likeness.

Materials:

  • 3D structure of the target protein (e.g., from the Protein Data Bank).

  • 3D structure of the this compound derivative (built using molecular modeling software).

  • Molecular docking software (e.g., AutoDock, GOLD).

  • ADMET prediction software or web server (e.g., SwissADME, pkCSM).[4]

  • Molecular dynamics simulation package (e.g., GROMACS, Desmond).

Protocol:

  • Protein Preparation: a. Load the 3D protein structure. b. Remove all water molecules and non-essential co-factors. c. Add polar hydrogen atoms and assign atomic charges. d. Define the binding site (grid box) based on the location of a known co-crystallized ligand or through cavity detection algorithms.[8]

  • Ligand Preparation: a. Generate the 3D coordinates of the derivative. b. Perform energy minimization to achieve a stable conformation. c. Assign rotatable bonds to allow for conformational flexibility during docking.

  • Molecular Docking: a. Execute the docking algorithm, which will systematically sample different poses of the ligand within the defined binding site.[8] b. The software's scoring function will rank the poses based on estimated binding energy (e.g., in kcal/mol).[17] The pose with the lowest binding energy is considered the most probable.

  • ADMET Prediction: a. Submit the 2D structure or SMILES string of the derivative to an ADMET prediction tool. b. Analyze the output for key parameters: Lipinski's Rule of Five compliance, predicted aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity flags (e.g., hERG inhibition).[12][14]

  • Results Analysis & Prioritization: a. Analyze the top-ranked docking pose. Visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the active site.[18] b. Correlate the docking score with the ADMET profile. A compound with a strong predicted binding affinity but poor drug-likeness may be a lower priority than a compound with slightly weaker binding but a more favorable ADMET profile.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output PDB Target Protein (PDB) DOCK Molecular Docking PDB->DOCK LIG Ligand Structure (SDF) LIG->DOCK ADMET ADMET Prediction LIG->ADMET MD MD Simulation (Optional) DOCK->MD POSE Binding Pose & Affinity DOCK->POSE PROFILE Pharmacokinetic Profile ADMET->PROFILE STABILITY Complex Stability MD->STABILITY PRIORITIZE Prioritize Candidate for Synthesis POSE->PRIORITIZE PROFILE->PRIORITIZE STABILITY->PRIORITIZE

Caption: In Silico workflow for prioritizing drug candidates.

Experimental Validation: Establishing Ground Truth

No computational model is perfect. Experimental validation is the critical process of synthesizing the prioritized candidate and measuring its actual properties in the laboratory. This phase confirms the in silico predictions and provides the definitive data required for further development.

Core Methodologies
  • Chemical Synthesis: The prioritized this compound derivative is synthesized using established organic chemistry techniques.[19][20][21][22][23]

  • Structural Elucidation: A suite of analytical techniques is used to confirm that the correct molecule has been synthesized and to verify its purity. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise 3D structure and connectivity of atoms.[24][25][26][27][28]

  • In Vitro Biological Assays: These are laboratory-based experiments designed to measure the biological activity of the compound. For an enzyme inhibitor, this would typically be an IC50 assay, which determines the concentration of the compound required to inhibit the enzyme's activity by 50%.[18][29] Cell viability assays (e.g., MTT assay) are used to assess cytotoxicity against cancer cell lines.[18]

Workflow & Protocol: Experimental Characterization

The following protocol details the experimental validation for a computationally prioritized derivative designed as an enzyme inhibitor.

Objective: To synthesize, purify, characterize, and determine the biological activity of the target compound.

Materials:

  • Starting chemical reagents and solvents.

  • Standard organic synthesis glassware and equipment (e.g., round-bottom flasks, condensers).

  • Purification system (e.g., flash column chromatography).

  • NMR Spectrometer and Mass Spectrometer.

  • Recombinant target enzyme, substrate, and buffer system.

  • Microplate reader for absorbance or fluorescence measurements.

  • Cancer cell lines and cell culture reagents.

Protocol:

  • Synthesis & Purification: a. Follow a pre-determined synthetic route to produce the crude product. b. Purify the crude product using flash column chromatography to isolate the target compound from byproducts and unreacted starting materials.

  • Structural Elucidation: a. Acquire a ¹H and ¹³C NMR spectrum. Confirm that the observed chemical shifts, integrations, and coupling patterns match the expected structure of the this compound derivative.[24] b. Obtain an HRMS spectrum. Verify that the measured mass-to-charge ratio (m/z) corresponds to the calculated exact mass of the compound, confirming its elemental formula.[27]

  • In Vitro Enzyme Inhibition Assay (IC50 Determination): a. Prepare a series of dilutions of the purified compound. b. In a 96-well plate, add the target enzyme, its substrate, and a specific concentration of the inhibitor (or vehicle control). c. Incubate for a defined period at a controlled temperature. d. Measure the enzymatic activity by monitoring the formation of a product (e.g., via a change in absorbance or fluorescence). e. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. f. Fit the data to a dose-response curve to calculate the IC50 value.

  • In Vitro Cytotoxicity Assay (MTT Assay): a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the compound for a specified duration (e.g., 72 hours).[18] c. Add MTT reagent to the wells; viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals and measure the absorbance. e. Calculate the percentage of cell viability relative to untreated controls to determine the cytotoxic effect.

Experimental_Workflow cluster_synthesis Synthesis & Verification cluster_assay Biological Evaluation cluster_output Output INPUT Prioritized Candidate (from In Silico) SYN Chemical Synthesis INPUT->SYN PUR Purification SYN->PUR NMR NMR Spectroscopy PUR->NMR MS Mass Spectrometry PUR->MS STRUCT Confirmed Structure NMR->STRUCT MS->STRUCT IC50 Enzyme Inhibition Assay STRUCT->IC50 MTT Cytotoxicity Assay STRUCT->MTT IC50_VAL IC50 Value IC50->IC50_VAL CYTO_VAL Cytotoxicity Data MTT->CYTO_VAL Iterative_Cycle DESIGN Design & Predict (In Silico) SYNTH Synthesize & Test (Experimental) DESIGN->SYNTH Prioritized Candidates COMPARE Compare Data & Analyze SAR SYNTH->COMPARE Empirical Data REFINE Refine Model & Design Next Gen. COMPARE->REFINE Validated Insights REFINE->DESIGN Improved Hypothesis

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Amines in Modern Drug Discovery

Spirocyclic amines, characterized by two rings sharing a single tetrahedral carbon atom, have emerged from the realm of academic curiosity to become a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic scaffolds, enabling more precise and potent interactions with biological targets. This rigid, pre-organized conformation can lead to significant improvements in binding affinity, selectivity, and metabolic stability, while also enhancing physicochemical properties such as solubility.[1][2][3] However, the synthetic complexity associated with constructing the spirocyclic core has historically been a barrier to their widespread adoption.[2]

This guide provides a comparative analysis of key synthetic strategies for accessing spirocyclic amines, with a critical focus on the reproducibility and scalability of these protocols. As researchers and drug development professionals, our goal is not merely to synthesize a molecule once, but to establish robust and reliable methods that can be consistently replicated and scaled. Herein, we will delve into the mechanistic underpinnings of intramolecular cyclizations, cycloaddition reactions, and ring-expansion strategies, providing detailed, field-proven protocols and a quantitative comparison of their performance.

Comparative Analysis of Key Synthetic Strategies

The construction of the sterically demanding quaternary spirocenter is the primary challenge in the synthesis of spirocyclic amines.[1] The choice of synthetic strategy is therefore paramount and depends on factors such as the desired ring sizes, substitution patterns, and stereochemical outcome. Below, we compare three of the most powerful and widely employed approaches.

Synthetic StrategyKey TransformationTypical YieldsStereocontrolScalabilityKey AdvantagesCommon Challenges
Intramolecular C–H Amination Hofmann-Löffler-Freytag (HLF) Reaction40-80%[4]Often diastereoselective, enantioselectivity depends on starting materialDemonstrated on decagram scale[4]Access to diverse bridged, fused, and spirocyclic systems from a unified protocol.[4]Requires pre-functionalized substrates; regioselectivity can be a challenge.
Aza-Diels-Alder Cycloaddition [4+2] Cycloaddition60-95%[5][6]High diastereoselectivity, enantioselectivity achievable with chiral catalysts.Generally good, amenable to flow chemistry.Convergent approach, rapid construction of complex scaffolds.[7][8]Limited by the availability of suitable dienes and dienophiles.
Ring Expansion of Spirocyclopropanes Nucleophilic ring-opening/cyclization50-90%[9]High diastereoselectivity, dependent on substrate control.Generally lab-scale, can be limited by starting material availability.Access to strained ring systems and unique scaffolds.[9][10]Requires synthesis of strained spirocyclopropane precursors.

Deep Dive into Synthetic Protocols and Mechanistic Rationale

Intramolecular C–H Amination: The Hofmann-Löffler-Freytag (HLF) Approach

The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants have emerged as a powerful tool for the synthesis of saturated N-heterocycles through intramolecular C-H amination. This strategy leverages a radical-mediated hydrogen atom transfer (HAT) to functionalize an unactivated C-H bond, followed by cyclization to form the desired amine.

Conceptual Workflow: HLF-type Spirocyclization

G cluster_0 Protocol Steps A N-Functionalized Precursor Synthesis B N-Halogenation A->B e.g., N-iodosuccinimide C Homolytic Cleavage (Light/Heat) B->C hv or Δ D 1,5-Hydrogen Atom Transfer (HAT) C->D Forms N-centered radical E Radical Rebound/Cyclization D->E Forms C-centered radical, then cyclization F Deprotection E->F Final Spirocyclic Amine

Caption: Workflow for HLF-type spirocyclization.

Representative Protocol: Synthesis of a [5.4] Spirocyclic Amine [4]

This protocol describes a unified and scalable method for accessing spirocyclic amines.

  • Step 1: Precursor Synthesis: A suitable monocyclic amine is functionalized with a propyl-linked sulfonamide. The choice of sulfonamide is critical as it serves as both a protecting group and a handle for the subsequent amination reaction.

  • Step 2: N-Iodination and Cyclization: To a solution of the N-propylsulfonamide substrate (0.2 mmol) in acetonitrile (4 mL) is added N-iodohydantoin (0.8 mmol, 4 equivalents). The reaction mixture is stirred at room temperature for 24 hours. The N-iodohydantoin serves as the iodine source for the in-situ formation of the N-iodoamide.

  • Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to afford the desired spirocyclic amine.

Causality and Experimental Choices:

  • N-Iodohydantoin: This reagent is a convenient and effective source of electrophilic iodine for the N-iodination step. Using a stoichiometric excess ensures complete conversion of the starting material.

  • Acetonitrile as Solvent: Acetonitrile is a suitable solvent for this reaction as it is relatively inert to the radical conditions and effectively solubilizes the reactants.

  • Room Temperature and 24h Reaction Time: The reaction proceeds efficiently at ambient temperature, making it operationally simple. The extended reaction time ensures high conversion. The scalability of this method has been demonstrated up to the decagram scale, highlighting its robustness and reproducibility.[4]

Aza-Diels-Alder Cycloaddition: A Convergent Approach

The aza-Diels-Alder reaction is a powerful cycloaddition reaction that allows for the rapid construction of six-membered nitrogen-containing heterocycles.[11] In the context of spirocyclic amine synthesis, this reaction can be employed in an intramolecular or intermolecular fashion to generate complex polycyclic systems with high stereocontrol.

Conceptual Workflow: Aza-Diels-Alder for Spiro-Indole-Pyridazines

G cluster_0 Protocol Steps A In-situ Generation of 1,2-Diaza-1,3-diene B [4+2] Cycloaddition A->B From ketohydrazone via oxidative dehydrogenation C Formation of Spiro-pyridazine B->C With 3-methyleneoxindole as dienophile

Caption: Workflow for Aza-Diels-Alder reaction.

Representative Protocol: Synthesis of Spiro[indoline-3,3′-pyridazines] [5]

This protocol utilizes a TEMPO-mediated oxidative aza-Diels-Alder reaction.

  • Step 1: Formation of Ketohydrazone: An appropriate ketone is condensed with an arylhydrazine to form the corresponding ketohydrazone.

  • Step 2: In-situ Diene Formation and Cycloaddition: The ketohydrazone, a 3-methyleneoxindole (dienophile), and an excess of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are heated in a suitable solvent under a nitrogen atmosphere. TEMPO mediates the oxidative dehydrogenation of the ketohydrazone to the reactive 1,2-diaza-1,3-diene in situ.

  • Step 3: Cycloaddition and Product Isolation: The generated diene immediately undergoes a [4+2] cycloaddition with the 3-methyleneoxindole to form the spiro[indoline-3,3′-pyridazine] product, which is then isolated and purified.

Causality and Experimental Choices:

  • TEMPO as Oxidant: TEMPO is a stable radical that serves as a mild and selective oxidant for the conversion of the ketohydrazone to the diaza-diene. Its use avoids harsh reaction conditions that could lead to side reactions.

  • In-situ Generation of the Diene: Generating the reactive diene in the presence of the dienophile is crucial for the efficiency of the reaction, as it minimizes decomposition of the unstable diene.

  • High Diastereoselectivity: The concerted nature of the Diels-Alder reaction often leads to high diastereoselectivity, with the relative configuration of the substituents in the dienophile being retained in the product.[5]

Ring Expansion Strategies: Accessing Novel Scaffolds

Ring expansion reactions provide a unique entry into spirocyclic systems, often from more readily available smaller ring precursors. These transformations can be driven by the release of ring strain and can proceed through various mechanisms, including cationic rearrangements.

Conceptual Workflow: Ring Expansion of Spiro Cyclobutane Aminals

G cluster_0 Protocol Steps A Formation of Spirocyclic Aminal B N-Halogenation A->B Condensation of cyclobutanone and diamine C Ring Expansion B->C e.g., N-bromosuccinimide (NBS) D Formation of Bicyclic Amidine C->D 1,2-C-to-N migration

Caption: Workflow for ring expansion of spiro aminals.

Representative Protocol: Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals [12]

This protocol describes an efficient method for constructing bicyclic amidines via a ring expansion of spirocyclic aminals.

  • Step 1: Aminal Formation: A cyclobutanone derivative is condensed with a 1,2-diamine to form the corresponding spirocyclic cyclobutane aminal.

  • Step 2: Oxidative Rearrangement: The spirocyclic aminal is treated with an N-halosuccinimide, such as N-bromosuccinimide (NBS), in a solvent like dichloromethane.

  • Step 3: Product Isolation: The reaction mixture is worked up to isolate the bicyclic amidine product. The process is often high-yielding and can be performed as a one-pot procedure from the ketone and diamine.

Causality and Experimental Choices:

  • N-Halosuccinimide as Promoter: The N-halosuccinimide serves to halogenate one of the aminal nitrogens, generating a reactive N-halo aminal intermediate.

  • Ring Strain as a Driving Force: The inherent ring strain of the cyclobutane ring is a key driving force for the subsequent 1,2-carbon-to-nitrogen migration, leading to the formation of a more stable five- or six-membered ring.[12][13]

  • Substrate Scope: This method has been shown to be tolerant of various substituents on both the cyclobutane and diamine components, providing access to a range of bicyclic amidines in excellent yields.[12]

Conclusion: A Reproducible Path to Three-Dimensionality

The synthesis of spirocyclic amines is no longer a niche endeavor but a critical capability for modern drug discovery. The protocols outlined in this guide represent robust and reproducible methods for accessing these valuable scaffolds. By understanding the underlying mechanisms and the rationale behind specific experimental choices, researchers can confidently select and implement the most appropriate synthetic strategy for their target molecules. The continued development of novel, scalable, and stereoselective methods for the synthesis of spirocyclic amines will undoubtedly fuel the discovery of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Oxane Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a clear and strategic shift away from "flat," aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds. This paradigm, often termed "escape from flatland," is driven by the pursuit of compounds with improved physicochemical properties, enhanced selectivity, and novel intellectual property. Among the most valuable of these scaffolds are substituted oxane amines, particularly those based on the tetrahydropyran (THP) ring. The incorporation of a THP moiety can profoundly and beneficially influence a molecule's drug-like properties, including its basicity, lipophilicity, solubility, and metabolic fate.

This guide provides an in-depth comparison of these critical physicochemical properties, supported by experimental data and detailed protocols. As senior application scientists, our goal is not merely to present data, but to illuminate the underlying principles and explain the causality behind experimental choices, empowering you to rationally design the next generation of therapeutics.

Comparative Analysis of Physicochemical Properties

The true utility of the oxane amine scaffold lies in its ability to modulate multiple physicochemical parameters simultaneously. Understanding these effects is paramount for successful lead optimization.

Amine Basicity (pKa): A Delicate Balance

The basicity of the amine functional group, quantified by the pKa of its conjugate acid (pKaH), is a critical parameter in drug design. It governs the molecule's charge state at physiological pH, which in turn influences target binding (especially to acidic residues in a protein active site), aqueous solubility, cell membrane permeability, and potential for off-target toxicities like hERG inhibition.

The oxane ring, through the inductive electron-withdrawing effect of its ether oxygen, serves to attenuate the basicity of a proximal amine group. This effect is more subtle than that observed in smaller, more strained rings like oxetanes, but it provides a valuable tool for fine-tuning pKa. For example, while a simple piperidine has a pKaH of approximately 11.2, the corresponding 4-aminotetrahydropyran has a predicted pKaH of 9.63. This reduction of ~1.6 pKa units can be the difference between a compound with poor cell permeability and significant off-target liabilities, and a well-behaved clinical candidate.

Table 1: Comparison of pKa Values for Selected Amines

CompoundStructurepKa (Conjugate Acid)Rationale for Difference
PiperidineCyclic secondary amine~11.2Benchmark for a simple cyclic aliphatic amine.
4-Aminotetrahydropyran Oxane amine9.63 (Predicted) The electronegative oxygen atom in the ring withdraws electron density from the nitrogen, reducing its basicity.
CyclohexylamineCarbocyclic analogue~10.6Lacks the inductive effect of the ether oxygen, resulting in higher basicity compared to its oxane counterpart.
MorpholineHeterocycle with O8.4The oxygen atom is closer to the amine (beta position), resulting in a stronger inductive effect and lower basicity.
Lipophilicity (LogP/LogD): Navigating the Bilayer

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD₇.₄) are its primary metrics. High lipophilicity can lead to poor solubility, high metabolic clearance, and promiscuous binding, while very low lipophilicity can hinder membrane permeability.

The oxane moiety is a powerful tool for modulating lipophilicity. By replacing a carbocyclic ring (e.g., cyclohexane) or an aliphatic chain with a tetrahydropyran ring, a polar oxygen atom is introduced, which typically reduces lipophilicity and can improve solubility without significantly increasing molecular weight.

Table 2: Comparison of Lipophilicity Values

CompoundStructureCalculated LogP (XLogP3-AA)Impact of the Oxane Ring
CyclohexylamineCarbocyclic amine1.5Represents a more lipophilic carbocyclic baseline.
4-Aminotetrahydropyran Oxane amine-0.3 The introduction of the polar ether oxygen significantly reduces lipophilicity, leading to a negative LogP value.
3-AminopentaneAcyclic analogue1.2A simple acyclic amine that is more lipophilic than the oxane analogue.
Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The incorporation of polar functional groups and saturated rings that disrupt crystal packing can enhance solubility. The oxane ring, with its hydrogen bond accepting ether oxygen and its inherent three-dimensionality, is an excellent motif for achieving this. Replacing a gem-dimethyl group or a carbonyl with an oxetane ring, a related smaller heterocycle, has been shown to improve solubility, and similar principles apply to the larger oxane ring.

Metabolic Stability: Enhancing In Vivo Half-Life

Metabolic instability leads to rapid clearance of a drug from the body, requiring higher or more frequent doses. A common strategy to improve metabolic stability is to block metabolically labile sites—often electron-rich C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes.

The introduction of an oxane ring can enhance metabolic stability in several ways:

  • Blocking Labile Sites: The substitution of a metabolically vulnerable alkyl group with a more robust oxane ring can prevent oxidative metabolism at that position.

  • Altering Lipophilicity: As metabolic clearance is often correlated with lipophilicity, the reduction in LogP/LogD afforded by an oxane ring can lead to decreased metabolism.

  • Redirecting Metabolism: In some cases, strained heterocycles can be cleared by enzymes other than CYPs, such as microsomal epoxide hydrolase (mEH), potentially avoiding CYP-mediated drug-drug interactions. While this has been demonstrated for oxetanes, it remains an area of investigation for oxanes.

Experimental Protocols for Physicochemical Profiling

To ensure scientific integrity, every claim must be backed by robust, reproducible experimental data. The following protocols are self-validating systems for characterizing the key physicochemical properties of substituted oxane amines.

Protocol: pKa Determination by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.

Causality: The pKa is the pH at which the amine is 50% ionized and 50% neutral. By titrating the protonated amine (an acid) with a strong base (e.g., NaOH) and monitoring the pH, we can generate a titration curve where the inflection point corresponds to the pKa.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1-3 mg of the oxane amine hydrochloride salt and dissolve it in a known volume (e.g., 10 mL) of deionized water or a relevant buffer system (e.g., 0.15 M KCl to maintain constant ionic strength).

  • Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

  • Instrumentation Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (typically 25 °C).

  • Titration: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of an automated burette containing the NaOH titrant.

  • Data Acquisition: Add the titrant in small, precise increments (e.g., 0.01 mL). Record the pH reading after each addition, allowing the system to equilibrate.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Methyloxan-4-yl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as (4-Methyloxan-4-yl)methanamine, is a critical component of this responsibility. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office before handling or disposing of any chemical.

Understanding the Compound: this compound

This compound, with a molecular formula of C7H15NO, is a substituted tetrahydropyran derivative containing a primary amine group.[1][2] While specific hazard data for this compound is not extensively published, its chemical structure suggests that it should be handled with the caution afforded to other aliphatic amines. Amines can be corrosive, flammable, and toxic, and they may react with acids and oxidizing agents.[3] Therefore, a conservative approach to its handling and disposal is warranted to mitigate potential risks.

Key Considerations:

  • Reactivity: Amines are basic and can react exothermically with acids. They may also be incompatible with oxidizing agents.[4]

  • Environmental Impact: Improper disposal of amines can be harmful to aquatic life and ecosystems.[3]

Regulatory Framework: Adherence to EPA Guidelines

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[9] It is crucial to determine if your chemical waste is classified as hazardous according to 40 CFR Part 261.[7][10]

Generator Status: Your laboratory's regulatory requirements under RCRA will depend on the total amount of hazardous waste generated per month. It is essential to be aware of your facility's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) to ensure compliance with accumulation time limits and other regulations.[10]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a systematic approach to the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other reagents. The presence of other chemicals, particularly hazardous ones like halogenated solvents or heavy metals, will alter the disposal pathway.[11]

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials such as acids or strong oxidizing agents.[3][4] Maintain separate, clearly labeled waste containers for different chemical classes to prevent hazardous reactions.[3]

Step 2: Personal Protective Equipment (PPE)

Given the potential hazards associated with amines, the following PPE should be worn at a minimum when handling this compound waste:[3][11]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.To prevent skin contact, which can cause irritation or absorption of the chemical.[11]
Eye Protection Splash goggles or safety glasses with side shields.[11] A face shield may be necessary for larger quantities.To protect eyes from splashes, which can cause serious irritation or damage.[12]
Protective Clothing A standard laboratory coat.[11] For larger spills, a chemically resistant apron or suit may be required.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[13]To prevent inhalation of potentially harmful vapors.[13]

Step 3: Containerization and Labeling

  • Select a Compatible Container: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) is often a suitable choice.[4] Ensure the container is in good condition with a secure, leak-proof lid.

  • Proper Labeling: The waste container must be clearly labeled with the following information:[3][11]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • Associated hazard warnings (e.g., "Corrosive," "Flammable" - as determined by the SDS)

Step 4: Storage

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][11]

  • Away from Incompatibles: Ensure the storage area is away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[3]

Step 5: Disposal

  • Professional Disposal Service: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and approved contractors for this purpose.[11]

  • Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.

  • Control Ignition Sources: If the material is flammable, turn off all ignition sources.[13]

  • Contain the Spill: For small spills, use a spill kit with absorbent pads or other inert materials to contain the liquid.[3]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for proper disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Pure, Mixture, Contaminated?) is_hazardous Is the waste mixed with other hazardous chemicals? characterize->is_hazardous containerize_haz Containerize in a labeled, compatible hazardous waste container is_hazardous->containerize_haz Yes containerize_non_haz Containerize in a dedicated, labeled container is_hazardous->containerize_non_haz No ppe->characterize segregate Segregate from Incompatible Waste store Store in a designated Satellite Accumulation Area segregate->store containerize_haz->store containerize_non_haz->segregate contact_ehs Contact Institutional EHS for Pickup by a Licensed Disposal Contractor store->contact_ehs

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with (4-Methyloxan-4-yl)methanamine (CAS No. 65626-24-6). As a primary amine integrated into a cyclic ether structure, this compound presents a distinct hazard profile that demands rigorous and well-understood safety measures. The following protocols are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the chemical's properties and potential risks.

Foundational Principle: Hazard-Centric Risk Assessment

This compound is classified as a corrosive material.[1] The primary hazard stems from its primary amine functional group, which imparts significant basicity and reactivity, leading to the classification "Causes severe skin burns and eye damage" (H314).[1] Furthermore, related compounds suggest a potential for respiratory irritation (H335).[2] Therefore, all handling procedures must be predicated on preventing contact and inhalation. Before any procedure, a thorough risk assessment is mandatory. This involves evaluating the quantity of the substance being used, the nature of the operation (e.g., weighing, transferring, reaction quenching), and the potential for spills or aerosol generation.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementCausality
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1]The primary amine group is alkaline and can cause rapid chemical burns upon contact with skin or eyes.
Respiratory Irritation H335 (potential): May cause respiratory irritation.[2]Vapors or aerosols can irritate the mucous membranes of the respiratory tract.
UN Transport Classification UN 2735, Class 8, Packing Group III.[1]Classified as a corrosive liquid, indicating significant danger during transport and handling.

The Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the compound's corrosive nature. The goal is to create an impermeable barrier between the researcher and the chemical.

Table 2: Required PPE for Handling this compound

Body AreaMinimum PPE RequirementRationale and Advanced Insights
Eyes & Face Chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield is non-negotiable as it protects the rest of the face from splashes of this highly corrosive material. Standard safety glasses are insufficient.
Hands Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).The primary amine can degrade some glove materials. Double-gloving provides an extra layer of protection. The outer glove should be removed immediately upon any known or suspected contact. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.
Body Chemically resistant lab coat. A chemically resistant apron should be worn over the lab coat during transfers of larger volumes (>50 mL).A standard cotton lab coat is not sufficient to protect against a significant splash of a corrosive liquid. A coated or rubberized apron provides a higher level of protection. Ensure clothing worn underneath is long-sleeved.[3]
Respiratory Work must be conducted in a certified chemical fume hood. For emergency spill response outside of a hood, a full-face respirator with ammonia/amine-specific cartridges is required.[4][5]The fume hood is the primary engineering control to prevent inhalation of vapors.[6][7] Respirators are for non-routine situations and require prior training, fit-testing, and medical clearance.
Feet Closed-toe, non-absorbent shoes.Protects feet from potential spills. Leather or canvas shoes can absorb chemicals and should be avoided.[3]

Operational Plans: From Preparation to Disposal

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagrams and protocols outline the mandatory sequence of operations for safely handling this compound.

Overall Safe Handling Workflow

This workflow ensures that safety checks and controls are integrated into every stage of the handling process.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase prep 1. Conduct Risk Assessment & Review SDS gather 2. Gather All Materials & Verify Fume Hood Operation prep->gather don 3. Don Required PPE (See Protocol 3.2) gather->don handle 4. Perform Chemical Handling (Weighing, Transfer, Reaction) don->handle decon 5. Decontaminate Equipment & Work Area handle->decon doff 6. Doff PPE Correctly (See Protocol 3.2) decon->doff dispose 7. Dispose of Hazardous Waste doff->dispose

Caption: High-level workflow for handling this compound.

Protocol: PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common source of exposure. This sequence is designed to prevent it.

PPE_Sequence cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Removing) Sequence d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Outer Gloves d2->d3 d4 4. Goggles d3->d4 d5 5. Face Shield d4->d5 f1 1. Outer Gloves (Peel off) f2 2. Face Shield f1->f2 f3 3. Lab Coat (Turn inside out) f2->f3 f4 4. Goggles f3->f4 f5 5. Inner Gloves (Last!) f4->f5

Caption: Critical sequence for donning and doffing PPE to prevent exposure.

Protocol: Emergency Spill Response

Immediate and correct assessment of a spill is critical. The primary goal is to protect personnel first and then manage the spill if it is safe to do so.

Spill Classification and Response:

A minor spill is defined as a small quantity (<100 mL) of the material that has been contained within a chemical fume hood and which the researcher is trained and equipped to handle.

A major spill is any spill outside of a fume hood, a spill of a large volume, or any spill that the researcher feels ill-equipped to handle.[8]

Spill_Response start Spill Occurs assess Assess Situation Is the spill large, outside a fume hood, or do you feel unsafe? start->assess evacuate 1. Alert others & Evacuate area 2. Call Emergency Services (911) 3. Remove contaminated clothing assess->evacuate YES (Major Spill) contain 1. Ensure PPE is intact 2. Contain spill with absorbent pads 3. Neutralize with a weak acid (e.g., citric acid solution) assess->contain NO (Minor Spill) minor_path NO (Minor Spill) major_path YES (Major Spill) cleanup 4. Collect debris into waste container 5. Decontaminate area 6. Label as Hazardous Waste contain->cleanup

Caption: Decision tree for responding to a chemical spill.

Step-by-Step Minor Spill Cleanup:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Protect: Ensure your PPE is not compromised. If it is, follow the major spill protocol.

  • Contain: Use chemical absorbent pads or sand to create a dike around the spill to prevent it from spreading.[9]

  • Neutralize: Cautiously neutralize the spill. Since this compound is a base, use a weak acid neutralizer (e.g., citric acid, sodium bisulfate). Avoid strong acids.

  • Collect: Once neutralized, absorb the material with fresh absorbent pads. Collect all contaminated materials in a designated hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with a mild detergent and water solution.[10]

  • Dispose: Seal and label the hazardous waste container. Contact your institution's Environmental Health & Safety (EHS) office for pickup.[9][10]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Operational Waste: All materials that come into direct contact with this compound, including pipette tips, contaminated gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.

  • Decontamination of Glassware: Reusable glassware should be rinsed first with a suitable organic solvent (e.g., ethanol or isopropanol) in a fume hood. The rinsate must be collected as hazardous waste. Subsequently, wash the glassware with soap and water.

  • Surface Decontamination: The work surface within the fume hood should be wiped down with a mild detergent solution after each use.

  • Disposal Protocol: All waste streams must be segregated and clearly labeled in accordance with institutional and local regulations. Never pour amines or any chemical waste down the drain.[6]

Emergency First Aid for Exposures

Immediate action is paramount in the event of an exposure.

  • Skin Contact: Immediately move to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove all contaminated clothing while under the shower.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.[13]

By integrating these expert-level protocols and maintaining a vigilant and informed approach, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyloxan-4-yl)methanamine
Reactant of Route 2
(4-Methyloxan-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.